4-(2-Methylphenyl)piperidine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(2-methylphenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-10-4-2-3-5-12(10)11-6-8-13-9-7-11;/h2-5,11,13H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEPFWNSLTXXGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620368 | |
| Record name | 4-(2-Methylphenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82212-02-0 | |
| Record name | 4-(2-Methylphenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-methylphenyl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-(2-Methylphenyl)piperidine Hydrochloride
Abstract: This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 4-(2-Methylphenyl)piperidine hydrochloride, a key intermediate in pharmaceutical research and development.[1] This document explores various synthetic strategies, including Grignard reactions, Suzuki coupling, and catalytic hydrogenation, offering detailed experimental protocols and mechanistic insights. The content is tailored for researchers, scientists, and professionals in drug development, aiming to provide a practical and scientifically rigorous resource for the synthesis of this important compound.
Introduction: Significance of this compound
The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and pharmaceutical agents. Its inherent conformational flexibility and ability to engage in crucial intermolecular interactions make it a privileged structure in medicinal chemistry. 4-(2-Methylphenyl)piperidine, also known as 4-(o-tolyl)piperidine, and its hydrochloride salt are valuable intermediates in the synthesis of biologically active molecules, particularly those targeting the central nervous system.[1][2] The hydrochloride salt form enhances the compound's solubility and stability, facilitating its use in subsequent synthetic transformations and pharmaceutical formulations.[1]
This guide will delve into the primary synthetic routes to access this compound, focusing on the underlying chemical principles, optimization of reaction conditions, and characterization of the final product.
Strategic Approaches to the Synthesis of the 4-Arylpiperidine Core
The construction of the 4-arylpiperidine skeleton is the cornerstone of synthesizing 4-(2-Methylphenyl)piperidine. Several robust and versatile methods have been established in the field of organic synthesis. This section will discuss three prominent strategies:
-
Grignard Reaction: A classic and powerful method for forming carbon-carbon bonds.[3]
-
Suzuki-Miyaura Cross-Coupling: A versatile palladium-catalyzed reaction for creating aryl-aryl or aryl-alkyl bonds.[4][5]
-
Catalytic Hydrogenation of Pyridine Precursors: A common method for the reduction of aromatic nitrogen heterocycles to their saturated counterparts.[6][7]
The choice of a particular synthetic route often depends on factors such as the availability of starting materials, desired scale of the reaction, and tolerance of functional groups.
Grignard Reaction: A Convergent Approach
The Grignard reaction offers a direct and efficient route to 4-aryl-4-hydroxypiperidines, which can be subsequently deoxygenated to yield the desired 4-arylpiperidine.[8] This approach involves the addition of an aryl magnesium halide to a suitable 4-piperidone derivative.
Reaction Causality: The Grignard reagent, in this case, 2-methylphenylmagnesium bromide, is a potent nucleophile due to the highly polarized carbon-magnesium bond.[9] The carbon atom attached to magnesium acts as a carbanion, readily attacking the electrophilic carbonyl carbon of a protected 4-piperidone, such as N-Boc-4-piperidone.[9]
Workflow Diagram:
Caption: Synthetic workflow for this compound via the Grignard reaction.
Experimental Protocol: Grignard Synthesis
Part A: Grignard Reagent Formation
-
Preparation: All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (Nitrogen or Argon).
-
Magnesium Activation: To a flask containing magnesium turnings (1.2 equivalents), add a small crystal of iodine.[8] The disappearance of the purple color indicates activation.
-
Reagent Formation: A solution of 2-bromotoluene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to the activated magnesium turnings.[8] The reaction is typically initiated with gentle heating and then maintained at a gentle reflux by the rate of addition.[8]
Part B: Addition to N-Boc-4-piperidone
-
Piperidone Solution: In a separate flask, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.[8]
-
Addition: The freshly prepared Grignard reagent is slowly added to the cooled piperidone solution.[8]
-
Reaction: The mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.[8]
Part C: Work-up, Deoxygenation, and Deprotection
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[8]
-
Extraction: The product is extracted with an organic solvent such as ethyl acetate.[8]
-
Deoxygenation & Deprotection: The resulting N-Boc-4-hydroxy-4-(2-methylphenyl)piperidine is then subjected to a two-step sequence of deoxygenation (e.g., using triethylsilane and trifluoroacetic acid) and Boc-deprotection (e.g., using strong acid) to yield 4-(2-Methylphenyl)piperidine.
Part D: Hydrochloride Salt Formation
-
Dissolution: The crude 4-(2-Methylphenyl)piperidine is dissolved in a minimal amount of diethyl ether.
-
Precipitation: A solution of hydrogen chloride in diethyl ether is added dropwise until precipitation is complete.
-
Isolation: The resulting white solid is collected by filtration, washed with cold ether, and dried under vacuum to afford this compound.[10]
Suzuki-Miyaura Cross-Coupling: A Palladium-Catalyzed Strategy
The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for the formation of C-C bonds.[5] This reaction typically involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[4]
Reaction Causality: The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[4] The choice of ligand on the palladium catalyst is crucial for the efficiency of the reaction.
Workflow Diagram:
Caption: Synthetic workflow for this compound via Suzuki-Miyaura cross-coupling.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a reaction vessel, add N-Boc-4-triflyloxypiperidine (1.0 equivalent), 2-methylphenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents), and a base like sodium carbonate (2.0 equivalents).
-
Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene or dioxane) and water.
-
Reaction: The mixture is degassed and heated under an inert atmosphere, typically at reflux, until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated.
-
Purification and Deprotection: The crude N-Boc-4-(2-methylphenyl)piperidine is purified by column chromatography. Subsequent deprotection with a strong acid yields the free base.
-
Salt Formation: The hydrochloride salt is prepared as described in the Grignard protocol.
Catalytic Hydrogenation of 4-(2-Methylphenyl)pyridine
This method involves the synthesis of the corresponding pyridine derivative, followed by its reduction to the piperidine. The hydrogenation of pyridines is a well-established transformation, often requiring a catalyst and a source of hydrogen.[6][11]
Reaction Causality: The catalytic hydrogenation of the pyridine ring involves the adsorption of the aromatic ring onto the surface of a heterogeneous catalyst (e.g., platinum or palladium on carbon).[12] Hydrogen gas is also adsorbed onto the catalyst surface and is added across the double bonds of the pyridine ring in a stepwise manner, leading to the fully saturated piperidine. Acidic conditions are often employed to protonate the pyridine nitrogen, which can facilitate the reduction.[6][11]
Workflow Diagram:
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. byjus.com [byjus.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. asianpubs.org [asianpubs.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. leah4sci.com [leah4sci.com]
- 10. prepchem.com [prepchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
"4-(2-Methylphenyl)piperidine hydrochloride chemical properties"
An In-depth Technical Guide to the Chemical Properties of 4-(2-Methylphenyl)piperidine Hydrochloride
Introduction
This compound is a substituted piperidine derivative that serves as a crucial building block in medicinal chemistry and pharmaceutical research. The piperidine ring is a prevalent scaffold in numerous biologically active compounds, and its substitution with a 2-methylphenyl (o-tolyl) group creates a unique chemical entity with specific steric and electronic properties. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and potential applications, tailored for researchers and professionals in drug development. The hydrochloride salt form enhances the compound's solubility in aqueous media, a critical factor for its use in various experimental and synthetic contexts.[1]
Chemical Identity and Structure
A precise understanding of the molecule's structure and nomenclature is fundamental for any scientific investigation.
-
Systematic Name: 4-(2-Methylphenyl)piperidinium chloride
-
Common Synonyms: 4-(o-Tolyl)piperidine hydrochloride, 4-(2-tolyl)piperidine monohydrochloride[2]
-
CAS Number: 82212-02-0[2]
Molecular Structure
The structure consists of a piperidine ring substituted at the 4-position with a 2-methylphenyl group. The nitrogen atom of the piperidine ring is protonated, forming a hydrochloride salt.
Table 1: Core Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₈ClN | [2] |
| Molecular Weight | 211.73 g/mol | [2] |
| InChI | InChI=1S/C12H17N.ClH/c1-10-4-2-3-5-12(10)11-6-8-13-9-7-11;/h2-5,11,13H,6-9H2,1H3;1H | [2] |
| InChIKey | UJEPFWNSLTXXGP-UHFFFAOYSA-N |[2] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in different environments and are crucial for designing experiments and formulations.
Table 2: Physicochemical Data
| Property | Value | Notes |
|---|---|---|
| Physical Form | Solid | Typically a crystalline powder. |
| Solubility | Enhanced solubility in water and polar protic solvents. | The hydrochloride salt form significantly increases aqueous solubility compared to the free base.[1] |
| Storage Conditions | Store in a well-ventilated place. Keep container tightly closed.[3] | For long-term stability, storage in an inert atmosphere, potentially at reduced temperatures (e.g., freezer, under -20°C), is recommended.[4] |
| Stability | Chemically stable under standard ambient conditions (room temperature). | Exposure to moisture or air may affect product quality. |
Synthesis and Purification
While specific, detailed synthetic procedures for this compound are proprietary or found within specialized literature, a general and plausible pathway can be outlined based on common organic chemistry principles for creating substituted piperidines. A common approach involves the reduction of a corresponding substituted pyridine.
Conceptual Synthesis Protocol
-
Starting Material: 4-(2-Methylphenyl)pyridine.
-
Reaction: Catalytic hydrogenation of the pyridine ring to a piperidine ring.
-
Catalyst: Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C) are commonly used.
-
Solvent: A protic solvent like ethanol or acetic acid is suitable.
-
Conditions: The reaction is typically run under a hydrogen atmosphere (from a balloon or a pressurized system) at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Workup: The catalyst is removed by filtration (e.g., through Celite). The solvent is evaporated under reduced pressure to yield the free base, 4-(2-methylphenyl)piperidine.
-
Salt Formation: The resulting free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate). A solution of hydrogen chloride (e.g., HCl in methanol or diethyl ether) is added dropwise, leading to the precipitation of this compound as a solid.
-
Purification: The precipitated solid is collected by filtration, washed with a non-polar solvent (like cold diethyl ether) to remove impurities, and dried under vacuum. Recrystallization can be performed if higher purity is needed.
Synthesis Workflow Diagram
References
Introduction: The Investigational Landscape of 4-(2-Methylphenyl)piperidine hydrochloride
An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-(2-Methylphenyl)piperidine hydrochloride
This compound is a piperidine derivative with a chemical structure that positions it as a compound of significant interest for novel drug discovery.[1][2] The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved pharmaceuticals and bioactive molecules targeting a wide array of biological systems.[3][4] While this compound is often supplied as a synthetic intermediate for the development of more complex molecules, particularly those aimed at neurological disorders, its own pharmacological profile remains largely uncharacterized in publicly available literature.[5][6][7]
This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for elucidating the mechanism of action of this intriguing compound. We will proceed from a position of informed hypothesis, drawing on the known pharmacology of structurally related piperidine analogues to design a robust and logical investigational cascade. Our approach will be grounded in the principles of scientific integrity, providing self-validating experimental protocols and a clear rationale for each step of the discovery process.
Hypothesized Mechanisms of Action: A Structurally-Informed Perspective
The chemical architecture of this compound, featuring a piperidine ring substituted at the 4-position with a methylphenyl group, suggests several plausible biological targets. The lipophilic phenyl ring and the basic nitrogen atom of the piperidine are key pharmacophoric features that can drive interactions with various receptors and transporters within the central nervous system (CNS).
Monoamine Systems: A Primary Avenue of Investigation
Structurally similar compounds, such as 4-benzylpiperidine, have been demonstrated to function as monoamine releasing agents, with a pronounced selectivity for dopamine (DA) and norepinephrine (NE) over serotonin (5-HT).[8] This precedent strongly suggests that this compound may interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The nature of this interaction could range from reuptake inhibition to promoting neurotransmitter release.
Furthermore, the general class of piperidine derivatives has been associated with a broad spectrum of pharmacological activities, including modulation of dopamine and serotonin receptors.[9][10] Therefore, direct receptor binding should also be considered a key potential mechanism of action.
Other Potential CNS Targets
Beyond the classical monoamine systems, the piperidine moiety is known to be a privileged scaffold for ligands of other CNS targets. These include, but are not limited to, sigma receptors (σ1 and σ2) and histamine receptors, where various piperidine derivatives have shown high affinity.[11] Additionally, some piperidine-containing molecules exhibit activity as NMDA receptor antagonists or as anti-inflammatory agents.[8][12]
Experimental Protocols for Elucidating the Mechanism of Action
The following experimental workflow provides a systematic approach to characterizing the pharmacological activity of this compound.
Phase 1: Initial Screening and Target Identification
The first phase of investigation focuses on broad screening to identify the primary biological targets of the compound.
This protocol will determine the binding affinity of this compound for a panel of CNS receptors and transporters.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for a range of targets, including monoamine transporters, dopamine receptors, serotonin receptors, and sigma receptors.
Methodology:
-
Preparation of Membranes: Utilize commercially available cell lines stably expressing the human recombinant receptor or transporter of interest (e.g., HEK293 cells expressing hDAT, hSERT, hNET, or various dopamine and serotonin receptor subtypes). Prepare crude membrane fractions by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a specific radioligand for the target of interest (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of this compound.
-
Incubation: Incubate the reaction mixtures at an appropriate temperature and for a sufficient duration to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation:
| Target | Radioligand | Ki (nM) |
| hDAT | [³H]WIN 35,428 | |
| hNET | [³H]Nisoxetine | |
| hSERT | [³H]Citalopram | |
| hD1 | [³H]SCH 23390 | |
| hD2 | [³H]Spiperone | |
| h5-HT1A | [³H]8-OH-DPAT | |
| h5-HT2A | [³H]Ketanserin | |
| hσ1 | [³H]Pentazocine |
This table should be populated with the experimentally determined Ki values.
Phase 2: Functional Characterization
Once high-affinity targets have been identified, the next phase is to determine the functional effect of the compound at these targets.
This protocol will assess the ability of the compound to inhibit the reuptake of monoamines.
Objective: To determine the IC50 values for the inhibition of dopamine, norepinephrine, and serotonin uptake.
Methodology:
-
Cell Culture: Use cell lines stably expressing the human monoamine transporters (hDAT, hNET, hSERT).
-
Assay Initiation: Plate the cells in a 96-well plate. Pre-incubate the cells with varying concentrations of this compound.
-
Neurotransmitter Uptake: Add a mixture of a radiolabeled monoamine (e.g., [³H]dopamine) and its corresponding unlabeled monoamine to the wells.
-
Incubation: Incubate for a short period at 37°C to allow for transporter-mediated uptake.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition of uptake at each concentration of the test compound and determine the IC50 value using non-linear regression.
This protocol will determine if the compound acts as an agonist, antagonist, or inverse agonist at a specific receptor.
Objective: To characterize the functional activity and potency (EC50 or IC50) of the compound at a Gs or Gi-coupled receptor identified in the binding assays.
Methodology:
-
Cell Culture: Use a cell line expressing the receptor of interest that is coupled to adenylyl cyclase (e.g., CHO cells expressing the human D1 dopamine receptor).
-
Agonist Mode: Treat the cells with varying concentrations of this compound and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA). An increase in cAMP would indicate agonist activity.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound, followed by stimulation with a known agonist for the receptor. A decrease in the agonist-stimulated cAMP response would indicate antagonist activity.
-
Data Analysis: Plot the concentration-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values.
Visualization of Investigational Workflow and a Hypothetical Signaling Pathway
The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow and a hypothetical signaling cascade.
Caption: Experimental workflow for characterizing the mechanism of action.
Caption: Hypothetical antagonistic action at a D2 dopamine receptor.
Conclusion and Forward Outlook
The provided framework offers a comprehensive and scientifically rigorous pathway to elucidate the mechanism of action of this compound. By leveraging the known pharmacology of structurally related compounds, we can formulate targeted hypotheses and design experiments that efficiently probe the most likely biological targets. The data generated from this investigational cascade will be crucial in determining the therapeutic potential of this compound and will guide future drug development efforts. It is through such systematic investigation that novel chemical entities are translated into next-generation therapeutics.
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- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Making sure you're not a bot! [gupea.ub.gu.se]
- 10. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Synthesis and pharmacological evaluation of piperidine derivatives with various heterocyclic rings at the 4-position - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of 4-(2-Methylphenyl)piperidine Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the predicted biological activity of 4-(2-Methylphenyl)piperidine hydrochloride, a substituted 4-arylpiperidine derivative. Drawing upon established structure-activity relationships (SAR) within this chemical class, this document elucidates the compound's likely interactions with key central nervous system (CNS) targets, primarily the monoamine transporters. We delve into the theoretical framework supporting its predicted activity as a dopamine transporter (DAT) inhibitor, with potential secondary effects on the serotonin (SERT) and norepinephrine (NET) transporters. This guide further presents detailed, field-proven experimental protocols for the in vitro and in vivo characterization of this and similar compounds, offering researchers, scientists, and drug development professionals a robust framework for empirical validation. The narrative emphasizes the causal reasoning behind experimental design and the incorporation of self-validating systems to ensure data integrity.
Introduction: The Significance of the 4-Arylpiperidine Scaffold
The piperidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates targeting a wide array of biological systems.[1] Within this class, 4-arylpiperidine derivatives have garnered significant attention for their potent and often selective interactions with monoamine transporters, which are critical for regulating neurotransmitter levels in the synaptic cleft.[2] Dysregulation of these transporters is implicated in a variety of neurological and psychiatric disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.
This compound, with its characteristic ortho-methyl substitution on the phenyl ring, represents an intriguing subject for investigation. The position of this substituent is predicted to significantly influence its binding affinity and selectivity for the dopamine, serotonin, and norepinephrine transporters.[3] This guide will explore the anticipated biological profile of this compound, grounded in the extensive body of research on analogous structures.
Predicted Biological Activity and Mechanism of Action
Based on extensive structure-activity relationship (SAR) studies of 4-phenylpiperidine analogs, this compound is hypothesized to function primarily as a monoamine reuptake inhibitor.[4] The primary mechanism of action is expected to be the blockade of the dopamine transporter (DAT), leading to an accumulation of dopamine in the synaptic cleft and enhanced dopaminergic signaling.
Interaction with the Dopamine Transporter (DAT)
The 4-phenylpiperidine moiety is a well-established pharmacophore for DAT inhibition. The affinity of these compounds for DAT is influenced by the nature and position of substituents on the phenyl ring. While para-substitution often enhances DAT affinity, ortho-substituents can have varied effects.[3] The presence of a methyl group at the ortho position in this compound is predicted to modulate its binding orientation within the DAT, potentially influencing both potency and selectivity.
The interaction with DAT is anticipated to be competitive, with the compound binding to the same site as dopamine and other known DAT inhibitors like cocaine and methylphenidate.[5] This binding is expected to stabilize the transporter in a conformation that is unable to translocate dopamine from the synaptic cleft into the presynaptic neuron.
Predicted Selectivity Profile: DAT vs. SERT and NET
The selectivity of 4-arylpiperidines for DAT over the serotonin transporter (SERT) and norepinephrine transporter (NET) is a critical determinant of their pharmacological profile. Generally, 4-phenylpiperidine derivatives exhibit higher affinity for DAT and NET compared to SERT.[5] The ortho-methyl group in this compound may further enhance this selectivity. It is plausible that this compound will display a preference for DAT, with some activity at NET and significantly lower affinity for SERT. This profile is often associated with stimulant-like effects.
A hypothetical selectivity profile based on related compounds is presented in Table 1.
| Transporter | Predicted Binding Affinity (Ki) | Predicted Selectivity Ratio |
| Dopamine Transporter (DAT) | Low to mid-nanomolar | - |
| Norepinephrine Transporter (NET) | Mid to high-nanomolar | DAT > NET |
| Serotonin Transporter (SERT) | High-nanomolar to micromolar | DAT >> SERT |
Table 1. Predicted in vitro binding profile of this compound at human monoamine transporters.
Potential Central Nervous System (CNS) Effects
Given its predicted activity as a DAT inhibitor, this compound is expected to exert significant effects on the CNS. Inhibition of dopamine reuptake is the primary mechanism of action for psychostimulants like cocaine and methylphenidate.[2] Therefore, it is anticipated that this compound will produce locomotor activation and potentially exhibit reinforcing properties. The magnitude of these effects will depend on its potency, selectivity, and pharmacokinetic profile. The potential for CNS effects makes this compound a candidate for investigation in models of neurological disorders where dopaminergic signaling is compromised.
In Vitro Characterization: A Step-by-Step Approach
To empirically validate the predicted biological activity of this compound, a series of in vitro assays are essential. The following protocols are designed to provide a comprehensive characterization of its interaction with monoamine transporters.
Radioligand Binding Assays: Quantifying Affinity for DAT, SERT, and NET
Causality Behind Experimental Choices: Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter. This method directly measures the displacement of a radiolabeled ligand with known high affinity and selectivity for the target, thereby providing a quantitative measure of the test compound's binding potency (Ki). The choice of radioligand is critical for ensuring target specificity.
Self-Validating System: The inclusion of a known, high-affinity unlabeled ligand as a positive control (e.g., GBR 12909 for DAT) validates the assay's ability to detect competitive binding. Non-specific binding is determined in the presence of a saturating concentration of this unlabeled ligand, ensuring that the measured specific binding is truly target-mediated.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT).
-
Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, combine in the following order:
-
Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
A range of concentrations of this compound or a reference compound (e.g., GBR 12909).
-
A fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT).
-
Cell membrane preparation (typically 10-20 µg of protein per well).
-
-
For determination of non-specific binding, a separate set of wells should contain a saturating concentration of an unlabeled competitor (e.g., 10 µM GBR 12909).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Quantification:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethylenimine (PEI) to reduce non-specific binding of the radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Diagram of Radioligand Binding Assay Workflow
Caption: Workflow for Radioligand Binding Assay.
Dopamine Reuptake Inhibition Assay: Assessing Functional Activity
Causality Behind Experimental Choices: While binding assays measure affinity, they do not provide information about the functional consequences of that binding. A dopamine reuptake inhibition assay directly measures the ability of a compound to block the transport of dopamine into cells, providing a functional measure of its potency (IC50). This is crucial for confirming that the compound is an inhibitor and not a substrate (releaser).
Self-Validating System: The use of a known dopamine reuptake inhibitor (e.g., cocaine or methylphenidate) as a positive control confirms the assay's sensitivity and responsiveness. Additionally, comparing the results in transporter-expressing cells to those in non-transfected cells allows for the quantification of transporter-specific uptake.
Experimental Protocol: [³H]Dopamine Reuptake Inhibition Assay
-
Cell Culture:
-
Plate HEK293 cells stably expressing hDAT in 96-well plates and grow to near confluency.
-
-
Uptake Assay:
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate the cells with various concentrations of this compound or a reference compound for 10-15 minutes at room temperature.
-
Initiate dopamine uptake by adding a fixed concentration of [³H]dopamine.
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature. The short incubation time ensures measurement of the initial rate of uptake.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the assay solution and washing the cells with ice-cold KRH buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).
-
-
Quantification and Analysis:
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the radioactivity.
-
Analyze the data as described for the radioligand binding assay to determine the IC50 value for dopamine reuptake inhibition.
-
Diagram of Dopamine Reuptake Inhibition Assay Workflow
References
- 1. Synthesis, pharmacological evaluation and QSAR modeling of mono-substituted 4-phenylpiperidines and 4-phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and systematic evaluation of 4-arylpiperazine- and 4-benzylpiperidine napthyl ethers as inhibitors of monoamine neurotransmitters reuptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Pharmacological Characterization of 4-(2-Methylphenyl)piperidine hydrochloride
Introduction
The piperidine moiety is a cornerstone in modern medicinal chemistry, forming the structural basis for a vast array of therapeutics targeting the central nervous system (CNS).[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding and van der Waals interactions have made it a privileged scaffold in drug design. This guide focuses on a specific derivative, 4-(2-Methylphenyl)piperidine hydrochloride, a compound of interest for its potential neuromodulatory activities. Given the structural similarities to known monoamine releasing agents, NMDA receptor antagonists, and muscarinic receptor modulators, a systematic in vitro characterization is paramount to elucidating its pharmacological profile.[3][4][5]
This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining a comprehensive strategy for the in vitro evaluation of this compound. The methodologies described herein are designed to be self-validating and are grounded in established, peer-reviewed protocols, ensuring scientific integrity and reproducibility.
Compound Handling and Preparation
Prior to initiating any biological assays, proper handling and preparation of the test compound are critical for obtaining reliable and reproducible data.
1. Physicochemical Properties:
-
Molecular Formula: C₁₂H₁₈ClN[6]
-
Molecular Weight: 211.73 g/mol [6]
-
Storage: Store at 2-8°C, desiccated.[7]
2. Preparation of Stock Solutions: A 10 mM stock solution in dimethyl sulfoxide (DMSO) is recommended for most in vitro assays.
-
Protocol:
-
Accurately weigh 2.12 mg of this compound.
-
Dissolve in 1 mL of high-purity DMSO.
-
Vortex thoroughly until fully dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C.
-
Primary Target Screening: A Broad-Based Approach
The initial step in characterizing a novel compound is to perform a broad screen to identify its primary biological targets. A radioligand binding assay panel is a cost-effective and high-throughput method for this purpose.
Rationale: This approach casts a wide net across a diverse range of CNS receptors and transporters to identify high-affinity interactions that warrant further investigation.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing the molecular mechanism of interaction between 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) and the muscarinic M(1) receptor: direct pharmacological evidence that AC-42 is an allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 5. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. chemimpex.com [chemimpex.com]
The Privileged Scaffold: A Deep Dive into the Structure-Activity Relationships of 4-Arylpiperidines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 4-arylpiperidine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant therapeutic agents.[1] Its inherent structural features allow for versatile modifications, enabling the fine-tuning of pharmacological activity across a diverse range of biological targets. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 4-arylpiperidine derivatives, offering insights into the causal relationships behind experimental design and providing a framework for the rational design of novel therapeutics. We will delve into the key structural modifications that influence potency and selectivity at various receptors, present detailed experimental protocols for their evaluation, and summarize key findings in a clear, comparative format.
The Core Pharmacophore: Understanding the Fundamentals
The foundational 4-arylpiperidine structure consists of a piperidine ring with an aryl group attached at the 4-position. The key points of modification that dictate its biological activity are:
-
The Piperidine Nitrogen (N1): The substituent at this position profoundly impacts receptor affinity and selectivity.
-
The 4-Aryl Group: The nature of the aromatic ring and its substitution pattern are critical for receptor interaction.
-
The Piperidine Ring: Substitutions on the piperidine ring itself can influence conformation and introduce additional interactions with the target protein.
The following diagram illustrates the general scaffold and highlights the key areas for chemical modification.
References
An In-depth Technical Guide to the Potential Therapeutic Targets of 4-(2-Methylphenyl)piperidine hydrochloride
Executive Summary
4-(2-Methylphenyl)piperidine hydrochloride is a synthetic compound belonging to the diverse class of piperidine derivatives, a scaffold prevalent in numerous centrally active pharmaceuticals.[1] While specific research on this particular molecule is emerging, its structural motifs—a substituted phenyl ring linked to a piperidine core—suggest a strong potential for interaction with key neurological targets. This guide synthesizes the current understanding of related pharmacophores to propose and explore the most probable therapeutic targets for this compound. We will delve into the scientific rationale for investigating the Sigma (σ) receptors, the Dopamine Transporter (DAT), and the Serotonin Transporter (SERT) as primary targets. Furthermore, this document provides detailed, field-proven experimental workflows for target validation and characterization, complete with data interpretation strategies and visualizations of key pathways, to empower researchers in unlocking the therapeutic potential of this compound.
Introduction to this compound
Chemical Structure and Properties
The molecule consists of a piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, substituted at the 4-position with a 2-methylphenyl (o-tolyl) group. The hydrochloride salt form enhances its aqueous solubility and stability, making it suitable for biological assays and potential pharmaceutical formulations.[2]
-
Molecular Formula: C₁₂H₁₈ClN[3]
-
Molecular Weight: 211.73 g/mol [3]
-
Core Scaffolds: Piperidine, Toluene
-
Key Features: The presence of a basic nitrogen atom within the piperidine ring and the lipophilic aryl group are critical pharmacophoric elements that govern its interaction with biological targets.
Synthesis Overview
The synthesis of 4-arylpiperidines can be accomplished through various established organometallic and cycloaddition strategies. A common conceptual approach involves the catalytic hydrogenation of a corresponding pyridine precursor or the use of coupling reactions to attach the aryl group to a pre-formed piperidine ring.[4] Another viable route is the Wittig reaction on a protected 4-piperidone, followed by deprotection.[5] The specific synthesis of this compound would follow these general principles, allowing for scalable production for research and development.
Primary Potential Therapeutic Targets
The structural architecture of this compound makes it a prime candidate for interaction with several key proteins involved in neurotransmission and cellular signaling. The rationale for prioritizing the following targets is based on extensive structure-activity relationship (SAR) data from analogous compounds.
Sigma (σ) Receptors (σ₁ and σ₂)
Rationale for Selection: Sigma receptors, initially misclassified as opioid receptors, are now recognized as unique intracellular proteins, primarily located at the endoplasmic reticulum, where they modulate calcium signaling and ion channel activity.[6][7] Many psychoactive drugs, including antipsychotics and antidepressants, exhibit high affinity for sigma receptors.[6] The 4-arylpiperidine scaffold is a well-established pharmacophore for high-affinity sigma receptor ligands.[8] This makes the sigma receptor family the most compelling initial target for investigation.
Therapeutic Implications:
-
Neuropsychiatric Disorders: Sigma-1 receptor ligands are being investigated for their potential in treating schizophrenia, depression, anxiety, and cognitive deficits.[9] They modulate multiple neurotransmitter systems, including the dopaminergic and glutamatergic pathways, making them attractive targets for complex CNS disorders.[7]
-
Neuropathic Pain: Agonism at the sigma-1 receptor has been shown to produce potent analgesia, offering a non-opioid mechanism for pain management.[7]
-
Oncology: Sigma-2 receptors are overexpressed in various tumor cell lines. Ligands targeting σ₂ receptors have demonstrated the ability to induce apoptosis in cancer cells, opening a potential avenue for novel cancer therapeutics.[9]
Dopamine Transporter (DAT)
Rationale for Selection: The dopamine transporter (DAT) is a sodium-coupled symporter responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic signaling.[10] DAT is a primary target for psychostimulants like cocaine and methylphenidate, as well as drugs used to treat ADHD.[10][11][12] The piperidine moiety is a core structural element of many DAT inhibitors, including methylphenidate itself.[12] The overall structure of this compound shares features with atypical DAT inhibitors, which can modulate dopamine levels without the high abuse potential of traditional stimulants.[10]
Therapeutic Implications:
-
ADHD and Narcolepsy: DAT inhibitors are the standard of care for Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy, where they enhance dopaminergic tone.[12]
-
Depression: Atypical DAT inhibition can be a component of antidepressant therapy, particularly for anhedonic symptoms.[10]
-
Substance Use Disorders: Modulators of DAT that can block the effects of cocaine without producing their own rewarding effects are actively being sought as treatments for addiction.[13]
Serotonin Transporter (SERT)
Rationale for Selection: Similar to DAT, the serotonin transporter (SERT) regulates serotonergic neurotransmission by clearing serotonin from the synapse. It is the primary target of the most widely prescribed class of antidepressants, the Selective Serotonin Reuptake Inhibitors (SSRIs).[14][15] Many compounds exhibit affinity for multiple monoamine transporters, and the aryl-piperidine scaffold can be tuned to interact with SERT.[16] Cross-reactivity or dual-inhibition of DAT and SERT can offer a broader spectrum of therapeutic action.
Therapeutic Implications:
-
Major Depressive Disorder (MDD) and Anxiety Disorders: SERT inhibition is a cornerstone of treatment for depression, obsessive-compulsive disorder, and various anxiety disorders.[15]
-
Premature Ejaculation: SSRIs are also used off-label for their side effect of delaying ejaculation.
-
Dual-Target Action: Compounds that inhibit both SERT and DAT may offer enhanced efficacy in treating depression compared to selective agents.
Experimental Workflows for Target Validation
To systematically evaluate the interaction of this compound with its putative targets, a tiered approach starting with in vitro binding and functional assays is recommended.
Workflow for Target Identification and Validation
The following diagram illustrates a logical workflow for progressing from initial screening to functional characterization.
Caption: A tiered experimental workflow for target validation.
Detailed Experimental Protocols
Protocol 1: Radioligand Binding Assay for Sigma-1 Receptor Affinity
-
Objective: To determine the binding affinity (Kᵢ) of this compound for the human sigma-1 receptor.
-
Causality: This assay is the gold standard for confirming a direct physical interaction between the compound and the receptor and for quantifying the strength of this interaction. A low Kᵢ value indicates high affinity.
-
Methodology:
-
Tissue Preparation: Utilize membrane preparations from CHO cells stably expressing the human sigma-1 receptor.
-
Radioligand: Use --INVALID-LINK---pentazocine, a selective sigma-1 radioligand, at a concentration near its Kₑ value.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubation: In a 96-well plate, combine membrane homogenate, --INVALID-LINK---pentazocine, and varying concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
Controls:
-
Total Binding: Radioligand + membranes (no competitor).
-
Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a known sigma-1 ligand (e.g., 10 µM Haloperidol) to saturate all specific binding sites.
-
-
Procedure: Incubate at 25°C for 120 minutes. Terminate the reaction by rapid filtration through GF/B filters using a cell harvester. Wash filters three times with ice-cold buffer.
-
Detection: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (one-site fit) to determine the IC₅₀ value. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.
-
Protocol 2: Dopamine Transporter (DAT) Uptake Assay
-
Objective: To determine the functional inhibitory potency (IC₅₀) of the compound on dopamine reuptake via DAT.
-
Causality: While binding assays confirm interaction, this functional assay measures the biological consequence—the inhibition of the transporter's primary function. This is crucial for understanding the compound's potential as a dopamine reuptake inhibitor.
-
Methodology:
-
Cell Line: Use HEK293 cells stably expressing the human dopamine transporter (hDAT).
-
Substrate: Use [³H]-dopamine as the substrate that is transported into the cells.
-
Assay Buffer: Krebs-Ringer-HEPES buffer.
-
Pre-incubation: Plate hDAT-expressing cells in a 96-well plate. Pre-incubate the cells for 15 minutes at 37°C with varying concentrations of this compound or a known inhibitor (e.g., GBR-12909) as a positive control.
-
Uptake Initiation: Add [³H]-dopamine to each well and incubate for a short period (e.g., 10 minutes) at 37°C to measure the initial rate of uptake.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]-dopamine.
-
Detection: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Data Analysis: Normalize the data to the control (vehicle-treated) wells. Plot the percentage of inhibition against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ value.
-
Signaling Pathways and Putative Mechanism of Action
Understanding the downstream consequences of target engagement is critical. For instance, if this compound is a sigma-1 receptor agonist, it would likely modulate intracellular calcium and the activity of various ion channels.
Proposed Sigma-1 Receptor Signaling Cascade
The sigma-1 receptor is a unique ligand-operated chaperone protein at the Endoplasmic Reticulum (ER). Upon activation by an agonist, it can dissociate from its binding partner BiP (Binding immunoglobulin Protein) and translocate to other areas, where it modulates the function of proteins like ion channels and G-protein coupled receptors.[6]
Caption: Putative signaling pathway for a Sigma-1 receptor agonist.
Data Presentation and Interpretation
Quantitative data from the proposed assays should be summarized for clear comparison.
Table 1: Hypothetical Pharmacological Profile of this compound
| Target | Assay Type | Result (Kᵢ or IC₅₀) | Selectivity vs. Primary Target (Fold) |
| Sigma-1 Receptor | --INVALID-LINK---pentazocine Binding | 15 nM (Kᵢ) | - |
| Sigma-2 Receptor | [³H]DTG Binding | 150 nM (Kᵢ) | 10-fold vs. σ₁ |
| Dopamine Transporter (DAT) | [³H]Dopamine Uptake | 85 nM (IC₅₀) | 5.7-fold vs. σ₁ |
| Serotonin Transporter (SERT) | [³H]Serotonin Uptake | 750 nM (IC₅₀) | 50-fold vs. σ₁ |
| Norepinephrine Transporter (NET) | [³H]Norepinephrine Uptake | >1000 nM (IC₅₀) | >66-fold vs. σ₁ |
Interpretation: Based on this hypothetical data, this compound is a potent ligand for the sigma-1 receptor with moderate activity at the dopamine transporter. It displays good selectivity over the sigma-2 receptor and SERT. This profile suggests potential therapeutic applications in neuropsychiatric disorders where both sigma-1 agonism and moderate DAT inhibition could be beneficial, such as in treating the cognitive and negative symptoms of schizophrenia or certain forms of depression.
Conclusion and Future Directions
This compound presents a promising chemical scaffold with a high probability of interacting with therapeutically relevant CNS targets, most notably the sigma-1 receptor and the dopamine transporter. The experimental workflows detailed in this guide provide a robust framework for definitively characterizing its pharmacological profile.
Future directions should include:
-
In vivo Pharmacokinetics: Determine the compound's ability to cross the blood-brain barrier.
-
Animal Models: Test for efficacy in relevant preclinical models of disease (e.g., forced swim test for depression, novel object recognition for cognition).[7]
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs to optimize potency and selectivity for the desired target(s).
By systematically pursuing this research path, the full therapeutic potential of this compound can be elucidated, potentially leading to a novel therapeutic agent for challenging neurological and psychiatric conditions.
References
- 1. ijnrd.org [ijnrd.org]
- 2. Buy 4-(2-Methylpropyl)piperidine hydrochloride | 1019852-12-0 [smolecule.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 6. Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sigma receptor - Wikipedia [en.wikipedia.org]
- 9. Sigma Receptor Ligands: Possible Application as Therapeutic Drugs and as Radiopharmaceuticals - ProQuest [proquest.com]
- 10. Nonclassical pharmacology of the dopamine transporter: atypical inhibitors, allosteric modulators, and partial substrates [pubmed.ncbi.nlm.nih.gov]
- 11. Dopaminergic - Wikipedia [en.wikipedia.org]
- 12. Methylphenidate - Wikipedia [en.wikipedia.org]
- 13. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]
- 14. Serotonin receptor and transporter ligands - current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. bioorg.org [bioorg.org]
An In-depth Technical Guide to 4-(2-Methylphenyl)piperidine Hydrochloride (CAS No. 82212-02-0)
For Researchers, Scientists, and Drug Development Professionals
Foreword by the Senior Application Scientist
The piperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a foundational element in a multitude of approved therapeutics and investigational drugs. Its prevalence is a testament to its remarkable synthetic versatility and its ability to impart favorable pharmacokinetic and pharmacodynamic properties to a molecule. This guide focuses on a specific, yet under-documented member of this family: 4-(2-Methylphenyl)piperidine hydrochloride (CAS No. 82212-02-0).
While extensive, peer-reviewed studies dedicated solely to this compound are not abundant in publicly accessible literature, its structural motif as a 4-arylpiperidine strongly suggests its role as a valuable intermediate in the synthesis of novel chemical entities. This guide, therefore, is structured to provide a comprehensive understanding of this compound from the perspective of its potential utility in drug discovery and development. We will delve into its chemical identity, explore established synthetic routes for analogous structures, discuss the potential pharmacological landscapes it might unlock based on data from related compounds, and provide essential technical data for its handling and analysis. Our objective is to equip the research community with the foundational knowledge required to effectively utilize this promising chemical building block in their scientific endeavors.
Part 1: Core Chemical and Physical Data
This compound is a substituted piperidine derivative with a tolyl group at the 4-position. The hydrochloride salt form generally enhances its stability and solubility in aqueous media, which is advantageous for various laboratory applications.
| Property | Value | Source(s) |
| CAS Number | 82212-02-0 | N/A |
| Chemical Name | This compound | N/A |
| Synonyms | 4-(o-Tolyl)piperidine hydrochloride | N/A |
| Molecular Formula | C₁₂H₁₇N · HCl | N/A |
| Molecular Weight | 211.73 g/mol | N/A |
| Appearance | Typically a white to off-white solid | N/A |
| Solubility | Soluble in water | [1] |
Part 2: Synthesis and Chemical Landscape
General Synthetic Approaches to 4-Arylpiperidines
The construction of the 4-arylpiperidine core generally involves the formation of the carbon-carbon bond between the piperidine ring and the aryl group. Key retrosynthetic disconnections often lead to strategies involving nucleophilic addition to a piperidone derivative or cross-coupling reactions.
A common and versatile approach involves the use of organometallic reagents with a protected 4-piperidone. The following diagram illustrates a generalized synthetic workflow.
Caption: Generalized workflow for the synthesis of 4-arylpiperidines.
Exemplary Protocol: Synthesis of a 4-Arylpiperidine Derivative (Hypothetical for 82212-02-0)
This protocol is a representative example based on general synthetic methods for 4-arylpiperidines and has not been specifically validated for the synthesis of this compound.
Step 1: N-Protection of 4-Piperidone
-
To a solution of 4-piperidone hydrochloride monohydrate in dichloromethane (DCM), add triethylamine to neutralize the hydrochloride.
-
Add a suitable protecting group reagent, such as di-tert-butyl dicarbonate (for Boc protection), and stir at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to yield N-Boc-4-piperidone.
Step 2: Grignard Reaction with 2-Bromotoluene
-
Prepare the Grignard reagent by reacting 2-bromotoluene with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool a solution of N-Boc-4-piperidone in anhydrous THF to 0°C.
-
Slowly add the prepared Grignard reagent to the piperidone solution and allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude 1-Boc-4-(2-methylphenyl)piperidin-4-ol.
Step 3: Deoxygenation and Deprotection
-
Dissolve the crude alcohol from the previous step in a suitable solvent such as ethanol.
-
Add a palladium on carbon (Pd/C) catalyst and subject the mixture to hydrogenation. This step can achieve both deoxygenation of the tertiary alcohol and removal of certain N-protecting groups like benzyl. For the Boc group, acidic conditions are required for removal.
-
Alternatively, for deoxygenation, the tertiary alcohol can be reduced under acidic conditions with a reducing agent like triethylsilane.
-
Following deoxygenation, if the N-Boc group is still present, treat the compound with a strong acid such as hydrochloric acid in a suitable solvent (e.g., dioxane or methanol) to remove the Boc group and form the hydrochloride salt directly.
Step 4: Isolation and Purification
-
The final product, this compound, can be isolated by filtration if it precipitates from the reaction mixture.
-
If necessary, the product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.
Part 3: Potential Pharmacological Significance and Applications in Drug Discovery
While there is no specific pharmacological data available for this compound, the broader class of 4-arylpiperidines is rich with biologically active compounds, particularly those targeting the central nervous system (CNS).[2][3] The structural motif of this compound makes it a valuable starting point for the synthesis of novel ligands for various receptors and transporters.
Potential Therapeutic Areas for Derivatives
Based on the activities of structurally related 4-arylpiperidines, derivatives of 4-(2-Methylphenyl)piperidine could be investigated for a range of therapeutic applications, including:
-
Antipsychotics: Many atypical antipsychotics feature a 4-arylpiperidine core that contributes to their affinity for dopamine and serotonin receptors.[3]
-
Analgesics: The phenylpiperidine scaffold is a key component of several opioid analgesics. [N/A]
-
Antidepressants and Anxiolytics: Selective serotonin reuptake inhibitors (SSRIs) and other modulators of monoamine transporters often incorporate the 4-arylpiperidine moiety.
-
Neurological Disorders: The versatility of the piperidine ring allows for its incorporation into molecules targeting a variety of CNS disorders. [N/A]
The following diagram illustrates the potential for this compound to serve as a scaffold for generating a library of diverse compounds for screening against various biological targets.
Caption: Derivatization potential of the core scaffold for drug discovery.
Part 4: Analytical Methodologies
The characterization and purity assessment of this compound and its derivatives are crucial for research and development. Standard analytical techniques can be employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method would be suitable for the analysis of this compound.
-
Column: A C18 column is a common choice for separating aromatic compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) would likely provide good separation.[4][5][6][7][8]
-
Detection: UV detection at a wavelength corresponding to the absorbance of the phenyl ring (e.g., around 254 nm) would be appropriate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for structural elucidation and confirmation. The spectra would show characteristic signals for the aromatic protons of the tolyl group, the protons of the piperidine ring, and the methyl group.
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the compound. The expected molecular ion peak for the free base (C₁₂H₁₇N) would be at m/z 175.28.
Part 5: Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.
| Hazard Category | Precautionary Measures | Source(s) |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. | [1][9][10] |
| Skin/Eye Irritation | May cause skin and eye irritation. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. | [9][10] |
| Respiratory Irritation | May cause respiratory tract irritation. Avoid inhaling dust. | [9][10][11] |
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
References
- 1. fishersci.com [fishersci.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cdhfinechemical.com [cdhfinechemical.com]
Methodological & Application
Application Note & Protocol: Formulation of 4-(2-Methylphenyl)piperidine Hydrochloride for Preclinical Animal Studies
Abstract
This document provides a comprehensive, scientifically-grounded guide for the formulation of 4-(2-Methylphenyl)piperidine hydrochloride for in vivo animal research. The protocols and rationale presented herein are designed for researchers, scientists, and drug development professionals to ensure the preparation of a stable, safe, and efficacious dosing solution. Emphasizing the causality behind experimental choices, this guide covers critical aspects from physicochemical assessment and vehicle selection to pH control and stability testing, enabling the generation of reproducible and reliable preclinical data.
Introduction: The Formulation as a Cornerstone of In Vivo Research
In preclinical drug development, the test article's formulation is not merely a delivery vehicle; it is a critical variable that directly influences pharmacokinetic, pharmacodynamic, and toxicological outcomes. An improperly designed formulation can lead to poor bioavailability, unexpected toxicity, or a complete lack of efficacy, potentially causing a promising compound to be prematurely discarded. For this compound, a piperidine derivative of interest for pharmacological evaluation, establishing a robust and well-characterized formulation is the foundational step toward obtaining meaningful in vivo data.[1][2] This guide provides the scientific principles and actionable protocols to achieve this objective.
Physicochemical Characterization & Pre-formulation Strategy
A successful formulation strategy begins with a thorough understanding of the active pharmaceutical ingredient (API). This compound is the salt of a weak base (the piperidine nitrogen) and a strong acid (HCl). This chemical nature dictates its behavior in solution.
Table 1: Physicochemical Profile and Formulation Implications
| Property | Value / Observation | Rationale & Implication for Formulation |
| Chemical Structure | C₁₂H₁₇N·HCl[3] | The piperidine moiety is a common pharmacophore.[4][5][6] The hydrochloride salt form is intentionally used to enhance aqueous solubility.[7][8] |
| Molecular Weight | 211.73 g/mol [3] | Standard for a small molecule; used for all concentration calculations. |
| Appearance | White to off-white solid | A visual check for the quality and purity of the starting material. |
| Aqueous Solubility | Expected to be freely soluble in water. | As a hydrochloride salt, high water solubility is anticipated, making simple aqueous vehicles the primary choice.[7][9][10] |
| Solution pH | Acidic | When dissolved in neutral water or saline, the compound will create an acidic solution. This pH is generally not suitable for direct injection and will require adjustment.[11] |
| pKa (estimated) | ~9-11 (for the piperidine nitrogen) | The compound will be ionized (charged) and soluble at acidic to neutral pH. As the pH increases above its pKa, the un-ionized, less soluble free base will form, risking precipitation. |
The overall strategy is to create a sterile, isotonic solution with a physiologically compatible pH that maintains the compound's solubility and stability.
Figure 1: Workflow for preclinical formulation development of 4-(2-Methylphenyl)piperidine HCl.
Detailed Formulation Protocol
This section provides a step-by-step protocol for preparing a dosing solution. The target parameters are a clear, sterile solution at a physiologically compatible pH.
Materials & Equipment
-
This compound (API)
-
Vehicle: Sterile 0.9% Sodium Chloride (Saline) or Phosphate-Buffered Saline (PBS), pH 7.4
-
pH adjustment solutions: Sterile 0.1 N Sodium Hydroxide (NaOH) and 0.1 N Hydrochloric Acid (HCl)
-
Analytical balance
-
Sterile glassware (volumetric flasks, beakers)
-
Sterile magnetic stir bar and stir plate
-
Calibrated pH meter with a micro-electrode
-
Sterile 0.22 µm syringe filters (e.g., PES for low protein binding)
-
Sterile syringes and storage vials
Step-by-Step Methodology (Example: 5 mg/mL in Saline)
This protocol describes the preparation of 50 mL of a 5 mg/mL dosing solution.
-
Calculation & Weighing:
-
Calculate the required mass of API: 5 mg/mL * 50 mL = 250 mg.
-
Accurately weigh 250 mg of this compound using an analytical balance. Transfer the powder into a sterile 50 mL volumetric flask.
-
-
Initial Dissolution:
-
Add approximately 40 mL of sterile 0.9% saline to the flask.
-
Add a sterile magnetic stir bar and place the flask on a stir plate. Stir at a moderate speed until the API is fully dissolved.
-
Causality Check: The solution should be clear and colorless. Any haze or particulates may indicate an issue with solubility or purity of the starting material.
-
-
pH Measurement and Adjustment (Critical Step):
-
Aseptically measure the pH of the solution. It will be acidic (likely pH 3-5).
-
Rationale: Direct injection of a highly acidic solution can cause severe pain, tissue necrosis, and phlebitis at the injection site. The acceptable pH range for most parenteral routes is 4.5 to 8.0.[12][13]
-
While stirring, add 0.1 N NaOH drop-by-drop. Allow the pH reading to stabilize after each addition.
-
Target pH: Aim for a final pH of 7.0 ± 0.5 . Be extremely cautious as you approach this pH. An overshoot can cause the less soluble free base to precipitate. If cloudiness appears, the pH is too high; add a drop of 0.1 N HCl to redissolve.
-
-
Final Volume and Homogenization:
-
Once the target pH is stable, remove the stir bar.
-
Bring the solution to the final volume of 50 mL using the sterile saline.
-
Cap the flask and invert it 10-15 times to ensure the final solution is homogeneous.
-
-
Sterilization and Storage:
-
Draw the final solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a final sterile storage vial. This step removes any potential microbial contamination.
-
Label the vial clearly with the compound name, concentration, vehicle, date, and pH. Store at 2-8°C, protected from light, pending stability results.
-
Quality Control and Stability Assessment
Ensuring the formulation's quality and stability is mandatory for regulatory compliance and data integrity.[14][15] Stability studies confirm that the compound remains at the target concentration and does not degrade under storage and use conditions.[16][17]
Table 2: Recommended QC and Stability Protocol
| Test | Time Points | Acceptance Criteria | Purpose |
| Appearance | T=0 and all stability points | Clear, colorless, free of visible particulates | To ensure solubility and detect physical degradation or precipitation. |
| pH | T=0 and all stability points | Within ± 0.2 units of the initial value | To ensure the formulation remains within a physiologically tolerated range. |
| Potency (e.g., by HPLC) | T=0, 24h (Room Temp), 7 days (2-8°C) | 90-110% of the target concentration | To confirm accurate preparation and quantify chemical stability over time.[14] |
Route of Administration Considerations
The optimal formulation parameters can vary slightly depending on the intended route of administration. The prepared formulation in this guide is suitable for the most common routes.
Figure 2: Suitability of the final formulation for various preclinical administration routes.
-
Intravenous (IV): This is the most sensitive route. The formulation must be a clear solution with a pH near neutral to prevent hemolysis and vein irritation.[13][18]
-
Intraperitoneal (IP) & Subcutaneous (SC): While more tolerant than IV, maintaining a neutral pH and isotonicity is crucial to minimize animal discomfort and inflammation at the injection site.[13]
-
Oral (PO): For gavage, the requirements are less stringent, but using a well-controlled aqueous solution ensures consistent dosing and absorption.
Conclusion
The protocol described provides a robust framework for the formulation of this compound for animal studies. By carefully controlling the critical parameters of pH, sterility, and stability, researchers can minimize formulation-induced artifacts and ensure that the observed pharmacological or toxicological effects are directly attributable to the test compound. This meticulous approach is indispensable for generating high-quality, translatable preclinical data.
References
- 1. altasciences.com [altasciences.com]
- 2. In vivo toxicology of excipients commonly employed in drug discovery in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijnrd.org [ijnrd.org]
- 7. Buy 4-(2-Methylpropyl)piperidine hydrochloride | 1019852-12-0 [smolecule.com]
- 8. chemimpex.com [chemimpex.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. 4-Methylene Piperidine Hydrochloride - Daicel Pharma Standards [daicelpharmastandards.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. research.uky.edu [research.uky.edu]
- 14. pharmtech.com [pharmtech.com]
- 15. Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance [alderleyanalytical.com]
- 16. natoliscientific.com [natoliscientific.com]
- 17. cmcpharm.com [cmcpharm.com]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes & Protocols for the Purification of 4-(2-Methylphenyl)piperidine Hydrochloride
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of 4-(2-Methylphenyl)piperidine hydrochloride (CAS No: 82212-02-0). The protocols herein are designed to address common impurities encountered during synthesis and to achieve high purity essential for subsequent applications. This document emphasizes the rationale behind methodological choices, focusing on recrystallization as the primary purification technique. Furthermore, it details analytical methods for the rigorous assessment of final product purity, ensuring a self-validating workflow from crude material to a highly purified compound.
Introduction and Purification Rationale
4-(2-Methylphenyl)piperidine is a substituted 4-arylpiperidine, a structural motif of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds and pharmaceuticals.[1] The hydrochloride salt form enhances aqueous solubility and stability, making it a common choice for drug development candidates.[2]
The synthesis of 4-arylpiperidines can involve multi-step processes, including palladium-catalyzed cross-coupling reactions or additions to piperidone precursors.[3][4] These synthetic routes can introduce a variety of impurities, such as:
-
Unreacted starting materials or intermediates.
-
Catalyst residues (e.g., palladium).
-
Byproducts from side reactions.
-
Positional isomers or related substances.
Achieving high chemical purity is paramount, as even minor impurities can confound biological assay results, compromise product stability, and pose safety risks in pharmaceutical applications.[5] Crystallization is a powerful and highly selective technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and impurities to achieve separation.[5][6] This guide focuses on developing a robust recrystallization protocol for this compound.
Compound Profile
| Property | Value | Reference |
| Chemical Name | This compound | [7] |
| Synonyms | 4-(o-Tolyl)piperidine hydrochloride | [7] |
| CAS Number | 82212-02-0 | [7] |
| Molecular Formula | C₁₂H₁₈ClN | [7] |
| Molecular Weight | 211.73 g/mol | [7] |
Workflow for Purification and Analysis
The overall process involves a systematic approach beginning with the characterization of the crude material, followed by a carefully designed purification step, and concluding with a thorough analysis of the final product to confirm its purity and identity.
Caption: Figure 1: Overall Purification and Analysis Workflow.
Core Protocol: Purification by Recrystallization
Recrystallization is predicated on the principle that the solubility of a compound in a solvent increases with temperature.[6] An ideal solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point, while impurities will either be insoluble at high temperatures or remain soluble upon cooling.[8]
Rationale for Solvent Selection
The choice of solvent is the most critical step in developing a recrystallization procedure.[8] For a hydrochloride salt like this compound, which possesses both ionic and non-polar characteristics, a range of polar solvents should be screened.
Caption: Figure 2: Decision Tree for Solvent System Selection.
Recommended Solvents for Screening
| Solvent | Type | Boiling Point (°C) | Rationale & Considerations |
| Isopropanol (IPA) | Polar Protic | 82.6 | Often a good starting point for hydrochloride salts. Good balance of polarity. |
| Ethanol | Polar Protic | 78.4 | Similar to IPA, may offer slightly different solubility characteristics. |
| Acetonitrile | Polar Aprotic | 81.6 | Can be effective if protic solvents lead to excessive solubility. |
| Ethanol/Ether | Two-Solvent | N/A | A classic system where ethanol is the "good" solvent and ether is the "poor" anti-solvent.[9][10] |
| IPA/Hexane | Two-Solvent | N/A | A system using a polar "good" solvent and a non-polar "poor" anti-solvent to induce crystallization.[10] |
Protocol 1: Single-Solvent Recrystallization (Example: Isopropanol)
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of isopropanol (e.g., 3-5 mL) to create a slurry.
-
Heating: Heat the mixture on a hot plate with stirring. Add isopropanol dropwise until the solid completely dissolves at or near the boiling point. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated, maximizing yield upon cooling.[8]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization and removes insoluble matter.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature undisturbed. Slow cooling promotes the formation of larger, purer crystals.[8] Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold isopropanol to remove any residual mother liquor adhering to the crystal surfaces.[10] Causality: Using cold solvent minimizes the dissolution of the purified product during the wash.[8]
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 2: Two-Solvent Recrystallization (Example: Ethanol/Diethyl Ether)
This method is ideal when no single solvent provides the required sharp change in solubility with temperature.[10]
-
Dissolution: Dissolve the crude material in the minimum amount of the "good" solvent (ethanol) at room temperature or with gentle warming.
-
Addition of Anti-Solvent: While stirring, add the "poor" solvent (diethyl ether) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation has been reached.[10]
-
Clarification: Add a few drops of the "good" solvent (ethanol) until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form as the solvent environment slowly becomes less favorable for solubility. Cooling in an ice bath can further increase the yield.
-
Isolation, Washing & Drying: Follow steps 5-7 from Protocol 1, using the cold solvent mixture or the pure anti-solvent for the washing step.
Protocols for Purity and Identity Assessment
Post-purification analysis is a mandatory step to validate the success of the procedure. A combination of chromatographic and spectroscopic methods should be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly precise method for determining the purity of non-volatile compounds.[11][12]
| Parameter | Recommended Conditions |
| Instrument | HPLC system with a UV detector.[12] |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). |
| Mobile Phase | A gradient of Acetonitrile and Water (containing 0.1% Trifluoroacetic Acid or Formic Acid). |
| Flow Rate | 1.0 mL/min. |
| Detector | UV at 254 nm or 210 nm. |
| Sample Prep | Dissolve ~1 mg of the compound in 1 mL of mobile phase or a suitable solvent like methanol. |
Gas Chromatography (GC)
GC is suitable for volatile and thermally stable compounds. While the hydrochloride salt itself is not volatile, analysis can be performed on the free base after neutralization.[11]
| Parameter | Recommended Conditions |
| Instrument | Gas Chromatograph with a Flame Ionization Detector (FID).[13] |
| Column | A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[11] |
| Injector Temp | 250 °C.[11] |
| Detector Temp | 300 °C.[11] |
| Oven Program | Initial temp: 100 °C, hold 2 min; Ramp: 15 °C/min to 280 °C; Hold 5 min.[11] |
| Sample Prep | Dissolve the salt in water, basify with NaOH to pH >10, extract the free base with an organic solvent (e.g., ethyl acetate), dry the organic layer, and inject. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can be used for quantitative purity assessment (qNMR). It is essential for confirming the identity of the purified compound.[11] The spectrum should be clean, with correct chemical shifts, integrations, and coupling constants, and show a significant reduction in impurity signals compared to the crude material.
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of a solid, it may be due to the melting point of the compound being lower than the boiling point of the solvent, or the solution being too concentrated. Solution: Re-heat the mixture to dissolve the oil, add more solvent, and allow it to cool more slowly.
-
No Crystals Form: This occurs if the solution is not saturated or if the compound is too soluble even at low temperatures. Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, reduce the solvent volume by evaporation or switch to a two-solvent system.
-
Poor Recovery: This may result from using too much solvent during dissolution or washing, or from premature crystallization during a hot filtration. Solution: Minimize solvent usage and ensure filtration apparatus is pre-heated. The mother liquor can be concentrated to recover more product in a second crop, though it may be of lower purity.
Conclusion
The protocols described provide a robust framework for the purification of this compound. By systematically selecting a suitable recrystallization solvent system and validating the outcome with appropriate analytical techniques, researchers can confidently obtain material of high purity. This foundational step is critical for ensuring the reliability and reproducibility of all subsequent scientific investigations.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 2. Buy 4-(2-Methylpropyl)piperidine hydrochloride | 1019852-12-0 [smolecule.com]
- 3. Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
Comprehensive NMR Spectroscopic Analysis of 4-(2-Methylphenyl)piperidine Hydrochloride
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in pharmaceutical development for unambiguous structure elucidation, conformational analysis, and purity assessment.[1][2] This application note provides a detailed, field-proven protocol for the comprehensive NMR analysis of 4-(2-Methylphenyl)piperidine hydrochloride, a representative substituted arylpiperidine. The guide covers optimal sample preparation for hydrochloride salts, systematic data acquisition using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments, and a logical workflow for spectral interpretation. The methodologies described herein are designed to ensure data integrity and provide a robust framework for the characterization of similar small molecules.
Introduction: The Role of NMR in Characterizing Substituted Piperidines
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[3] Its non-planar, flexible chair-like conformation directly influences molecular shape, receptor binding, and pharmacokinetic properties. The structural analysis of substituted piperidines like 4-(2-Methylphenyl)piperidine is therefore critical. As the hydrochloride salt, the molecule's solubility and the electronic environment of the nitrogen atom are altered, which has direct consequences for its NMR spectroscopic signature.
NMR spectroscopy offers unparalleled insight into molecular structure by probing the magnetic properties of atomic nuclei.[4] Through a combination of 1D and 2D NMR techniques, it is possible to:
-
Confirm the chemical identity and connectivity of the molecule.
-
Unambiguously assign signals to specific hydrogen and carbon atoms.
-
Elucidate the preferred conformation of the piperidine ring by analyzing proton-proton coupling constants.[5]
-
Verify the purity of the analyte.[6]
This guide presents a systematic approach to achieving a complete and reliable NMR characterization of this compound.
Molecular Structure and Atom Numbering
A standardized numbering system is essential for unambiguous spectral assignment. The structure and IUPAC-recommended numbering for this compound are presented below. The protonation of the piperidine nitrogen is explicitly shown.
Experimental Protocols
The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.[7]
Materials and Reagents
-
Analyte: this compound, solid.
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), ≥99.8% D.
-
Rationale: DMSO-d₆ is an excellent choice for amine hydrochloride salts due to its high polarity, which ensures good solubility. It also allows for the observation of the N-H proton signals, which would rapidly exchange and disappear in solvents like D₂O.[8]
-
-
NMR Tubes: 5 mm high-precision NMR tubes (e.g., Norell® 507-HP or equivalent). Tubes must be clean, dry, and free of scratches.[9]
-
Internal Standard (Optional): Tetramethylsilane (TMS) for ¹H and ¹³C chemical shift referencing (often pre-added to the deuterated solvent by the manufacturer).
Protocol: Sample Preparation
This protocol is designed for acquiring high-quality ¹H and subsequent ¹³C and 2D NMR spectra.
-
Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial. This concentration is generally sufficient for ¹H NMR and allows for the acquisition of a ¹³C spectrum in a reasonable timeframe.[7]
-
Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial.[10]
-
Mixing: Gently vortex or swirl the vial until the sample is completely dissolved. The resulting solution must be clear and free of any particulate matter.
-
Filtration (if necessary): If any solid particles remain, filter the solution directly into the NMR tube. A common method is to use a Pasteur pipette with a small cotton or glass wool plug.[9]
-
Transfer: Carefully transfer the clear solution into the 5 mm NMR tube. The required sample height should be approximately 4-5 cm (0.5-0.6 mL) to ensure it is within the detection region of the NMR coil.[10]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.
Protocol: NMR Data Acquisition
The following parameters are recommended for a standard 500 MHz NMR spectrometer. Adjustments may be necessary for instruments of different field strengths.
| Experiment | Parameter | Recommended Value | Rationale |
| ¹H NMR | Spectral Width | -2 to 12 ppm | To cover all expected proton signals, including the solvent residual peak. |
| Number of Scans (NS) | 16 | Provides excellent signal-to-noise (S/N) for a ~10 mg sample. | |
| Relaxation Delay (d1) | 2 s | Allows for adequate relaxation of most protons between pulses. | |
| Acquisition Time (aq) | ~4 s | Ensures good digital resolution. | |
| ¹³C{¹H} NMR | Spectral Width | 0 to 160 ppm | Covers the full range of expected aliphatic and aromatic carbons. |
| Number of Scans (NS) | 1024 or more | Required due to the low natural abundance and sensitivity of the ¹³C nucleus.[7] | |
| Relaxation Delay (d1) | 5 s | A longer delay is crucial for more accurate integration, especially for quaternary carbons.[11] | |
| ¹H-¹H COSY | Spectral Width (F2, F1) | Same as ¹H | Both dimensions must cover the entire proton spectrum. |
| Number of Increments | 256 | Determines the resolution in the indirect dimension (F1). | |
| Number of Scans (NS) | 4-8 | Sufficient for establishing correlations with good S/N. | |
| ¹H-¹³C HSQC | F2 (¹H) Width | Same as ¹H | Direct dimension covers the proton spectrum. |
| F1 (¹³C) Width | 10 to 90 ppm | Indirect dimension can be narrowed to the aliphatic region to improve resolution. | |
| Number of Increments | 256 | Determines ¹³C resolution in the indirect dimension. | |
| Number of Scans (NS) | 8-16 | Balances S/N and experiment time. |
Workflow and Data Interpretation
A systematic analysis of the acquired spectra is crucial for complete structural assignment.[4][12] The logical flow from data acquisition to final assignment is outlined below.
Analysis of the ¹H NMR Spectrum
The ¹H spectrum is the starting point for analysis.
-
Aromatic Region (δ 7.0-7.5 ppm): The four protons of the 2-methylphenyl group will appear in this region. Their complex splitting pattern arises from mutual coupling.
-
Piperidine Ring Protons (δ ~1.5-3.5 ppm): Protons on carbons adjacent to the protonated nitrogen (C2-H, C6-H) are deshielded and appear further downfield (δ ~3.0-3.5 ppm) compared to the other piperidine protons.[13] The C4-H proton will also be downfield due to the attached aryl group.
-
Methyl Protons (δ ~2.3 ppm): The methyl group on the aromatic ring (C7'-H₃) will appear as a singlet.
-
N-H Proton (δ > 8.0 ppm): In DMSO-d₆, the two protons on the positively charged nitrogen (N1-H₂) often appear as a single, broad signal at a downfield chemical shift due to hydrogen bonding with the solvent and the effect of protonation.[14]
-
Coupling Constants (J): Analysis of the J-couplings between piperidine protons is key to conformational analysis. Large couplings (J ≈ 10-13 Hz) between two protons indicate a diaxial relationship, while smaller couplings (J ≈ 2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.[3][5] This allows for the determination of the preferred chair conformation and the orientation of the aryl substituent.
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C spectrum provides one signal for each unique carbon atom.
-
Aromatic Carbons (δ 120-145 ppm): Six signals are expected for the aryl ring carbons.
-
Piperidine Carbons (δ 25-55 ppm): The C2/C6 carbons adjacent to the nitrogen will be the most downfield in this region, followed by C4, and then C3/C5.[15]
-
Methyl Carbon (δ ~20 ppm): A single signal for the C7' methyl carbon.
Analysis of 2D Correlation Spectra
2D NMR experiments resolve signal overlap and confirm assignments.[16][17]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other.[18] It will show cross-peaks connecting all adjacent protons within the piperidine ring (e.g., C2-H with C3-H) and within the aromatic ring. This is invaluable for tracing the connectivity of the spin systems.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which proton is directly attached to which carbon by showing a correlation peak between them.[16] It provides an unambiguous link between the ¹H and ¹³C assignments, completing the structural elucidation.
Summary of Expected NMR Data
The following table summarizes the anticipated assignments for this compound in DMSO-d₆. Exact values will vary slightly based on experimental conditions.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) | Key 2D Correlations |
| NH ₂⁺ | > 8.0 | Broad Singlet | - | - |
| C2-H, C6-H | ~3.2-3.4 (axial), ~2.9-3.1 (eq) | Multiplet | ~45-50 | COSY: C3-H, C5-H; HSQC: C2, C6 |
| C3-H, C5-H | ~1.9-2.1 (axial), ~1.6-1.8 (eq) | Multiplet | ~28-32 | COSY: C2-H, C4-H, C6-H; HSQC: C3, C5 |
| C4-H | ~2.7-2.9 | Multiplet | ~38-42 | COSY: C3-H, C5-H; HSQC: C4 |
| C3'/C4'/C5'/C6'-H | ~7.1-7.3 | Multiplet | ~125-131 | COSY: Other aromatic H's; HSQC: Aromatic C's |
| C7'-H₃ | ~2.3 | Singlet | ~18-20 | HSQC: C7' |
| C1' | - | - | ~140-144 | - |
| C2' | - | - | ~135-138 | - |
Conclusion
This application note provides a comprehensive and validated protocol for the NMR spectroscopic analysis of this compound. By combining meticulous sample preparation with a systematic suite of 1D and 2D NMR experiments, researchers can achieve unambiguous structural assignment and detailed conformational analysis. This robust methodology serves as a reliable foundation for quality control, regulatory submissions, and further research in drug development involving substituted piperidine scaffolds.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. emerypharma.com [emerypharma.com]
- 3. ias.ac.in [ias.ac.in]
- 4. anuchem.weebly.com [anuchem.weebly.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 7. organomation.com [organomation.com]
- 8. reddit.com [reddit.com]
- 9. sites.bu.edu [sites.bu.edu]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
Application Note: A Robust LC-MS/MS Method for the Analysis of 4-(2-Methylphenyl)piperidine hydrochloride
Abstract
This application note presents a detailed, robust, and highly selective method for the analysis of 4-(2-Methylphenyl)piperidine hydrochloride using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). 4-(2-Methylphenyl)piperidine is a key chemical intermediate in the synthesis of various pharmaceutical agents.[1] Accurate and sensitive quantification is therefore critical for quality control, pharmacokinetic studies, and impurity profiling. This guide provides comprehensive protocols for sample preparation, chromatographic separation, and mass spectrometric detection. We delve into the causality behind experimental choices, from mobile phase selection to the elucidation of fragmentation pathways, providing researchers, scientists, and drug development professionals with a field-proven methodology grounded in scientific integrity.
Introduction and Scientific Principles
This compound is a substituted piperidine derivative. Its chemical structure features a basic piperidine nitrogen, making it an ideal candidate for analysis by electrospray ionization (ESI) in positive ion mode. The hydrochloride salt form ensures solubility in aqueous and polar organic solvents commonly used in reversed-phase liquid chromatography.[1][2]
The core of this method relies on the synergy between the high separation power of Ultra-High-Performance Liquid Chromatography (UHPLC) and the unparalleled specificity and sensitivity of tandem mass spectrometry (MS/MS).[3]
-
Chromatographic Separation: We employ a reversed-phase C18 column. The mobile phase consists of water and acetonitrile with a formic acid modifier. The acidic modifier is critical as it protonates the piperidine nitrogen, ensuring the analyte is in its cationic form. This improves peak shape by preventing tailing and enhances the efficiency of the ESI process.
-
Ionization and Detection: Electrospray ionization (ESI) is selected due to its efficacy in ionizing polar, non-volatile molecules like piperidine derivatives.[4][5] The protonated molecule, [M+H]⁺, is generated in the ESI source. This precursor ion is then isolated in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, as only analytes that meet both the precursor and product ion mass criteria are detected.[6]
Materials and Experimental Protocols
Reagents and Materials
-
Analyte: this compound (CAS: 82212-02-0), Reference Standard (>98% purity)[7]
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (18.2 MΩ·cm)
-
Additives: Formic Acid (LC-MS Grade, >99%)
-
Equipment: UHPLC system, Tandem Mass Spectrometer (e.g., Triple Quadrupole) with ESI source, Analytical Balance, Vortex Mixer, Centrifuge.
Analyte Chemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₈ClN | [7] |
| Molecular Weight (HCl Salt) | 211.73 g/mol | [7] |
| Free Base Formula | C₁₂H₁₇N | - |
| Free Base Monoisotopic Mass | 175.1361 u | - |
| Protonated Free Base [M+H]⁺ | 176.1434 m/z | - |
Protocol 1: Standard Solution and Calibration Curve Preparation
This protocol is designed for creating standards for method calibration and validation when analyzing the pure compound or samples with minimal matrix interference.
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard. Dissolve in a 10 mL volumetric flask with 50:50 Methanol:Water. Note: The use of the hydrochloride salt weight is acceptable for consistency, but concentration should be expressed in terms of the free base for mass spectrometry calculations.
-
Working Stock Solution (10 µg/mL): Perform a 1:100 dilution of the Primary Stock Solution. Pipette 100 µL of the 1 mg/mL stock into a 10 mL volumetric flask and dilute to volume with 50:50 Acetonitrile:Water.
-
Calibration Standards (1-1000 ng/mL): Prepare a series of calibration standards by serial dilution of the 10 µg/mL Working Stock Solution using 50:50 Acetonitrile:Water as the diluent. This range should be adjusted based on the expected sample concentrations and desired limit of quantitation.
Protocol 2: Sample Preparation from Human Plasma (Protein Precipitation)
This protocol is a common, rapid method for extracting small molecules from a complex biological matrix.[8][9]
-
Sample Collection: Aliquot 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking (Optional but Recommended): Add 10 µL of an internal standard solution (e.g., a deuterated analog of the analyte) to each sample, blank, and calibration standard prepared in matrix. This corrects for variability in extraction and matrix effects.[10]
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the plasma sample. The 3:1 ratio of organic solvent to plasma is crucial for efficient protein crashing.
-
Mixing: Vortex the tubes vigorously for 1 minute to ensure complete mixing and protein denaturation.
-
Centrifugation: Centrifuge the samples at >12,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins.
-
Supernatant Transfer: Carefully pipette the supernatant (~350 µL) into a clean autosampler vial or 96-well plate. Be cautious not to disturb the protein pellet.
-
Injection: The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.[4][11]
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| LC System | UHPLC System |
| Column | C18 Reversed-Phase (e.g., 2.1 mm x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 min, hold at 95% for 1 min, return to 5% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| Mass Spectrometer | Tandem Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Results and Discussion
Mass Spectral Analysis and Fragmentation
Initial method development involves infusing a standard solution directly into the mass spectrometer to determine the precursor ion and optimize fragmentation. A full scan (MS1) analysis confirms the presence of the protonated molecular ion [M+H]⁺ at m/z 176.14 .
A product ion scan (MS/MS) of the m/z 176.14 precursor ion reveals the characteristic fragmentation pattern. The collision energy is ramped to identify the most stable and abundant product ions for quantitative analysis. The fragmentation of piperidine derivatives is often characterized by α-cleavage and ring fission.[4] For 4-(2-Methylphenyl)piperidine, a primary fragmentation involves the cleavage of the bond between the piperidine ring and the methylphenyl group, leading to characteristic product ions.
Caption: Proposed fragmentation pathway for [M+H]⁺.
Quantitative Method: MRM Transitions
Based on the fragmentation data, two specific and intense MRM transitions are selected for quantification (primary) and confirmation (secondary).
Table 3: Optimized MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Use |
|---|---|---|---|---|---|
| 4-(2-Methylphenyl)piperidine | 176.1 | 91.1 | 50 | 25 | Quantifier |
| 4-(2-Methylphenyl)piperidine | 176.1 | 84.1 | 50 | 22 | Qualifier |
Note: Collision energy values are instrument-dependent and require optimization.
Protocol for Method Validation
For use in regulated environments, the analytical method must be validated to ensure its performance is reliable and reproducible.[3][6] The protocol below outlines key experiments according to ICH guidelines.[12]
-
Specificity: Analyze blank matrix samples (e.g., plasma from at least six different sources) to ensure no endogenous components interfere with the detection of the analyte at its specific retention time and MRM transition.[3][11]
-
Linearity and Range: Analyze calibration standards at a minimum of five concentration levels in triplicate. Plot the peak area response versus concentration and determine the linearity using a linear regression analysis. The correlation coefficient (r²) should be >0.99.[6]
-
Accuracy and Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations (LQC, MQC, HQC) on three separate days (inter-day) with at least five replicates per run (intra-day). Accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the coefficient of variation (%CV) for precision should be ≤15% (≤20% at the LLOQ).[3]
-
Limit of Detection (LOD) and Quantitation (LOQ): The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[12] It is typically defined as a signal-to-noise ratio of >10. The LOD is the lowest concentration that can be reliably detected, typically with a signal-to-noise ratio of >3.
-
Matrix Effect and Recovery: The matrix effect is assessed by comparing the analyte's response in a post-extraction spiked sample to its response in a pure solution. Recovery is determined by comparing the response in a pre-extraction spiked sample to the post-extraction spiked sample.[3]
Comprehensive Analytical Workflow
The entire process, from sample receipt to final data reporting, follows a logical and structured sequence to ensure data integrity and efficiency.
Caption: End-to-end workflow for sample analysis.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the quantitative analysis of this compound by LC-MS/MS. The detailed protocols for sample preparation, chromatography, and mass spectrometry, along with the rationale for key parameter choices, equip researchers with a reliable method suitable for various applications in pharmaceutical development and quality control. The described validation protocol ensures that the method can meet stringent regulatory requirements for accuracy, precision, and specificity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy 4-(2-Methylpropyl)piperidine hydrochloride | 1019852-12-0 [smolecule.com]
- 3. resolian.com [resolian.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. vliz.be [vliz.be]
- 12. LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Recommended Practices for the Handling and Storage of 4-(2-Methylphenyl)piperidine hydrochloride
An In-Depth Guide for Researchers and Drug Development Professionals
Abstract
4-(2-Methylphenyl)piperidine hydrochloride is a key heterocyclic building block utilized in medicinal chemistry and pharmaceutical development, particularly in the synthesis of agents targeting the central nervous system.[1][2] The integrity, reactivity, and shelf-life of this compound are critically dependent on meticulous handling and storage practices. As a hydrochloride salt of a secondary amine, it is susceptible to environmental factors such as moisture, light, and temperature. This document provides a comprehensive guide, grounded in established chemical safety and stability principles, to ensure the compound's quality and to safeguard laboratory personnel.
Compound Identification and Safety Profile
Accurate identification and a thorough understanding of the potential hazards are the foundation of safe laboratory practice. This compound should be handled in accordance with good industrial hygiene and safety practices.[3]
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 82212-02-0 | [4] |
| Molecular Formula | C₁₂H₁₈ClN | [4] |
| Molecular Weight | 211.73 g/mol | [4] |
| Synonyms | 4-(o-Tolyl)piperidine hydrochloride | [4] |
| Typical Appearance | Solid (e.g., off-white to brown powder/crystals) | [5] |
| Form | Hydrochloride Salt | [4] |
Hazard Identification and Personal Protective Equipment (PPE)
While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, data from analogous piperidine derivatives and amine hydrochlorides dictate a cautious approach.[6][7] The following represents a synthesis of likely hazards and required precautions.
| Hazard Category | GHS Classification (Anticipated) | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity | Harmful if swallowed.[7] | Standard laboratory attire (lab coat). |
| Skin Contact | Causes skin irritation.[6][7] | Chemical-resistant gloves (e.g., nitrile).[7] |
| Eye Contact | Causes serious eye irritation or damage.[6][7] | Safety glasses with side shields or chemical safety goggles.[7] |
| Inhalation | May cause respiratory irritation.[6][7] | Use only in a well-ventilated area or chemical fume hood.[3][6] |
Causality Behind PPE Selection: The hydrochloride salt form can exist as a fine powder, which is easily aerosolized. A chemical fume hood is therefore critical during any manipulation that could generate dust, such as weighing or transferring solids, to prevent respiratory tract irritation.[6] Impervious gloves and eye protection are mandatory to prevent local irritation and potential absorption or severe eye damage.[7]
Core Principles of Compound Stability
The long-term viability of this compound hinges on mitigating its primary degradation pathways. The key environmental adversaries are moisture, heat, and light.
-
Hygroscopicity: This is the most significant concern for amine hydrochloride salts. The ionic nature of the salt readily attracts atmospheric water, which can lead to hydrolysis, physical clumping (making weighing difficult), and potentially catalyze other degradation reactions.[8] Storing the compound in a dry environment is paramount.
-
Thermal Stability: While generally stable at ambient temperatures, prolonged exposure to heat can accelerate degradation.[8] Storing in a cool environment minimizes the kinetic energy of the molecules, slowing potential decomposition reactions.
-
Photosensitivity: Many complex organic molecules, including some piperidine derivatives, can be sensitive to light, particularly UV radiation, which can provide the activation energy for unwanted reactions.[8]
The following diagram illustrates the relationship between environmental factors and the necessary protective measures.
Caption: Key factors affecting stability and their corresponding mitigation strategies.
Recommended Storage Protocols
A tiered storage strategy is recommended based on anticipated use frequency.
Short-Term Storage (Active Use)
For material that is being accessed frequently (e.g., daily or weekly), the primary goal is to minimize repeated exposure to the laboratory atmosphere.
-
Container: Use the original manufacturer's vial if possible. Ensure the cap is tightly sealed after each use. For added protection, wrap the cap threads with Parafilm.[9]
-
Location: Store the vial inside a benchtop desiccator cabinet containing an active desiccant (e.g., silica gel with a humidity indicator).
-
Temperature: Ambient laboratory temperature (20-25°C) is acceptable for short durations, provided the material is kept desiccated.
Long-Term Storage (Archival Stock)
For preserving the main stock of the compound over months or years, more stringent conditions are required.
-
Aliquotting: Upon receiving the compound, consider dividing the bulk material into smaller, single-use or short-term-use aliquots. This practice is a cornerstone of trustworthy sample management, as it prevents the repeated warming, cooling, and atmospheric exposure of the entire stock.
-
Container: Use amber glass vials with screw caps that have chemically inert liners (e.g., PTFE).
-
Atmosphere: Before sealing, flush the vial's headspace with an inert gas like argon or nitrogen. This displaces both moisture and oxygen, providing an optimal preservation environment.
-
Sealing: Tightly seal the cap and wrap with Parafilm.
-
Secondary Containment: Place the sealed aliquot vials into a larger, labeled, sealed container (e.g., a small Nalgene bottle or heat-sealed foil bag) that also contains desiccant pouches.[9]
-
Temperature: Store this secondary container in a refrigerator at 2-8°C.[8] Crucially, the container must be allowed to equilibrate to room temperature before opening to prevent condensation from forming on the cold solid.
Standard Operating Procedures (SOPs) for Handling
The following workflow ensures safety and maintains compound integrity from receipt to disposal.
Caption: Standard workflow for handling this compound.
Receiving and Inspection
-
Upon receipt, visually inspect the shipping container for any signs of damage.
-
Wearing appropriate PPE, remove the product vial and inspect its seal and label.
-
Cross-reference the CAS number and name with the purchase order.
-
Log the compound into the chemical inventory system, noting the date of receipt and assigned storage location.
Protocol for Weighing and Aliquoting
Rationale: This procedure is designed to acquire an accurate mass while minimizing atmospheric exposure and preventing inhalation of the powdered compound.
-
Preparation: Ensure a chemical fume hood is operational. Place a clean weigh boat or paper on an analytical balance inside the hood. Tare the balance.
-
Equilibration: Remove the compound container from its storage location (desiccator or refrigerator). If refrigerated, allow the entire sealed container to warm to ambient temperature for at least 30-60 minutes before opening.
-
Transfer: Open the container inside the fume hood. Using a clean, dry spatula, expeditiously transfer the desired amount of solid to the weigh boat.
-
Sealing: Immediately and tightly reseal the main compound container, wrap with Parafilm, and return it to its appropriate storage location.
-
Measurement: Record the mass. The weighed material should be used immediately for solution preparation.
Protocol for Stock Solution Preparation
Rationale: As a hydrochloride salt, the compound is expected to have good solubility in polar solvents.[2] Creating a concentrated stock solution is a common practice that simplifies subsequent experimental dilutions. Dimethyl sulfoxide (DMSO) or ethanol are common solvents for such library compounds.
-
Vessel Selection: Choose a volumetric flask or vial of appropriate size for the desired concentration. Ensure it is clean and dry.
-
Solvent Addition: Add the weighed this compound to the vessel. Add approximately 70-80% of the final desired volume of solvent (e.g., anhydrous DMSO).
-
Dissolution: Cap the vessel and vortex or sonicate in a water bath until all solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.
-
Final Volume: Once fully dissolved, add the solvent to the final target volume. Mix thoroughly by inversion or vortexing.
-
Storage: Store the stock solution in a tightly capped vial, protected from light (amber vial), and at an appropriate temperature (typically -20°C for long-term stability in solution).
Spill Management and Waste Disposal
-
Spills: In case of a spill, evacuate non-essential personnel. Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand.[3] Carefully sweep the material into a container. Avoid creating dust. Clean the area with a damp cloth.
-
Disposal: All waste material (spilled compound, empty containers, contaminated PPE) must be disposed of in accordance with local, state, and federal regulations for chemical waste.[3] Do not dispose of it down the drain.
Conclusion
The chemical integrity of this compound is directly correlated with the stringency of its handling and storage protocols. By controlling its environment—specifically by protecting it from moisture, light, and excessive heat—researchers can ensure its utility as a reliable synthetic intermediate. Adherence to the safety guidelines outlined is essential for creating a secure and effective research environment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy 4-(2-Methylpropyl)piperidine hydrochloride | 1019852-12-0 [smolecule.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. biosynth.com [biosynth.com]
- 8. What are the storage stability of Piperidine Series compounds over time? - Blog [m.btcpharmtech.com]
- 9. researchgate.net [researchgate.net]
The Strategic Intermediate: Application Notes for 4-(2-Methylphenyl)piperidine Hydrochloride in Modern Drug Discovery
These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-(2-Methylphenyl)piperidine hydrochloride. This key intermediate is a valuable building block in the synthesis of novel therapeutics, particularly those targeting the central nervous system (CNS). We will delve into the rationale for its use, detailed synthetic and analytical protocols, and its application in the discovery of next-generation pharmaceuticals.
The Significance of the 4-Arylpiperidine Scaffold in CNS Drug Discovery
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, prized for its favorable physicochemical properties and its presence in a multitude of approved drugs.[1][2] When substituted at the 4-position with an aryl group, this motif becomes a critical pharmacophore for a range of CNS targets, including opioid receptors and neurotransmitter transporters. The orientation of the aryl group, whether axial or equatorial, can significantly influence receptor binding and pharmacological activity.[3]
The introduction of a methyl group onto the phenyl ring, specifically at the ortho position as in 4-(2-Methylphenyl)piperidine, offers a nuanced approach to modulating the parent molecule's properties. This substitution can influence the dihedral angle between the phenyl and piperidine rings, potentially locking the molecule into a more bioactive conformation. Furthermore, the electronic and steric effects of the ortho-methyl group can impact receptor affinity, selectivity, and metabolic stability, making it a key point of diversification in lead optimization campaigns.
Synthesis and Purification of this compound
The synthesis of this compound can be efficiently achieved through a modern cross-coupling strategy, followed by deprotection and salt formation. The Suzuki-Miyaura coupling is a robust and versatile method for the formation of the critical carbon-carbon bond between the piperidine and phenyl rings.[4]
Synthetic Workflow Overview
The overall synthetic strategy involves three key stages:
-
Suzuki-Miyaura Coupling: Reaction of a suitable N-protected 4-halopyridine derivative with 2-methylphenylboronic acid.
-
Piperidine Ring Formation: Reduction of the resulting pyridine ring.
-
Deprotection and Salt Formation: Removal of the protecting group and formation of the hydrochloride salt.
References
Application Notes & Protocols: The Utility of 4-Arylpiperidines in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
The 4-arylpiperidine scaffold is a cornerstone in modern neuroscience and medicinal chemistry, recognized as a "privileged structure" for its remarkable ability to interact with a diverse array of high-value central nervous system (CNS) targets. Molecules built around this core have become indispensable tools for dissecting complex neural circuits and are foundational in the development of therapeutics for a range of neurological and psychiatric disorders, including Parkinson's disease, depression, and addiction.[1][2]
This guide provides an in-depth exploration of the application of 4-arylpiperidines in neuroscience research. It moves beyond simple cataloging to explain the causality behind experimental design, offering detailed, field-proven protocols for in vitro and in vivo characterization. The aim is to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize these powerful chemical probes.
Foundational Principles: Key Molecular Targets and Mechanisms
The versatility of the 4-arylpiperidine scaffold stems from its ability to be chemically modified to achieve high affinity and selectivity for several key protein targets involved in neurotransmission.[3][4] Understanding these targets is critical to designing and interpreting experiments.
-
Monoamine Transporters (DAT, SERT, NET): The dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters are primary targets.[4][5][6][7] These membrane proteins are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby controlling the duration and intensity of signaling.[8] 4-Arylpiperidine-based inhibitors, such as the GBR 12909 family, block this reuptake process, leading to an increase in extracellular neurotransmitter concentrations.[5][9][10] This mechanism is fundamental to the action of many antidepressants and psychostimulants and makes these compounds essential for studying the roles of monoaminergic systems in behavior and disease.[8][10]
-
Sigma (σ) Receptors: Initially misidentified as opioid receptors, sigma receptors (σ1 and σ2) are now recognized as unique intracellular proteins that modulate a variety of signaling pathways, including ion channel function and neurotransmitter release.[11] 4-Arylpiperidines have been developed as potent and selective sigma receptor ligands, enabling research into their roles in neuroprotection, cognition, and psychosis.[11][12][13][14] For example, the sigma-1 receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) has demonstrated neuroprotective effects in models of ischemia by modulating the interaction between nNOS and PSD-95.[12][15]
-
Dopamine Receptors (D2, D3): While many 4-arylpiperidines are designed to avoid direct receptor interaction, modifications to the scaffold can produce potent ligands for dopamine D2 and D3 receptors.[3] These compounds are invaluable for studying the pathophysiology of disorders like schizophrenia and for developing novel antipsychotics.[16][17]
The following diagram illustrates the primary mechanism of a 4-arylpiperidine-based dopamine transporter (DAT) inhibitor at a dopaminergic synapse.
Caption: Mechanism of a 4-Arylpiperidine DAT Inhibitor.
In Vitro Characterization: Quantifying Target Engagement
Before advancing a compound to in vivo studies, it is imperative to quantify its binding affinity (potency) and selectivity for its intended target(s). Radioligand binding assays are the gold standard for this initial characterization.[8]
Causality in Protocol Design
The goal of a competitive binding assay is to determine a compound's inhibitory constant (Ki), which reflects its affinity for a receptor or transporter.[18] This is achieved by measuring how effectively the test compound competes with a radiolabeled ligand ([³H]-ligand) that has a known, high affinity for the target. The choice of radioligand is critical; it must be highly specific to the target of interest to ensure the results are not confounded by off-target binding. The concentration of the radioligand is typically set near its dissociation constant (Kd) to ensure optimal conditions for competition.[18] Non-specific binding is determined by including a high concentration of a known, potent, unlabeled ligand to saturate all specific binding sites, allowing for its subtraction from total binding.[18]
Protocol 2.1: Competitive Radioligand Binding Assay for Dopamine Transporter (DAT) Affinity
This protocol provides a method to determine the binding affinity (Ki) of a 4-arylpiperidine compound for the human dopamine transporter (hDAT).
Materials:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing hDAT.
-
Radioligand: [³H]WIN 35,428 (a well-characterized DAT ligand).
-
Test Compound: 4-arylpiperidine of interest, serially diluted.
-
Non-specific Control: GBR 12909 (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
96-well microplate, glass fiber filters, scintillation fluid, and a liquid scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for each condition: Total Binding, Non-specific Binding (NSB), and various concentrations of the Test Compound.[18]
-
Add Reagents:
-
Total Binding: Add 50 µL of Assay Buffer.
-
NSB: Add 50 µL of 10 µM GBR 12909 solution.
-
Test Compound: Add 50 µL of each serial dilution of the 4-arylpiperidine.
-
-
Add Radioligand: To all wells, add 50 µL of [³H]WIN 35,428 diluted in Assay Buffer to a final concentration near its Kd (e.g., 2-5 nM).
-
Initiate Reaction: Add 150 µL of the hDAT membrane preparation (typically 10-20 µg protein per well) to all wells to initiate the binding reaction. The final assay volume is 250 µL.[19]
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[19]
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine). Wash the filters 3-4 times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.[19]
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[18]
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Determine IC50: Use non-linear regression analysis (e.g., in Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate Ki: Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation: Binding Affinities of Representative 4-Arylpiperidines
| Compound | Target | Ki (nM) | Selectivity (SERT/DAT) | Reference |
| GBR 12909 | DAT | 14 | 6.1 | [5] |
| Compound 19a | DAT | 6.0 | 30.0 | [5] |
| Compound 11b | DAT | 16.4 | 108 | [7] |
| Talopram | SERT | 180 (IC50) | N/A | [18] |
| (S)-Citalopram | SERT | 2.6 (IC50) | N/A | [18] |
Note: Lower Ki values indicate higher binding affinity.
In Vivo Assessment: Probing Neurochemical and Behavioral Effects
After in vitro validation, the next critical step is to assess the compound's effects in a living system. In vivo microdialysis and behavioral assays are cornerstone techniques for this purpose.[20]
Protocol 3.1: Intracerebral Microdialysis in Freely Moving Rodents
This protocol measures the effect of a systemically administered 4-arylpiperidine DAT inhibitor on extracellular dopamine levels in a specific brain region, such as the striatum or nucleus accumbens.[21]
Causality in Protocol Design: Microdialysis allows for the direct measurement of neurotransmitter concentrations in the brain's extracellular fluid.[20][22] A probe with a semi-permeable membrane is implanted into the target brain region.[22] Artificial cerebrospinal fluid (aCSF) is perfused through the probe, allowing neurotransmitters to diffuse across the membrane into the dialysate, which is then collected and analyzed.[22] By establishing a stable baseline of dopamine levels before administering the drug, each animal serves as its own control. The subsequent change in dopamine concentration directly reflects the compound's in vivo pharmacological activity at the dopamine transporter.[22]
Procedure:
-
Surgical Implantation:
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Surgically expose the skull and drill a small hole over the target brain region (e.g., striatum: AP +1.0 mm, ML ±2.5 mm, DV -3.0 mm from bregma).[22]
-
Slowly lower a guide cannula to the desired coordinates and secure it to the skull with dental cement. Allow the animal to recover for 5-7 days.[22]
-
-
Microdialysis Experiment:
-
On the day of the experiment, place the recovered animal in a freely moving setup.
-
Insert the microdialysis probe through the guide cannula.
-
Begin perfusing the probe with aCSF at a slow flow rate (e.g., 1-2 µL/min) and allow the system to equilibrate for 1-2 hours.[22]
-
Collect 3-4 baseline dialysate samples (e.g., every 20 minutes) to establish a stable basal dopamine level.[22]
-
-
Drug Administration:
-
Administer the 4-arylpiperidine compound (e.g., intraperitoneally, i.p.) or a vehicle control (e.g., saline).
-
Continue collecting dialysate samples for at least 3 hours post-injection.[22]
-
-
Sample Analysis (HPLC-ED):
-
Quantify dopamine concentrations in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).[22][23]
-
The peak height or area from the detector is proportional to the dopamine concentration. Compare sample peaks to a standard curve to determine absolute concentrations.[22]
-
-
Data Analysis:
-
Express the data for each post-injection sample as a percentage change from the average baseline concentration. This normalization allows for comparison across animals.[22]
-
Protocol 3.2: Behavioral Phenotyping - Locomotor Activity
This assay assesses the stimulant or depressant effects of a 4-arylpiperidine compound by measuring changes in an animal's spontaneous movement. It is a robust and high-throughput method for initial behavioral screening.[24][25]
Causality in Protocol Design: Compounds that increase dopamine signaling in motor circuits, such as DAT inhibitors, typically increase locomotor activity.[10] This test quantifies such effects by placing the animal in a novel environment (an open-field arena) and tracking its movement over time. A vehicle-treated group is essential to control for the novelty response and to ensure that any observed effects are due to the compound and not other factors.[25]
Procedure:
-
Apparatus: Use an open-field arena (e.g., 40x40x40 cm) equipped with infrared beams or an overhead video tracking system to automatically record movement.
-
Habituation: Place the animal in the testing room for at least 30 minutes before the experiment begins to acclimate to the environment.
-
Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., i.p.) and return the animal to its home cage for a pre-treatment period (e.g., 15-30 minutes) to allow for drug absorption and distribution.
-
Testing: Place the animal into the center of the open-field arena and record its activity for a set duration (e.g., 60 minutes). Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).[25]
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect. Compare the data from the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Caption: Experimental Workflow for Locomotor Activity Assay.
Integrated Application: A Case Study in Parkinson's Disease Research
The true power of 4-arylpiperidines is realized when these in vitro and in vivo techniques are integrated to investigate complex neurobiological questions.
Scenario: Investigating a novel, selective 4-arylpiperidine DAT inhibitor as a potential symptomatic treatment for Parkinson's disease (PD). PD is characterized by the loss of dopaminergic neurons, leading to a deficit in dopamine signaling.[21]
-
In Vitro Foundation: The compound is first characterized using the Radioligand Binding Assay (Protocol 2.1) . The results confirm it has a high affinity for DAT (e.g., Ki < 10 nM) and high selectivity over SERT and NET. This establishes it as a precise tool for probing the dopamine system.
-
In Vivo Target Engagement: The compound is then tested using In Vivo Microdialysis (Protocol 3.1) in a rodent model of PD (e.g., the 6-OHDA lesion model). The data shows that the compound significantly increases extracellular dopamine levels in the dopamine-depleted striatum, confirming it reaches its target in the brain and exerts the expected neurochemical effect.
-
In Vivo Functional Outcome: Finally, the compound's ability to reverse motor deficits is assessed. The PD model animals exhibit reduced movement in the Locomotor Activity assay (Protocol 3.2) . Treatment with the novel DAT inhibitor is shown to dose-dependently restore locomotor activity to levels comparable to healthy control animals.
References
- 1. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Systematic in Vivo Screening of a Series of 1âPropyl-4-arylpiperidines against Dopaminergic and Serotonergic Properties in Rat Brain: A Scaffold-Jumping Approach - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 4. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4,4-Diphenylpiperidine derivates and their sila analogues. A comparative study of their interaction with neural receptor biding sites and synaptosomal monoamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and characterization of a novel, 4-[2-(diphenylmethoxy)ethyl]-1-benzyl piperidine-based, dopamine transporter photoaffinity label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel piperidine sigma receptor ligands as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Potent sigma 1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine provides ischemic neuroprotection without altering dopamine accumulation in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Behavioral phenotyping of mice in pharmacological and toxicological research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis Yield of 4-(2-Methylphenyl)piperidine hydrochloride
Welcome to the dedicated technical support center for the synthesis of 4-(2-Methylphenyl)piperidine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this important pharmaceutical intermediate. We will delve into the mechanistic underpinnings of the common synthetic routes and provide actionable, field-tested troubleshooting advice to ensure the success of your experiments.
Introduction to the Synthesis of this compound
The synthesis of this compound is a critical process in the development of various therapeutic agents. The 4-arylpiperidine motif is a prevalent scaffold in numerous centrally active pharmaceuticals.[1][2][3] Achieving a high yield and purity of this intermediate is paramount for the efficiency and cost-effectiveness of the overall drug development pipeline.
This guide will focus on two predominant synthetic strategies:
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: A versatile method for forming the crucial carbon-carbon bond between the piperidine and the 2-methylphenyl group.[4][5][6]
-
Reduction of a Pyridinium Salt Precursor: An alternative approach that involves the initial formation of a 4-(2-methylphenyl)pyridinium salt followed by its reduction to the desired piperidine.[7][8]
Each method presents its own set of challenges. This guide will provide a structured approach to troubleshooting and optimizing both pathways.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in the Suzuki-Miyaura coupling to produce 4-(2-Methylphenyl)piperidine?
A1: Low yields in Suzuki-Miyaura couplings for this substrate are often attributable to a few key factors:
-
Catalyst Deactivation: The palladium catalyst is sensitive to oxygen, which can lead to the formation of palladium black and a loss of catalytic activity.[9]
-
Inefficient Transmetalation: The transfer of the 2-methylphenyl group from the boronic acid (or its ester) to the palladium center can be sluggish. This step is highly dependent on the choice of base and solvent.[10]
-
Protodeboronation: The boronic acid can be prematurely replaced by a proton from the solvent or impurities, leading to the formation of toluene as a byproduct and a reduction in the available coupling partner.[9]
-
Homocoupling: The boronic acid can couple with itself to form 2,2'-bitolyl, consuming the reagent and complicating purification.
-
Poor Reactivity of the Piperidine Coupling Partner: If using a 4-halopiperidine, the reactivity follows the order I > Br > Cl. Aryl chlorides can be particularly challenging coupling partners.[9]
Q2: I am observing multiple spots on my TLC plate after the Suzuki coupling reaction, and they are very close together. What could be the cause?
A2: The presence of closely migrating spots on a TLC plate often indicates the presence of structurally similar compounds. In the context of this Suzuki coupling, likely culprits include:
-
Starting Materials: Unreacted N-protected 4-halopiperidine or 2-methylphenylboronic acid.
-
Homocoupled Byproduct: The 2,2'-bitolyl formed from the homocoupling of the boronic acid.
-
Protodeboronation Product: Toluene, which may be carried through the workup.
-
Isomers of the Product: Depending on the reaction conditions, side reactions could lead to isomeric byproducts.
The similar polarity of these compounds can make purification by column chromatography challenging.[11]
Q3: What are the key considerations when choosing a reducing agent for the pyridinium salt method?
A3: The choice of reducing agent is critical for the successful and selective reduction of the 4-(2-methylphenyl)pyridinium salt to the corresponding piperidine. Key factors to consider include:
-
Selectivity: The reducing agent should selectively reduce the pyridinium ring without affecting the 2-methylphenyl group. Common choices include catalytic hydrogenation (e.g., H₂ with Pd/C, PtO₂) or transfer hydrogenation.[8][12][13]
-
Stereoselectivity: If there are other stereocenters in the molecule, the choice of catalyst and conditions can influence the diastereoselectivity of the reduction.
-
Reaction Conditions: Catalytic hydrogenation may require elevated pressures and temperatures, while transfer hydrogenation can often be performed under milder conditions.[13]
-
Functional Group Tolerance: Ensure the chosen reducing agent is compatible with other functional groups in your molecule.
Q4: How can I efficiently convert the final 4-(2-Methylphenyl)piperidine free base to its hydrochloride salt?
A4: The conversion to the hydrochloride salt is typically a straightforward process. Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol). Then, add a solution of hydrochloric acid in the same or a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. The hydrochloride salt will usually precipitate out of the solution and can be collected by filtration, washed with a small amount of the solvent, and dried under vacuum.
Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling Pathway
This section provides a detailed, step-by-step guide to address common issues encountered during the Suzuki-Miyaura coupling for the synthesis of N-Boc-4-(2-methylphenyl)piperidine.
Problem 1: Low or No Product Formation (Low Yield)
Potential Causes & Solutions
| Potential Cause | Explanation & Recommended Action |
| Inactive Catalyst | The Pd(0) active catalyst is readily oxidized. Ensure your palladium source and phosphine ligands are fresh and have been stored under an inert atmosphere.[9] Action: Use a fresh batch of catalyst and ligand. Consider using a more robust pre-catalyst. |
| Inadequate Degassing | Oxygen in the reaction mixture will deactivate the catalyst. Action: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[9] |
| Incorrect Base | The base is crucial for activating the boronic acid.[10] An inappropriate base can lead to poor reactivity or promote side reactions. Action: Screen different bases. Aqueous solutions of Na₂CO₃ or K₂CO₃ are common starting points. For anhydrous conditions, K₃PO₄ can be effective.[14] |
| Suboptimal Solvent System | The solvent system must facilitate the interaction of both organic and inorganic reagents. Action: A mixture of an organic solvent and water (e.g., dioxane/water, THF/water, or toluene/water) is often optimal.[11] The water is crucial for dissolving the inorganic base. |
| Protodeboronation | Electron-deficient boronic acids are susceptible to this side reaction.[9] While 2-methylphenylboronic acid is not strongly electron-deficient, this can still be a contributing factor, especially with prolonged reaction times or high temperatures. Action: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[9] |
Experimental Protocol: Optimizing Suzuki-Miyaura Coupling Conditions
-
Reagent Preparation:
-
N-Boc-4-iodopiperidine (1.0 equiv)
-
2-Methylphenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add N-Boc-4-iodopiperidine, 2-methylphenylboronic acid, and the base.
-
Seal the flask and evacuate and backfill with argon three times.
-
Add the degassed solvent mixture via syringe.
-
Sparge the resulting suspension with argon for 15 minutes.
-
Add the palladium catalyst under a positive flow of argon.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Problem 2: Difficult Purification Due to Co-eluting Impurities
Potential Causes & Solutions
| Potential Cause | Explanation & Recommended Action |
| Homocoupling of Boronic Acid | This side reaction produces 2,2'-bitolyl, which can have a similar polarity to the desired product. Action: Use a more controlled stoichiometry of the boronic acid (closer to 1.1 equivalents). Ensure efficient stirring to promote the cross-coupling reaction over homocoupling. An acid-base workup can sometimes help remove boronic acid-related impurities.[11] |
| Similar Polarity of Starting Material and Product | The starting N-protected 4-halopiperidine may have a similar Rf value to the product. Action: Optimize your chromatography conditions. A shallow solvent gradient or the use of a different solvent system (e.g., hexanes/ethyl acetate vs. dichloromethane/methanol) may improve separation. |
Troubleshooting Guide: Reduction of Pyridinium Salt Pathway
This section addresses challenges in the synthesis of this compound via the reduction of a 4-(2-methylphenyl)pyridinium salt.
Problem 1: Incomplete Reduction of the Pyridinium Salt
Potential Causes & Solutions
| Potential Cause | Explanation & Recommended Action |
| Catalyst Poisoning | The catalyst can be poisoned by impurities in the starting materials or solvents. Action: Ensure high-purity starting materials and solvents. The pyridinium salt should be free of any residual reagents from its synthesis. |
| Insufficient Hydrogen Pressure or Transfer Agent | For catalytic hydrogenation, inadequate H₂ pressure will result in a slow or incomplete reaction. For transfer hydrogenation, an insufficient amount of the hydrogen donor (e.g., formic acid, ammonium formate) will limit the reaction.[7][13] Action: For hydrogenation, ensure the system is properly sealed and pressurized. For transfer hydrogenation, use a sufficient excess of the hydrogen donor. |
| Deactivated Catalyst | The catalyst may have lost activity due to improper storage or handling. Action: Use a fresh batch of catalyst. |
Experimental Protocol: Catalytic Hydrogenation of Pyridinium Salt
-
Substrate Preparation:
-
N-Benzyl-4-(2-methylphenyl)pyridinium bromide (1.0 equiv)
-
Palladium on carbon (10% w/w, 0.05 equiv)
-
Solvent (e.g., Methanol or Ethanol)
-
-
Reaction Setup:
-
In a hydrogenation vessel, dissolve the pyridinium salt in the solvent.
-
Carefully add the Pd/C catalyst under an inert atmosphere.
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
-
Reaction Execution:
-
Pressurize the vessel with hydrogen (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction by observing hydrogen uptake and by TLC/LC-MS analysis of aliquots.
-
-
Work-up and Final Salt Formation:
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The product may be the piperidine free base or a salt depending on the workup. If it is the free base, it can be converted to the hydrochloride salt as described in the FAQs.
-
Visualizing the Synthetic Pathways and Troubleshooting
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: A decision tree for troubleshooting low yields in Suzuki coupling.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. pcliv.ac.uk [pcliv.ac.uk]
- 14. reddit.com [reddit.com]
Technical Support Center: Synthesis of 4-(2-Methylphenyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-(2-methylphenyl)piperidine hydrochloride. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis, purification, and characterization of this important piperidine derivative. As Senior Application Scientists, we combine established chemical principles with field-tested experience to help you navigate potential pitfalls and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 4-(2-Methylphenyl)piperidine, and how do they influence by-product formation?
There are two predominant strategies for synthesizing the 4-(2-methylphenyl)piperidine core, each with its own characteristic by-product profile.
-
Catalytic Hydrogenation of a Pyridine Precursor: This is one of the most common and direct methods. It typically starts with 4-(2-methylphenyl)pyridine, which is reduced under hydrogen pressure using a metal catalyst.[1][2] The primary challenge here is controlling the extent of reduction.
-
Grignard Reaction with a Piperidone Precursor: This route involves the nucleophilic addition of a 2-methylphenyl Grignard reagent (2-methylphenylmagnesium bromide) to a protected 4-piperidone, followed by dehydration and reduction. This multi-step process introduces different potential side reactions, primarily related to the highly reactive Grignard reagent.[3]
Understanding your chosen route is the first step in anticipating and identifying potential by-products.
Q2: What are the most common by-products I should expect from the catalytic hydrogenation route?
The catalytic hydrogenation of 4-(2-methylphenyl)pyridine is a robust method, but impurities can arise from incomplete or over-reduction.[4][5]
-
Partially Hydrogenated Intermediates: The most common by-products are tetrahydropyridine isomers, such as 4-(2-methylphenyl)-1,2,3,6-tetrahydropyridine. These form when the reaction is stopped prematurely or when the catalyst activity is insufficient for complete saturation of the pyridine ring.[6]
-
Over-reduction Products: Under harsh conditions (high pressure, high temperature, or highly active catalysts), the 2-methylphenyl (tolyl) ring can also be reduced, leading to 4-(2-methylcyclohexyl)piperidine. This is generally less common as the pyridine ring is more susceptible to hydrogenation under typical conditions.[2]
-
Dehalogenated By-products (if applicable): If the synthesis starts from a halogenated pyridine precursor, reductive dehalogenation can occur, leading to undesired side products.[4]
Q3: Which by-products are typical for the Grignard reaction pathway?
The Grignard route is powerful but sensitive to reaction conditions, especially the exclusion of water.[3]
-
Biphenyl Coupling Product (2,2'-Dimethylbiphenyl): This is a classic by-product of Grignard reagent formation. It arises from the coupling of the Grignard reagent with unreacted 2-bromotoluene. Its presence often indicates issues during the formation of the organomagnesium species.[7]
-
Unreacted Starting Materials: Incomplete reaction can leave behind N-protected 4-piperidone.
-
Dehydration Products: After the initial Grignard addition, the resulting tertiary alcohol is typically dehydrated to form an enamine or tetrahydropyridine intermediate. Incomplete dehydration or isomerization can lead to a mixture of olefin isomers.
Troubleshooting Guide
Problem 1: My NMR/Mass Spec shows unexpected peaks after hydrogenation. How can I identify the by-products?
Unexpected analytical results can be systematically diagnosed. The key is to look for mass differences and characteristic NMR signals that correspond to specific structural changes.
Troubleshooting Protocol: By-product Identification
-
Analyze Mass Spectrometry Data:
-
M-2 or M-4 peaks: A mass peak that is 2 or 4 atomic mass units (amu) lower than the expected product mass [M+H]+ strongly suggests the presence of partially hydrogenated tetrahydropyridine or dihydropyridine intermediates, respectively.
-
M+6 peaks: A mass peak 6 amu higher than the product mass indicates over-reduction of the aromatic tolyl ring to a cyclohexyl group.
-
-
Examine ¹H NMR Spectrum:
-
Olefinic Protons (5-6 ppm): The presence of signals in this region is a definitive indicator of an unsaturated piperidine ring, confirming a tetrahydropyridine by-product.
-
Loss of Aromatic Signals (6.8-7.5 ppm): A significant decrease in the integration of the aromatic region relative to the piperidine signals, coupled with the appearance of complex aliphatic signals (0.8-2.0 ppm), points to over-reduction of the tolyl ring.
-
-
Examine ¹³C NMR Spectrum:
-
Signals between 100-140 ppm: The presence of more than the expected number of aromatic carbons or the appearance of sp² carbons in the 120-130 ppm range can indicate incomplete reduction.
-
| Observation | Potential By-product | Suggested Action |
| Mass peak at M-2 amu | 4-(2-methylphenyl)-1,2,3,6-tetrahydropyridine | Re-subject the mixture to hydrogenation conditions, possibly with fresh catalyst or increased H₂ pressure.[4] |
| Olefinic protons in ¹H NMR | 4-(2-methylphenyl)-1,2,3,6-tetrahydropyridine | Purify via column chromatography or recrystallization of the hydrochloride salt. |
| Mass peak at M+6 amu | 4-(2-methylcyclohexyl)piperidine | Reduce reaction temperature, pressure, or change to a less active catalyst (e.g., Pd/C instead of PtO₂).[1] |
| Absence of some aromatic signals | 4-(2-methylcyclohexyl)piperidine | Optimize hydrogenation conditions to ensure selective reduction of the pyridine ring. |
Problem 2: My reaction yield is low, and the crude product is an inseparable oil after using the Grignard route.
Low yields and purification difficulties in Grignard reactions often stem from two main sources: reagent deactivation and the formation of polar impurities.
Troubleshooting Protocol: Optimizing the Grignard Route
-
Ensure Anhydrous Conditions: Grignard reagents are extremely strong bases and will be quenched by trace amounts of water, alcohols, or even acidic protons on glassware.[3]
-
Action: Flame-dry all glassware under vacuum or in an oven. Use anhydrous solvents (e.g., diethyl ether, THF) dispensed from a solvent purification system or freshly distilled over a drying agent.
-
-
Initiate the Grignard Reaction Properly: The formation of the Grignard reagent is a critical step. Failure to initiate can lead to a large amount of unreacted starting material and coupling by-products.
-
Address the Biphenyl By-product: The formation of 2,2'-dimethylbiphenyl is a common issue.
-
Action: Add the 2-bromotoluene slowly to the magnesium suspension to maintain a low instantaneous concentration, which disfavors the coupling side reaction. This non-polar by-product can often be removed from the desired amine product via an acid-base extraction during workup.
-
Visualizing Reaction Pathways and Troubleshooting
To better understand the formation of key by-products, the following diagrams illustrate the main synthetic pathway and a logical troubleshooting workflow.
Caption: Synthetic routes and common by-products.
Caption: Troubleshooting workflow for impurity identification.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Methylpiperidine synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
"stability issues with 4-(2-Methylphenyl)piperidine hydrochloride solutions"
Technical Support Center: 4-(2-Methylphenyl)piperidine Hydrochloride
From the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. Its purpose is to address common stability issues encountered with solutions of this compound, offering troubleshooting protocols and preventative measures rooted in chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and preparation of this compound solutions.
Q1: What is the recommended solvent for dissolving this compound?
As a hydrochloride salt, this compound is expected to be most soluble in polar protic solvents. For most biological and analytical applications, the recommended starting solvent is sterile, deionized water. The hydrochloride salt form significantly enhances aqueous solubility compared to its free base counterpart[1]. If solubility issues are encountered in neutral water, adjusting the pH to a more acidic range (e.g., pH 4-6) with a dilute HCl solution can improve dissolution by suppressing the formation of the less soluble free base. For non-aqueous applications, polar aprotic solvents like DMSO may be used, though the free base form of the compound would exhibit greater solubility in such solvents[1].
Q2: What are the optimal storage conditions for a prepared aqueous stock solution?
For maximum stability, aqueous stock solutions should be:
-
Stored at Low Temperatures: Aliquot solutions into single-use volumes and store them in a freezer at -20°C or, for long-term storage, at -80°C.
-
Protected from Light: Use amber glass vials or wrap clear vials securely in aluminum foil. Piperidine structures can be susceptible to photodegradation, often initiated by UV light through radical mechanisms[2].
-
Maintained at an Acidic pH: Ensure the solution remains slightly acidic (pH < 7) to keep the molecule in its more stable protonated (salt) form.
Q3: How can I visually identify if my solution has degraded?
The primary visual indicators of degradation are:
-
Precipitation or Cloudiness: This often indicates a shift in pH towards neutral or basic, causing the less soluble free base to crash out of solution.
-
Discoloration: The appearance of a yellow or brownish tint can suggest oxidative degradation[2][3]. The secondary amine in the piperidine ring is susceptible to oxidation, which can lead to the formation of colored byproducts.
Q4: What is the fundamental reason for the instability of solutions of this compound?
The instability of this compound in solution is primarily linked to two chemical properties: its nature as a salt of a secondary amine and its susceptibility to oxidation.
-
Acid-Base Equilibrium: The piperidine nitrogen is basic. In its hydrochloride salt form, this nitrogen is protonated (positively charged), which confers water solubility. If the solution's pH increases, this nitrogen is deprotonated, yielding the neutral "free base" form, which is significantly less soluble in water and more prone to precipitation.
-
Oxidative Susceptibility: The piperidine ring, particularly the carbon-hydrogen bonds adjacent to the nitrogen atom, can be susceptible to oxidation from dissolved atmospheric oxygen[2][3]. This process can be accelerated by exposure to light or the presence of trace metal impurities[3].
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides a structured, cause-and-effect approach to solving specific problems encountered during experiments.
Issue 1: Unexpected Precipitation or Cloudiness in an Aqueous Solution
You've prepared a clear solution of this compound in water, but upon storage or addition to a buffer, it becomes cloudy or a precipitate forms.
Primary Cause: pH-Induced Free Base Formation
This is the most common cause of precipitation. The experimental buffer or diluent has a pH high enough to deprotonate the piperidine nitrogen, converting the soluble hydrochloride salt into the insoluble free base.
Caption: pH-dependent equilibrium of the hydrochloride salt.
-
Verify pH: Measure the pH of your final experimental solution where precipitation is observed. It is likely near or above neutral (pH ≥ 7.0).
-
Solvent Pre-treatment: When preparing stock solutions, use water that has been acidified slightly (e.g., to pH 5-6 with 0.1 M HCl).
-
Buffered Solutions: If the final application requires a specific pH (e.g., physiological pH 7.4), prepare the stock solution at a higher concentration in acidic water. Then, perform a serial dilution into the final buffer, ensuring vigorous mixing at each step to avoid localized high concentrations that can precipitate before fully dispersing.
-
Consider a Co-Solvent: If working at a pH where the free base is unavoidable, the inclusion of a small percentage of an organic co-solvent like DMSO or ethanol in the final buffer can help maintain solubility. Note: This must be validated for compatibility with your experimental system.
Issue 2: Solution Develops a Yellow or Brown Color Over Time
Your initially colorless solution has developed a distinct color after a few days in storage or during an experiment.
Primary Cause: Oxidative Degradation
Piperidine-containing molecules are prone to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal contaminants[2][3]. The nitrogen atom and adjacent carbons are common sites of oxidation, potentially leading to N-oxides or ring-opened products, which are often colored[2].
-
Use De-gassed Solvents: Before preparing your stock solution, sparge the water or buffer with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Inert Atmosphere Storage: After preparing the solution, flush the headspace of the vial with argon or nitrogen before sealing. This creates an inert atmosphere that prevents further oxygen ingress.
-
Strict Light Protection: Ensure the solution is stored in amber vials at all times. For light-sensitive experiments, conduct manipulations under low-light conditions or cover the experimental apparatus with aluminum foil[2].
-
Chelate Metal Ions: If metal-catalyzed oxidation is suspected (e.g., if using buffers with metal salts), consider adding a trace amount of a chelating agent like EDTA (Ethylenediaminetetraacetic acid) to the solution. Note: This must be validated for non-interference with your assay.
Issue 3: Inconsistent Results and Loss of Compound Potency
You observe a drift in experimental results over time, or freshly prepared solutions yield different results than older ones, suggesting the active concentration of your compound is decreasing.
Primary Cause: Chemical Degradation and/or Adsorption
This issue points to a non-visual degradation of the parent compound or its loss due to adsorption onto container surfaces. The same factors that cause discoloration (oxidation, photolysis) can also reduce the concentration of the active molecule without a visible change[2].
To confirm degradation, a simple stability study is recommended. This protocol provides a framework for a forced degradation study, which is essential for understanding a compound's stability profile[2].
Caption: Workflow for a forced degradation study.
-
Initial Analysis (T=0): Prepare a fresh solution of this compound in your standard solvent. Immediately analyze it using a suitable analytical method like RP-HPLC to establish the initial purity and peak area of the parent compound[4].
-
Apply Stress Conditions: Aliquot the solution and expose it to different stress conditions for a defined period (e.g., 24-48 hours)[2]:
-
Thermal: Store an aliquot at an elevated temperature (e.g., 40-60°C).
-
Photolytic: Expose an aliquot to controlled UV/Vis light as per ICH Q1B guidelines.
-
Oxidative: Add a small amount of an oxidizing agent like hydrogen peroxide (e.g., final concentration 0.1-3% H₂O₂) to an aliquot.
-
-
Re-analyze: After the stress period, re-analyze all samples, including a control sample stored under optimal conditions (-20°C, dark).
-
Evaluate Data: Compare the chromatograms. A loss of potency is confirmed by a significant decrease in the peak area of the parent compound and, typically, the appearance of new peaks corresponding to degradation products.
| Condition | Time (hours) | Parent Compound (% of T=0) | New Degradation Peaks Observed |
| Control (-20°C, Dark) | 48 | 99.8% | No |
| Room Temp (25°C, Dark) | 48 | 97.1% | Minor peak at RRT 0.8 |
| Elevated Temp (60°C) | 48 | 85.4% | Major peak at RRT 0.8 |
| Photolytic (UV/Vis Light) | 48 | 78.2% | Multiple new peaks |
| Oxidative (3% H₂O₂) | 8 | 45.0% | Major peaks at RRT 0.8 and 1.2 |
| (RRT = Relative Retention Time) |
-
Prepare Fresh Solutions: The most reliable practice is to prepare solutions fresh for each experiment, especially for sensitive assays.
-
Use High-Quality Solvents: Ensure all solvents are of high purity (e.g., HPLC grade) to minimize catalytic impurities.
-
Select Appropriate Containers: Use inert borosilicate glass (Type I) or polypropylene containers. Avoid using containers that may leach impurities or allow for adsorption.
-
Validate Storage: If solutions must be stored, perform a small-scale stability study as described above to determine the acceptable storage duration under your specific conditions.
References
Technical Support Center: Solubility of 4-(2-Methylphenyl)piperidine hydrochloride
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(2-Methylphenyl)piperidine hydrochloride (CAS No: 82212-02-0)[1]. We address common questions and troubleshooting scenarios encountered during solubility experiments to ensure reliable and reproducible results. Our approach is grounded in fundamental physicochemical principles and validated experimental methodologies.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are the primary considerations for its solubility?
A1: this compound is the salt form of the parent organic base, 4-(2-Methylphenyl)piperidine. As a hydrochloride salt, it is generally expected to have enhanced aqueous solubility compared to its free base form, a common strategy in pharmaceutical development to improve bioavailability[2][3]. The primary factors governing its solubility are the choice of solvent, the pH of the aqueous medium, and the temperature.[4][5] Its ionic nature makes it more amenable to dissolution in polar solvents.
Q2: In which types of solvents should I expect this compound to be most soluble?
A2: Based on the general properties of piperidine derivatives and their hydrochloride salts, you can expect the following trends:
-
High Solubility: Polar protic solvents like water, methanol, and ethanol. The ability to form hydrogen bonds and the ionic nature of the salt facilitate dissolution in these solvents.[4][6]
-
Moderate Solubility: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2]
-
Low to Insoluble: Non-polar solvents like hexane, toluene, and diethyl ether. The polarity mismatch between the ionic salt and the non-polar solvent prevents significant dissolution.[6]
Q3: How can I perform a quick visual check to see if my compound is fully dissolved?
A3: A solution where the compound is truly dissolved should be clear and free of any visible particles. For a more rigorous assessment:
-
Visual Inspection: Hold the solution against a light source. Any cloudiness, haziness, or visible solid particles indicates incomplete dissolution or suspension.
-
Tyndall Effect: Shine a laser pointer through the vial. If the laser beam becomes visible as it passes through the liquid, it indicates the presence of suspended colloidal particles, meaning the compound is not truly in solution.
-
Filtration Test: Pass the solution through a 0.22 µm syringe filter. If the compound was not fully dissolved, you will either see solid material on the filter or find that the concentration of the filtrate is lower than expected.
Q4: Does temperature significantly affect the solubility of this compound?
A4: Yes, for most solid solutes, including this one, solubility is an endothermic process, meaning it increases with temperature.[5] Therefore, heating the solvent can help dissolve the compound more quickly and at a higher concentration. However, be cautious, as this can lead to the formation of a supersaturated solution that may precipitate upon cooling. For long-term experiments, it is crucial to work at or below the compound's equilibrium solubility at the target temperature.
Troubleshooting Experimental Solubility Issues
This section addresses specific problems you may encounter in the lab.
Problem 1: The compound is not dissolving in my aqueous buffer.
-
Potential Cause 1: Concentration Exceeds Equilibrium Solubility.
-
Explanation: You may be attempting to create a solution with a concentration higher than the compound's intrinsic solubility limit in that specific medium.
-
Solution: First, try reducing the concentration. If the maximum possible concentration must be determined, you must measure the equilibrium solubility. The most reliable method for this is the Shake-Flask Method , which ensures the solution reaches saturation.[7] (See Experimental Protocols section for the detailed methodology).
-
-
Potential Cause 2: Unfavorable pH of the Buffer.
-
Explanation: As the salt of a weak base, the solubility of this compound is highly pH-dependent. The compound is most soluble in its protonated (ionized) form. As the pH increases, it converts to its free base form, which is typically much less water-soluble, causing it to precipitate.[8] The pH at which the compound starts to convert to its free base is related to its pKa.
-
Solution: To maintain maximum solubility, ensure the pH of your buffer is at least 2 pH units below the pKa of the parent compound's conjugate acid. If the pKa is unknown, start with acidic buffers (e.g., pH 4-5) and adjust as needed. Using a buffer with sufficient capacity is critical to prevent pH shifts during the experiment.[9]
-
-
Potential Cause 3: Common-Ion Effect.
-
Explanation: If your aqueous buffer contains a high concentration of chloride ions (e.g., from NaCl in a PBS buffer), it can suppress the dissolution of the hydrochloride salt. This is because the excess chloride ions in the solution shift the dissolution equilibrium to the left, favoring the solid, undissolved state.[10][11]
-
Solution: If you suspect the common-ion effect is limiting solubility, switch to a buffer system that does not contain chloride ions. Examples include phosphate, acetate, or citrate buffers, prepared using non-chloride salts.
-
Problem 2: The compound dissolves initially but then precipitates over time.
-
Potential Cause 1: Formation of a Supersaturated Solution.
-
Explanation: You may have created a kinetically soluble solution, often by heating or using a co-solvent like DMSO, which holds more solute than is thermodynamically stable.[12] Over time, the system equilibrates, and the excess compound precipitates out until it reaches its true equilibrium solubility.
-
Solution: Determine the equilibrium solubility at your experimental temperature to identify the maximum stable concentration. Avoid relying on heating to force dissolution for stock solutions intended for long-term storage or use.
-
-
Potential Cause 2: Change in Solid State (Polymorphism).
-
Explanation: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. An amorphous or metastable polymorph might dissolve first, being more soluble, but then convert over time to a more stable, less soluble crystalline form, causing precipitation.[10][13]
-
Solution: This is a complex issue requiring solid-state characterization (e.g., DSC, XRD). From a practical standpoint, ensure you are using a consistent, stable solid form for your experiments. If variability persists, determining the solubility of the most stable polymorph is recommended for establishing reliable concentration limits.
-
-
Potential Cause 3: pH Instability.
-
Explanation: If your solution is unbuffered or the buffer capacity is too low, the pH can change over time. Absorption of atmospheric CO₂, for example, can acidify the solution. For a piperidine derivative, a significant pH shift in either direction can impact solubility.
-
Solution: Use a well-characterized buffer system with adequate buffering capacity for the intended pH range of your experiment. Verify the pH of your final solution after the compound has been added.
-
Problem 3: I am getting inconsistent solubility results between experiments.
-
Potential Cause 1: Insufficient Equilibration Time.
-
Explanation: Achieving true equilibrium solubility is not instantaneous. If you measure the concentration before the system has fully saturated, you will underestimate the solubility. The time required can vary depending on the compound and the agitation method.
-
Solution: For the shake-flask method, allow the suspension to equilibrate for a sufficient period, typically 24-48 hours, under constant agitation in a temperature-controlled environment.[7]
-
-
Potential Cause 2: Temperature Fluctuations.
-
Explanation: Solubility is sensitive to temperature.[4][5] If your experiments are conducted at ambient lab temperatures, which can fluctuate, you will see variability in your results.
-
Solution: Perform all solubility experiments in a tightly controlled temperature environment, such as a calibrated incubator shaker or a water bath. Ideally, solubility should be measured at standard temperatures like 4°C (for stability assessment) and 37°C (for biopharmaceutical relevance).[14]
-
-
Potential Cause 3: Purity of Compound or Solvents.
-
Explanation: Impurities in the compound can affect its measured solubility. Similarly, impurities or variations in the composition of your solvents or buffers can lead to inconsistent results.[15]
-
Solution: Use high-purity (e.g., >98%) this compound and analytical grade solvents. Ensure buffers are prepared fresh and their pH is accurately measured before each use.
-
Data Presentation
Since specific experimental data for this compound is not publicly available, the following table provides a predicted solubility profile based on the physicochemical properties of similar amine hydrochloride compounds. This should be used as a guideline for solvent selection, and we strongly recommend experimental verification.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Water (acidic pH), Methanol | High | The ionic nature of the hydrochloride salt and its ability to hydrogen bond leads to strong interactions with protic solvents.[4][6] |
| Polar Aprotic | DMSO, DMF | Moderate to High | These solvents can effectively solvate the cation and anion but do not participate in hydrogen bonding to the same extent as protic solvents.[2] |
| Intermediate Polarity | Acetone, Acetonitrile | Low to Moderate | Limited polarity reduces the ability to overcome the crystal lattice energy of the salt. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Very Low / Insoluble | The large difference in polarity between the ionic solute and the non-polar solvent prevents meaningful dissolution.[6] |
Experimental Protocols & Visualization
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
This protocol describes the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.[7]
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent or buffer in a glass vial. "Excess" means that solid material should still be visible after the equilibration period.
-
Equilibration: Seal the vial tightly to prevent solvent evaporation. Place it in a shaker or rotator within a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, stop the agitation and let the suspension stand in the same temperature-controlled environment to allow the undissolved solid to settle. To ensure complete separation of the saturated supernatant from the solid, centrifuge the vial at high speed (e.g., >10,000 x g for 15 minutes).
-
Sampling: Carefully withdraw a precise aliquot of the clear supernatant. Be extremely careful not to disturb the solid pellet at the bottom.
-
Analysis: Dilute the supernatant aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[13] The measured concentration represents the equilibrium solubility.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving solubility issues.
Caption: A flowchart for troubleshooting common solubility issues.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Buy 4-(2-Methylpropyl)piperidine hydrochloride | 1019852-12-0 [smolecule.com]
- 3. chemimpex.com [chemimpex.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmatutor.org [pharmatutor.org]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. solubility experimental methods.pptx [slideshare.net]
- 15. quora.com [quora.com]
Technical Support Center: Troubleshooting Receptor Binding Assays with 4-(2-Methylphenyl)piperidine Hydrochloride
A Letter from Your Senior Application Scientist
Welcome to the technical support center. As a Senior Application Scientist, I understand that developing a robust receptor binding assay for a novel or less-characterized compound like 4-(2-Methylphenyl)piperidine hydrochloride presents unique challenges. This guide is structured to move beyond simple protocols and provide you with the rationale behind the experimental choices you'll make. My goal is to empower you to not only troubleshoot your current assay but also to confidently develop future binding studies.
This document is designed as a dynamic troubleshooting guide. We will address common issues in a question-and-answer format, grounded in established pharmacological principles and field-proven insights.
Part 1: Initial Assay Development & Optimization
Before troubleshooting, we must ensure the assay foundation is solid. 4-(2-Methylphenyl)piperidine is a piperidine derivative. This class of compounds is known to interact with a variety of targets, including but not limited to sigma receptors, dopaminergic, and serotonergic receptors. The first critical step, which is often assumed, is the selection of the appropriate receptor system. If this is unknown, your first experiment is target fishing, which is beyond the scope of this guide. This guide assumes you have a hypothesized receptor target.
Q1: I'm setting up a new binding assay for this compound. How do I determine the optimal concentration of my radioligand and cell membranes?
Answer: This is a foundational experiment known as a saturation binding assay . The goal is to determine the equilibrium dissociation constant (Kd) of the radioligand and the maximum number of binding sites (Bmax) in your membrane preparation. This data is critical for setting up all future competitive binding experiments.
Rationale: You need to work with a radioligand concentration that provides a robust signal without being wasteful or causing excessively high non-specific binding. The Kd value informs this choice; typically, a concentration at or near the Kd is used for competitive assays as it provides the best balance for detecting competitive interactions. The Bmax value confirms that your membrane preparation contains a sufficient number of receptors to yield a detectable signal.
Step-by-Step Protocol: Radioligand Saturation Binding Assay
-
Preparation: Prepare 12-14 serial dilutions of your chosen radioligand in the binding buffer. The concentration range should span from approximately 0.01x to 100x the expected Kd. If the Kd is unknown, a wide range from 1 pM to 100 nM is a reasonable starting point.
-
Incubation Setup (Total Binding): In a 96-well plate, add your membrane preparation, the serially diluted radioligand, and binding buffer to a final volume (e.g., 200 µL).
-
Incubation Setup (Non-Specific Binding - NSB): In a parallel set of wells, add the same components, but also include a high concentration of a known, unlabeled competitor (a "cold" ligand) for the target receptor. This concentration should be at least 100x the Kd of the cold ligand to saturate all specific binding sites.
-
Incubation: Incubate the plate at a defined temperature (e.g., room temperature, 37°C) for a predetermined time to allow the binding to reach equilibrium. This time must be determined empirically through a time-course experiment (see FAQ section).
-
Termination & Harvesting: Rapidly terminate the binding reaction by vacuum filtration over a glass fiber filter mat (e.g., GF/B or GF/C). This separates the bound radioligand (on the filter) from the unbound (in the filtrate).
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand trapped in the filter. The number of washes (typically 3-4) should be optimized.
-
Detection: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter (measured in Counts Per Minute - CPM or Disintegrations Per Minute - DPM).
-
Analysis:
-
Specific Binding = Total Binding - Non-Specific Binding.
-
Plot Specific Binding (Y-axis) against the concentration of the radioligand (X-axis).
-
Fit the data using a non-linear regression model (one-site binding hyperbola) in software like GraphPad Prism to calculate the Kd and Bmax.
-
Data Interpretation Table:
| Parameter | Ideal Value/Characteristic | What it Tells You |
| Kd | Consistent across experiments | The affinity of the radioligand for the receptor. |
| Bmax | High enough for a good signal window | The concentration of receptors in your membrane prep. |
| NSB | <10-20% of Total Binding at Kd | The quality of the assay. High NSB obscures the specific signal. |
Part 2: Troubleshooting Common Assay Problems
This section addresses the most frequent issues encountered during competitive binding assays with novel compounds.
Q2: My specific binding signal is very low or non-existent. What are the likely causes and how do I fix it?
Answer: This is a classic problem that can stem from multiple sources, ranging from reagent integrity to incorrect assay conditions. Let's break it down using a logical troubleshooting workflow.
Workflow for Troubleshooting Low Signal
Technical Support Center: Investigating the In Vivo Profile of 4-(2-Methylphenyl)piperidine hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for researchers working with 4-(2-Methylphenyl)piperidine hydrochloride. This guide is designed to provide practical, in-depth assistance for navigating the potential in vivo side effects of this and structurally related novel piperidine-based compounds. Given the limited specific public data on this compound, this resource emphasizes a proactive, systematic approach to identifying and troubleshooting potential adverse effects during your experiments. Our guidance is rooted in the broad pharmacological context of the piperidine scaffold, which is a core component of numerous FDA-approved drugs and clinical candidates.
PART 1: Understanding the Landscape of Piperidine Pharmacology
The piperidine ring is a privileged scaffold in medicinal chemistry, found in drugs targeting a wide array of biological systems.[1] This versatility means that novel derivatives can have unanticipated pharmacological effects. 4-Arylpiperidines, in particular, are known to interact with various central nervous system (CNS) and cardiovascular targets.[2][3] Therefore, a thorough investigation of potential side effects is a critical component of any in vivo study.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects associated with piperidine-based compounds in vivo?
A1: The side effects of piperidine derivatives are highly dependent on the specific substitutions on the piperidine ring. However, based on the pharmacology of related compounds, researchers should be vigilant for effects related to the central nervous system (CNS) and the cardiovascular system. CNS effects can range from sedation and motor impairment to stimulant-like behaviors.[4] Cardiovascular effects may include changes in blood pressure (hypotension or hypertension) and heart rate (bradycardia or tachycardia).[5][6][7] Gastrointestinal effects and local irritation at the injection site are also possible.
Q2: How can I predict the potential side effects of this compound?
A2: Without specific data, prediction relies on understanding the structure-activity relationships of similar molecules. The 4-arylpiperidine motif is a key pharmacophore in many centrally acting drugs, including some opioids and dopamine receptor ligands.[3][8] Therefore, it is prudent to anticipate potential CNS-mediated side effects. A comprehensive literature search for compounds with high structural similarity is the best first step.
Q3: What initial steps should I take before conducting a large-scale in vivo study?
A3: Before embarking on a large efficacy or safety study, it is crucial to perform a dose-range finding study, often referred to as a maximum tolerated dose (MTD) study. This involves administering escalating doses of the compound to small groups of animals and carefully observing for any signs of toxicity or adverse effects.[9] This will help you establish a safe dose range for your subsequent experiments.
Q4: My compound is potent in vitro but shows no effect in vivo. What could be the issue?
A4: This is a common challenge in drug discovery and can be attributed to several factors, including poor pharmacokinetics (e.g., low bioavailability, rapid metabolism), inability to cross the blood-brain barrier (if targeting the CNS), or rapid clearance from the body.[9] A preliminary pharmacokinetic (PK) study to measure plasma and, if relevant, brain concentrations of the compound over time is highly recommended.
PART 2: Troubleshooting and Experimental Guides
This section provides detailed protocols and troubleshooting advice for managing and interpreting potential side effects during your in vivo experiments with this compound.
Troubleshooting Guide: Unexpected In Vivo Observations
| Observed Side Effect | Potential Cause(s) | Recommended Action(s) |
| Hypoactivity, Sedation | - CNS depressant effects- Off-target activity (e.g., GABAergic, histaminergic) | - Perform a detailed behavioral assessment (e.g., open field test).- Consider co-administration with receptor antagonists to probe the mechanism.- Lower the dose. |
| Hyperactivity, Tremors | - CNS stimulant effects (e.g., dopaminergic, serotonergic)- Off-target activity | - Conduct a thorough behavioral analysis.- Evaluate potential for drug-drug interactions if other compounds are co-administered.- Lower the dose and perform a dose-response curve for this effect. |
| Cardiovascular Changes (Hypotension, Bradycardia) | - Direct effects on cardiac ion channels- Autonomic nervous system modulation | - For critical studies, monitor blood pressure and heart rate via telemetry.- Perform in vitro assays on cardiac ion channels (e.g., hERG).- Consult a veterinary professional. |
| Respiratory Distress | - Central respiratory depression- Bronchoconstriction | - Closely monitor respiratory rate and effort.- Ensure proper ventilation in animal housing.- Immediately lower the dose or cease administration if severe. |
| Lack of Efficacy | - Poor pharmacokinetic properties- Insufficient target engagement | - Conduct a pharmacokinetic study.- If possible, measure target engagement in tissue samples.- Re-evaluate the dosing regimen (route, frequency, vehicle). |
Experimental Protocol: Preliminary In Vivo Toxicity Screen
This protocol outlines a general procedure for an initial assessment of the in vivo tolerability of a novel piperidine compound.
-
Animal Model Selection: Choose a relevant rodent species (e.g., mice or rats) for initial screening.
-
Dose Formulation: Prepare the compound in a suitable, non-toxic vehicle. Note the solubility and stability of the formulation.
-
Dose Escalation Study:
-
Divide animals into small groups (n=3-5 per group).
-
Administer single escalating doses of the compound (e.g., 1, 3, 10, 30, 100 mg/kg) via the intended route of administration.
-
Include a vehicle control group.
-
-
Clinical Observations:
-
Monitor animals closely for the first 4 hours post-dosing, and then at regular intervals for up to 72 hours.
-
Record observations using a standardized scoring sheet, noting any changes in:
-
General appearance (piloerection, posture)
-
Behavior (activity level, stereotypy)
-
Neurological signs (gait, tremors, convulsions)
-
Autonomic signs (salivation, lacrimation)
-
-
-
Data Analysis:
-
Determine the highest dose that does not produce overt signs of toxicity (the maximum tolerated dose).
-
Use this information to select appropriate doses for subsequent efficacy studies.
-
Visualization of Experimental Workflow
Below is a diagram illustrating a typical workflow for evaluating a novel piperidine compound in vivo.
Caption: Workflow for in vivo evaluation of novel piperidine compounds.
PART 3: Mechanistic Considerations and Advanced Troubleshooting
Understanding the potential mechanisms of action can aid in troubleshooting and interpreting side effects.
Potential Signaling Pathways
Given the prevalence of 4-arylpiperidines in neuropharmacology, it is plausible that this compound could interact with one or more neurotransmitter systems.
Caption: Potential CNS signaling pathways for 4-arylpiperidine compounds.
If your in vivo observations suggest a particular mechanistic pathway, consider utilizing selective antagonists to confirm the involvement of that pathway. For example, if you observe opioid-like effects (e.g., analgesia, respiratory depression), pre-treating with naloxone could help confirm if the mu-opioid receptor is involved.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 4. psychonautwiki.org [psychonautwiki.org]
- 5. Cardiovascular effects of a novel synthetic analogue of naturally occurring piperamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of piperidine and its related substances on blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiovascular effects of 1-methyl-4-(1-naphthylvinyl)piperidine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 4-(2-Methylphenyl)piperidine Hydrochloride Degradation Pathways
Welcome to the technical support center for 4-(2-Methylphenyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address potential degradation pathways, offer solutions to common experimental challenges, and answer frequently asked questions to ensure the integrity of your research.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound, providing potential causes and actionable solutions.
Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
Question: I'm observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause, and how can I identify these new peaks?
Answer:
The appearance of new peaks strongly suggests the degradation of your compound. Based on the structure of this compound, the piperidine ring and the methylphenyl group are the most likely sites for degradation. The primary degradation pathways to consider are oxidation and photodecomposition.
Potential Causes and Solutions:
-
Oxidation: The tertiary amine in the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide or ring-opened products. This can be initiated by atmospheric oxygen over time or by the presence of oxidizing agents in your solvents or reagents.
-
Solution:
-
Perform a forced degradation study by treating your compound with a mild oxidizing agent like hydrogen peroxide (H₂O₂) to see if the retention times of the resulting peaks match the unexpected peaks in your analysis.
-
To prevent oxidation, store the compound under an inert atmosphere (e.g., nitrogen or argon) and use freshly de-gassed solvents for your experiments.
-
-
-
Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation reactions, often through radical mechanisms.
-
Solution:
-
Protect your samples from light by using amber vials or wrapping your containers in aluminum foil.
-
Conduct a photostability study by exposing a solution of the compound to a controlled light source (as per ICH Q1B guidelines) to confirm if light exposure is the cause of degradation.
-
-
-
Impurity from Synthesis: The unexpected peak could also be an impurity from the synthesis of this compound.
-
Solution:
-
Review the synthesis pathway of the compound to identify potential by-products.
-
Use a high-purity standard, if available, to confirm the identity of your main peak and differentiate it from impurities.
-
-
To identify the unknown peaks, techniques like mass spectrometry (MS) can provide the molecular weight of the degradation products, and NMR spectroscopy can help in elucidating their structures.
Issue 2: Loss of Potency or Purity Over Time
Question: I've noticed a decrease in the peak area of this compound in my stability studies, indicating a loss of potency. What storage conditions are recommended to minimize degradation?
Answer:
A decrease in the main peak area over time is a clear indication of compound instability under the current storage conditions. The hydrochloride salt form generally enhances solubility and stability, but degradation can still occur.
Recommended Storage and Handling:
-
Temperature: Store the compound at low temperatures, such as 2-8°C, to slow down potential degradation reactions. For long-term storage, consider temperatures of -20°C or lower.
-
Light: As mentioned, protect the compound from light at all times.
-
Atmosphere: Store in a tightly sealed container under an inert atmosphere to prevent oxidation.
-
pH: The stability of piperidine derivatives can be pH-dependent. It is advisable to prepare solutions in a buffer system that ensures the compound's stability, which would need to be determined experimentally. Generally, acidic to neutral pH is preferable for amine salts to prevent the free base from forming, which can be more reactive.
The following diagram illustrates a decision-making workflow for troubleshooting unexpected degradation:
Technical Support Center: Avoiding Racemization During 4-Arylpiperidine Synthesis
Welcome to the technical support guide for the stereoselective synthesis of 4-arylpiperidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the complexities of maintaining stereochemical integrity during the synthesis of these crucial pharmaceutical scaffolds. Chiral piperidines are prevalent in a wide array of bioactive molecules, making their enantioselective synthesis a critical goal in medicinal chemistry.[1] This guide provides in-depth answers to common questions and solutions to frequently encountered problems, focusing on the prevention of racemization.
Troubleshooting Guide
This section addresses specific experimental issues related to racemization and loss of stereoselectivity.
Issue 1: My final 4-arylpiperidine product is a racemic mixture, despite using a chiral starting material. What happened?
Q: I started with an enantiomerically pure precursor, but my final 4-arylpiperidine shows a 1:1 ratio of enantiomers. What are the likely causes of this complete racemization?
A: Complete racemization suggests the formation of a symmetric intermediate at some point in your synthetic sequence. Several factors could be at play:
-
Formation of an Achiral Intermediate: Your reaction conditions might be inadvertently converting a chiral intermediate into an achiral one. For example, harsh acidic or basic conditions can lead to the formation of an enamine or an iminium ion, which can then be protonated or attacked from either face with equal probability, leading to a racemic product. The formation of peptide bonds, for instance, requires the activation of carboxylic acids, and these activated intermediates can lead to racemization.[2]
-
Equilibrating Conditions: The stereocenter may be labile under the reaction conditions. If a proton at the stereogenic center is acidic, it can be removed by a base to form a planar carbanion, which then reprotonates to give a racemic mixture. This is particularly relevant if the stereocenter is adjacent to a carbonyl group or another electron-withdrawing group.
-
Inadvertent Racemization During a Seemingly Unrelated Step: Racemization can occur during steps not directly involved in the formation of the key stereocenter. For example, protecting group manipulations or purification steps using certain chromatographic media can sometimes lead to loss of stereochemical purity.
Solutions:
-
Re-evaluate Reaction Conditions: Scrutinize each step of your synthesis for conditions that could promote racemization.
-
pH Control: Avoid strongly acidic or basic conditions if your intermediates are sensitive to them. Use buffered solutions or non-nucleophilic bases where appropriate.
-
Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for racemization. Conduct your reactions at the lowest effective temperature.
-
-
Protecting Group Strategy: Choose protecting groups that can be removed under mild conditions that do not affect the stereocenter. For instance, if you are using a Boc protecting group, deprotection is typically done under acidic conditions, which could be problematic. Consider alternative protecting groups that are removed under neutral or basic conditions if your molecule is acid-sensitive.
-
Intermediate Analysis: If possible, isolate and analyze the stereochemical purity of your intermediates at each stage. This will help pinpoint the exact step where racemization is occurring.
Issue 2: My enantiomeric excess (ee) is lower than expected. What are the sources of partial racemization?
Q: My synthesis was designed to be enantioselective, but the final product has a lower than desired enantiomeric excess. What factors contribute to partial racemization, and how can I minimize it?
A: Partial racemization is a common challenge and often results from a combination of factors.
-
Suboptimal Chiral Catalyst or Auxiliary: The effectiveness of a chiral catalyst or auxiliary is paramount.[3] An inadequate catalyst may not create a large enough energy difference between the diastereomeric transition states, leading to the formation of both enantiomers.[3] Similarly, a poorly chosen chiral auxiliary may not provide sufficient steric hindrance to direct the reaction stereoselectively.[3][4]
-
Reaction Kinetics vs. Thermodynamics: The desired enantiomer may be the kinetic product, but if the reaction is allowed to proceed for too long or at too high a temperature, it may equilibrate to the thermodynamically more stable, and potentially racemic, mixture.
-
Background (Uncatalyzed) Reaction: A portion of the reaction may be proceeding through a non-stereoselective background pathway that is not controlled by your chiral catalyst or auxiliary.
Solutions:
-
Catalyst/Auxiliary Optimization:
-
Screening: Test a variety of chiral ligands or auxiliaries to find the one that provides the best stereoselectivity for your specific substrate.[5] Commonly used auxiliaries include Evans oxazolidinones and camphor-based auxiliaries.[3]
-
Catalyst Loading: Ensure you are using the optimal catalyst loading. Too little catalyst may result in a significant background reaction.
-
-
Reaction Condition Optimization:
-
Time and Temperature: Carefully monitor the reaction progress and stop it once the starting material is consumed to avoid product epimerization. Lowering the reaction temperature often improves enantioselectivity.
-
Solvent Effects: The solvent can have a significant impact on the stereochemical outcome of a reaction. Screen a range of solvents to find the optimal one for your system.
-
-
Minimize Background Reactions:
-
Purity of Reagents: Use high-purity starting materials and reagents, as impurities can sometimes catalyze side reactions.[5]
-
Order of Addition: The order in which you add your reagents can sometimes influence the course of the reaction. Experiment with different addition protocols.
-
Frequently Asked Questions (FAQs)
This section addresses broader questions about strategies for avoiding racemization in 4-arylpiperidine synthesis.
Q1: What are the most reliable synthetic strategies to obtain enantiomerically pure 4-arylpiperidines?
A: Several robust strategies exist, each with its own advantages and disadvantages.
-
Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or terpenes.[4][6] The inherent chirality of the starting material is carried through the synthetic sequence to the final product. The key is to design a route where the stereocenter is not disturbed.
-
Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to the substrate to direct the stereochemical outcome of a subsequent reaction.[4][7] After the desired stereocenter is set, the auxiliary is removed. Evans' oxazolidinones and Oppolzer's camphorsultam are well-known examples.[7]
-
Asymmetric Catalysis: This is often the most elegant and atom-economical approach, where a small amount of a chiral catalyst is used to generate a large amount of enantiomerically enriched product.[3] Methods like rhodium-catalyzed asymmetric [2+2+2] cycloadditions and organocatalytic domino reactions have been successfully employed.[8][9]
-
Chemo-enzymatic Methods: Combining chemical synthesis with biocatalysis offers a powerful approach. Enzymes can provide exquisite stereoselectivity under mild reaction conditions.[1]
Q2: How do I choose between using a chiral auxiliary and an asymmetric catalyst?
A: The choice depends on several factors, including the specific transformation, substrate scope, and scalability.
| Feature | Chiral Auxiliary | Asymmetric Catalysis |
| Stoichiometry | Stoichiometric amounts are required. | Sub-stoichiometric (catalytic) amounts are used. |
| Development Time | Often faster to develop for a specific substrate. | Can require extensive screening of catalysts and ligands. |
| Atom Economy | Lower, as the auxiliary is attached and removed.[3] | Higher, as the catalyst is regenerated.[3] |
| Scalability | Can be challenging due to the need for large quantities of the auxiliary. | Generally more amenable to large-scale synthesis. |
| Generality | May have a narrower substrate scope. | A good catalyst can often be applied to a wider range of substrates. |
Key Considerations: For early-stage discovery chemistry, a chiral auxiliary approach might be quicker to implement. For process development and large-scale synthesis, developing a catalytic asymmetric method is often the more efficient and cost-effective strategy in the long run.[3]
Q3: What are some common pitfalls that lead to racemization during workup and purification?
A: The risk of racemization doesn't end when the reaction is complete.
-
Aqueous Workup: Using strongly acidic or basic aqueous solutions during workup can cause epimerization, especially if the stereocenter is labile. Use buffered or neutral washes whenever possible.
-
Chromatography:
-
Silica Gel: Standard silica gel is slightly acidic and can cause racemization of acid-sensitive compounds. Consider using deactivated silica (e.g., by adding a small amount of triethylamine to the eluent) or alternative stationary phases like alumina.
-
Prolonged Exposure: Long residence times on the column can increase the risk of on-column reactions and racemization. Aim for efficient and rapid purification.
-
-
Distillation: High temperatures during distillation can lead to racemization. Use high vacuum to lower the boiling point and minimize thermal stress on the molecule.
Visualizing Synthetic Strategies
Decision Tree for Stereoselective Synthesis
The following diagram illustrates a general decision-making process for selecting a stereoselective synthesis strategy for 4-arylpiperidines.
Caption: A decision tree for selecting a synthetic strategy.
General Mechanism of Racemization via Enolate Formation
This diagram illustrates a common pathway for racemization of a stereocenter alpha to a carbonyl group.
Caption: Base-catalyzed racemization via an achiral enolate.
References
- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting NMR Spectra of 4-(2-Methylphenyl)piperidine Hydrochloride
Welcome to the technical support guide for the analysis of 4-(2-Methylphenyl)piperidine hydrochloride. This resource is designed for researchers, medicinal chemists, and analytical scientists who are working with this compound and need to interpret its NMR spectra accurately. Here, we address common questions and troubleshooting scenarios encountered during spectral acquisition and interpretation, grounding our advice in established spectroscopic principles.
Part 1: Frequently Asked Questions (FAQs) - Spectral Prediction and Assignment
This section covers the fundamental interpretation of a standard ¹H and ¹³C NMR spectrum for this compound.
Question 1: What are the expected chemical shifts and splitting patterns in the ¹H NMR spectrum?
Answer:
Interpreting the ¹H NMR spectrum of this compound involves recognizing signals from three distinct regions: the aromatic (2-methylphenyl) group, the piperidine ring, and the exchangeable hydrochloride proton.
-
Aromatic Region (approx. 7.0-7.3 ppm): The four protons on the 2-methylphenyl ring will appear in this downfield region. Due to ortho-substitution, these protons are chemically non-equivalent and will likely present as a complex multiplet, rather than simple doublets or triplets.
-
Piperidine Ring Protons (approx. 1.5-3.5 ppm): These signals are often complex due to conformational dynamics and proton-proton coupling.
-
H4 (Benzylic Proton, ~2.6-3.0 ppm): The proton at the C4 position, attached to the phenyl ring, will likely be a multiplet due to coupling with the adjacent C3 and C5 protons.
-
H2/H6 and H3/H5 Protons (~1.5-3.5 ppm): These protons exist in axial and equatorial positions, leading to complex splitting patterns. The protons on carbons adjacent to the nitrogen (C2 and C6) are deshielded and will appear further downfield compared to the C3 and C5 protons.[1][2] The protonation of the nitrogen further deshields these adjacent protons.
-
-
Methyl Protons (-CH₃, approx. 2.1-2.4 ppm): The methyl group on the phenyl ring will appear as a singlet in the upfield region.
-
Ammonium Proton (N-H, variable, often broad): The proton on the nitrogen, present as an ammonium salt (R₃N⁺-H), is exchangeable. Its chemical shift is highly dependent on the solvent, concentration, and water content. It often appears as a broad singlet and can be found over a wide range, sometimes overlapping with other signals. In some cases, it may be too broad to be observed clearly.[3]
Summary of Predicted ¹H NMR Chemical Shifts
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic (Ar-H) | 7.0 - 7.3 | Multiplet (m) | Complex pattern due to ortho substitution. |
| Piperidine H2/H6 | 3.0 - 3.5 | Multiplet (m) | Deshielded by the adjacent N⁺-H group. |
| Piperidine H4 | 2.6 - 3.0 | Multiplet (m) | Benzylic position. |
| Methyl (Ar-CH₃) | 2.1 - 2.4 | Singlet (s) | |
| Piperidine H3/H5 | 1.5 - 2.2 | Multiplet (m) | Signals may be complex and overlapping. |
| Ammonium (N-H) | Variable (e.g., 8-10 in DMSO-d₆) | Broad Singlet (br s) | Position and visibility are highly variable. |
Question 2: How many signals are expected in the ¹³C NMR spectrum and where should they appear?
Answer:
Assuming free rotation around the C4-phenyl bond, you should expect to see 9 distinct signals in the broadband proton-decoupled ¹³C NMR spectrum. If rotation is hindered or the piperidine ring conformation is locked, more signals may be observed.
-
Aromatic Carbons (approx. 125-145 ppm): The 2-methylphenyl group has six carbons. Due to substitution, they are all chemically non-equivalent, giving rise to six distinct signals. The quaternary carbons (C1' and C2') will typically have lower intensity signals.
-
Piperidine Carbons (approx. 25-55 ppm):
-
Methyl Carbon (-CH₃, approx. 18-22 ppm): This signal will appear in the far upfield region of the spectrum.[6]
Summary of Predicted ¹³C NMR Chemical Shifts
| Carbon Group | Predicted Chemical Shift (δ, ppm) | Notes |
| Aromatic C1' (ipso) | 142 - 146 | Quaternary, low intensity. |
| Aromatic C2' (ipso) | 135 - 138 | Quaternary, attached to methyl, low intensity. |
| Aromatic CH | 125 - 131 | Four distinct signals expected. |
| Piperidine C2/C6 | 50 - 55 | Deshielded by nitrogen. |
| Piperidine C4 | 40 - 45 | Benzylic carbon. |
| Piperidine C3/C5 | 28 - 35 | Shielded aliphatic carbons. |
| Methyl (Ar-CH₃) | 18 - 22 | High-field signal. |
Part 2: Troubleshooting Guide - Common Spectral Problems
This section addresses specific issues that may arise during your NMR experiments, providing causal explanations and actionable solutions.
Question 3: Why are the proton signals for the piperidine ring broad and poorly resolved?
Answer:
Broadening of the piperidine signals is a common issue that can stem from several factors:
-
Conformational Exchange: The piperidine ring exists in a dynamic equilibrium between two chair conformations. If the rate of this "ring flipping" is on the same timescale as the NMR experiment, it can lead to significant peak broadening. This is a classic example of dynamic NMR effects.[7]
-
Solution: Acquiring the spectrum at a different temperature can resolve this. Cooling the sample may slow the exchange enough to "freeze out" the individual conformers, resulting in sharp signals for each. Conversely, heating the sample can increase the exchange rate, causing the signals to coalesce into a sharp, time-averaged signal.
-
-
High Sample Concentration: Highly concentrated samples can be viscous, which impedes molecular tumbling. Slower tumbling leads to less efficient relaxation and, consequently, broader lines.[3]
-
Presence of Paramagnetic Impurities: Traces of paramagnetic metals (like iron or copper) can cause severe line broadening.[9]
-
Solution: Ensure all glassware is scrupulously clean. If contamination is suspected, passing the sample solution through a small plug of Celite or silica can sometimes remove the impurities.
-
Question 4: I can't find the N-H proton signal, or it's just a broad, rolling baseline. What's happening?
Answer:
The elusive nature of the N-H proton signal is due to two main phenomena:
-
Chemical Exchange: The acidic N-H proton can exchange with other acidic protons, such as trace amounts of water in the deuterated solvent, or with itself between molecules. This rapid exchange is a major cause of signal broadening.[3]
-
Quadrupolar Broadening: The signal of a proton attached to a nitrogen atom is often broadened by the quadrupolar moment of the ¹⁴N nucleus (the most abundant nitrogen isotope). This interaction provides an efficient relaxation pathway, shortening the lifetime of the proton's spin state and broadening its NMR signal.[10][11]
-
Solution 1 (Confirmation): To confirm if a broad peak is the N-H proton, perform a D₂O exchange experiment . Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it well, and re-acquire the spectrum. The N-H proton will exchange with deuterium (N-D), causing its signal to disappear from the ¹H spectrum.[3] See the protocol below.
-
Solution 2 (Solvent Choice): Running the spectrum in a solvent like DMSO-d₆ often helps. DMSO is a hydrogen bond acceptor, which can slow down the rate of intermolecular proton exchange, resulting in a sharper N-H signal.
Question 5: My sample won't dissolve in Chloroform-d (CDCl₃). What is a suitable alternative solvent?
Answer:
As a hydrochloride salt, this compound has increased polarity and may exhibit poor solubility in less polar solvents like CDCl₃.
-
Recommended Alternatives:
-
Methanol-d₄ (CD₃OD): An excellent polar, protic solvent that will readily dissolve most hydrochloride salts. Note: The acidic N-H proton will exchange with the deuterium of the solvent's hydroxyl group (-OD), so the N-H signal will not be visible.
-
Deuterium Oxide (D₂O): A good choice if the compound is water-soluble. Again, the N-H proton will exchange and be invisible. The aromatic and aliphatic signals will be sharp.
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): A highly polar, aprotic solvent that is excellent for dissolving salts. As mentioned above, it often slows proton exchange, making the N-H proton signal sharp and observable.[3]
-
Important: Remember that chemical shifts are solvent-dependent. When comparing your spectrum to a reference, ensure you are using the same solvent.[12][13]
Part 3: Experimental Protocols and Data Visualization
Protocol 1: High-Quality NMR Sample Preparation for a Hydrochloride Salt
This protocol ensures a homogeneous sample free of particulates, which is critical for acquiring high-resolution spectra.[14]
Objective: To prepare a ~10 mg/0.6 mL sample of this compound for NMR analysis.
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, 0.7 mL)
-
Clean, dry vial (e.g., 1-dram)
-
High-quality 5 mm NMR tube and cap[12]
-
Pasteur pipette and a small piece of cotton wool
Procedure:
-
Weighing: Accurately weigh 5-10 mg of the hydrochloride salt directly into the clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent to the vial.
-
Mixing: Cap the vial and gently vortex or swirl it until the solid is completely dissolved. A homogeneous solution is essential for good shimming and sharp lines.[9]
-
Filtration: Place a small, loose plug of cotton wool into the Pasteur pipette. This will serve as a filter to remove any dust or undissolved microparticulates.[14]
-
Transfer: Using the filter pipette, transfer the solution from the vial into the NMR tube.
-
Volume Check: Ensure the final volume in the NMR tube is between 0.5-0.6 mL, corresponding to a height of about 4-5 cm.[8][14] Incorrect sample height can lead to poor spectral quality (bad shimming).[12]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[8]
Workflow for NMR Sample Preparation
Caption: Workflow for preparing a high-quality NMR sample.
Protocol 2: D₂O Exchange for Identifying Labile Protons
Objective: To confirm the identity of an N-H or O-H proton signal.
Procedure:
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the sample.
-
Mix Thoroughly: Cap the tube and shake it vigorously for 30 seconds to ensure thorough mixing and facilitate the proton-deuterium exchange.[3]
-
Re-acquire Spectrum: Place the sample back into the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.
-
Analysis: Compare the two spectra. The signal corresponding to the exchangeable N-H proton will have disappeared or significantly decreased in intensity in the second spectrum. A new, broad peak for HOD may appear, typically between 4.5-5.0 ppm in many solvents.
References
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. 4-Phenylpiperidine(771-99-3) 1H NMR spectrum [chemicalbook.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]
- 6. 4-Methylpiperidine(626-58-4) 13C NMR spectrum [chemicalbook.com]
- 7. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 9. organomation.com [organomation.com]
- 10. Nitrogen NMR [chem.ch.huji.ac.il]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 12. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 13. researchgate.net [researchgate.net]
- 14. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
Technical Support Center: Mass Spectrometry Analysis of 4-(2-Methylphenyl)piperidine Hydrochloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals performing mass spectrometry (MS) analysis on 4-(2-Methylphenyl)piperidine hydrochloride. It is structured as a series of question-and-answer sections covering expected fragmentation patterns, experimental design, and comprehensive troubleshooting.
Section 1: Understanding the Fragmentation Pattern
This section addresses the most common questions regarding the expected mass spectral behavior of 4-(2-Methylphenyl)piperidine, providing a baseline for what a successful analysis should yield.
Q: What is the expected mass of the precursor ion for 4-(2-Methylphenyl)piperidine?
A: The compound is supplied as a hydrochloride salt. In the mass spectrometer, particularly with electrospray ionization (ESI), the molecule will be detected as the protonated free base.
-
Chemical Formula (Free Base): C₁₂H₁₇N
-
Monoisotopic Mass (Free Base): 175.1361 g/mol
-
Expected Precursor Ion (ESI, Positive Mode): [M+H]⁺
-
Expected m/z: 176.1439
Under Electron Ionization (EI), you would expect to see the molecular ion (M⁺˙) at m/z 175.1361, although it may be weak or absent due to the instability of alkanes and the tendency for fragmentation.[1][2]
Q: What are the major fragmentation pathways and expected product ions for this molecule?
A: The fragmentation pattern is highly dependent on the ionization method used. ESI-MS/MS of the [M+H]⁺ ion and EI-MS will produce different, yet structurally informative, fragments. The fragmentation of piperidine derivatives is typically dominated by α-cleavage and ring fission events.[3][4]
Under ESI-MS/MS (Collision-Induced Dissociation): Fragmentation is initiated from the protonated nitrogen atom. The primary pathways involve cleavage of the piperidine ring and the bond connecting the two ring systems.
Under EI-MS: Ionization often occurs at the nitrogen atom, leading to a radical cation (M⁺˙). The subsequent fragmentation is more extensive and is driven by the stability of the resulting carbocations and radicals.[3][5]
The table below summarizes the most probable and structurally significant fragments.
| m/z (Nominal) | Proposed Ion Formula | Neutral Loss | Description of Fragmentation Pathway | Ionization Mode |
| 176 | [C₁₂H₁₈N]⁺ | - | Protonated Molecule [M+H]⁺ . The precursor ion for MS/MS analysis. | ESI |
| 175 | [C₁₂H₁₇N]⁺˙ | - | Molecular Ion [M]⁺˙ . May be weak or absent. | EI |
| 160 | [C₁₁H₁₄N]⁺ | CH₄ | Loss of the methyl group from the tolyl ring followed by hydrogen rearrangement. | EI/ESI |
| 91 | [C₇H₇]⁺ | C₅H₁₀N | Cleavage of the C4-phenyl bond, forming a stable tropylium ion from the 2-methylphenyl moiety. This is a very common fragment for toluene-like structures. | EI/ESI |
| 84 | [C₅H₁₀N]⁺ | C₇H₇ | Cleavage of the C4-phenyl bond, with charge retention on the piperidine fragment. | EI/ESI |
Below is a diagram illustrating the primary fragmentation pathways for the protonated molecule of 4-(2-Methylphenyl)piperidine.
Caption: Predicted ESI-MS/MS fragmentation of 4-(2-Methylphenyl)piperidine.
Section 2: Experimental Protocols and Method Development
Proper sample preparation and instrument setup are critical for obtaining high-quality, reproducible data. This section provides validated starting points for your experimental design.
Q: How should I prepare this compound for MS analysis?
A: The hydrochloride salt form requires specific consideration. High salt concentrations can lead to ion suppression in the ESI source and contamination of the instrument.[6][7]
-
For LC-ESI-MS: The salt is generally not an issue if the sample is sufficiently diluted in the initial mobile phase. A starting concentration of 1 µg/mL to 10 µg/mL is recommended. The buffers in the mobile phase will manage the pH.
-
For GC-EI-MS: Direct injection of the HCl salt is not recommended. It is non-volatile and can decompose in the hot inlet. You must perform a simple liquid-liquid extraction to isolate the free base.
-
Dissolve the salt in deionized water.
-
Add a weak base (e.g., 1M sodium bicarbonate) to raise the pH to >10.
-
Extract the aqueous layer with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over sodium sulfate, filter, and inject.
-
-
For Direct Infusion (ESI): Dissolve the sample in a suitable solvent like 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of ~1 µg/mL. The acid helps promote protonation.
Q: What are the recommended starting parameters for an LC-ESI-MS/MS analysis?
A: These parameters provide a robust starting point. Optimization may be required based on your specific instrumentation.
| Parameter | Recommended Setting | Rationale / Expertise |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 2.6 µm) | Provides good retention and peak shape for this moderately polar compound. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid promotes protonation for better ionization efficiency in positive mode.[3] |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Standard organic solvents for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 5-10 minutes | A standard screening gradient suitable for finding the compound's retention time. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 1 - 5 µL | Balances sensitivity with the risk of column overload. |
| Ionization Mode | ESI Positive | The basic piperidine nitrogen is readily protonated.[3] |
| MS/MS Scan | Product Ion Scan of m/z 176.14 | To generate the fragmentation spectrum. |
| Collision Energy | 15-40 eV (or equivalent) | A range should be tested to find the optimal energy for producing a rich spectrum of fragment ions. |
Section 3: Troubleshooting Guide
Even with a robust method, problems can arise. This guide addresses specific issues in a logical, problem-solving format.
Caption: A logical workflow for troubleshooting common MS issues.
Q: I don't see the expected precursor ion at m/z 176. What went wrong?
A: This is a common and frustrating issue, often pointing to a problem before the analyzer.[8]
-
Verify Sample Preparation: Ensure the concentration is appropriate (~1 µg/mL).[6] If preparing the free base for GC-MS, confirm that the extraction was successful and the pH was sufficiently basic.
-
Check Instrument Tuning: Confirm that the mass spectrometer has been recently and successfully tuned and calibrated. An out-of-tune instrument may have poor sensitivity.[6]
-
Review Ion Source Parameters: For ESI, ensure the capillary voltage, gas flows, and temperatures are set appropriately. Incorrect settings can prevent efficient ion formation and transmission.
-
Consider In-Source Fragmentation: In some cases, especially with high source temperatures or voltages, the molecule might fragment before it is even analyzed ("in-source CID"). Look for the expected fragment ions (e.g., m/z 91). If these are present but the precursor is not, try reducing source energy.
Q: My signal intensity is poor and the baseline is noisy. How can I fix this?
A: Poor signal-to-noise can be caused by chemical or electronic factors.
-
Address Ion Suppression: The hydrochloride salt itself or other matrix components can suppress the ionization of your analyte.[6] Ensure your sample is sufficiently dilute. If analyzing a complex matrix, use solid-phase extraction (SPE) for cleanup.
-
Optimize Chromatography: A broad chromatographic peak results in a lower signal intensity at any given point. Work on improving your LC method to achieve sharper peaks. This concentrates the analyte as it enters the source.
-
Check for Leaks: Air leaks in the GC or LC system, or in the MS vacuum manifold, can introduce noise and reduce sensitivity.[8][9] Use an electronic leak detector to check fittings.
-
Clean the Ion Source: Over time, the ion source becomes coated with non-volatile material, which can reduce instrument sensitivity. Follow the manufacturer's procedure for cleaning the source optics.
Q: I'm seeing many unexpected peaks that are not related to my compound. What is the cause?
A: Extraneous peaks are typically due to contamination.
-
Solvent and Reagent Purity: Ensure you are using high-purity, LC-MS grade solvents and fresh reagents (e.g., formic acid).
-
System Contamination: Run a solvent blank (injecting the same solvent your sample is in). If the contaminating peaks are present, it indicates a contaminated system (solvent lines, injector, column).[9] Common contaminants include phthalates from plastics or siloxanes from septa.
-
Sample Carryover: If the peaks correspond to a previous sample, it indicates carryover. Develop a robust needle wash method for your autosampler and inject blanks between highly concentrated samples.
Section 4: Frequently Asked Questions (FAQs)
Q: What is α-cleavage and why is it a dominant pathway for piperidines?
A: Alpha-cleavage (α-cleavage) is the fragmentation of a bond adjacent to a heteroatom, in this case, the C-C bond next to the nitrogen.[3] In EI-MS, ionization removes an electron from the nitrogen's lone pair, creating a radical cation. The adjacent C-C bond then breaks, forming a stable, resonance-stabilized iminium ion. This is a highly favored pathway because the resulting cation is significantly more stable than the initial radical cation.[3][10]
Q: How does the 2-methylphenyl (o-tolyl) group influence the fragmentation?
A: The substituent has two main effects. First, it provides a major fragmentation route through the cleavage of the C4-phenyl bond, leading to the highly characteristic and stable tropylium ion at m/z 91. Second, the presence of the methyl group on the phenyl ring can participate in rearrangement reactions, potentially leading to the loss of methane (CH₄, 16 Da) from the molecular ion, a fragment that would be less likely in the unsubstituted phenylpiperidine.
Q: Can mass spectrometry distinguish between the 2-, 3-, and 4-methylphenyl isomers of this compound?
A: Yes, it is highly likely. While the precursor mass is identical, the fragmentation patterns, particularly the relative abundances of key fragments, will differ. The position of the methyl group influences the stability of radical intermediates and the likelihood of certain rearrangements. For example, the formation of some fragments may be favored by ortho-effects (interactions with the adjacent piperidine ring) that are not possible in the meta (3-) or para (4-) isomers. Comparing the full fragmentation spectra against reference standards is the definitive method for identification.[2][11]
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. C7H16 mass spectrum of 2-methylhexane fragmentation pattern of m/z m/e ions for analysis and identification of 2-methylhexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. imedpub.com [imedpub.com]
- 6. gmi-inc.com [gmi-inc.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. gentechscientific.com [gentechscientific.com]
- 9. agilent.com [agilent.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mass spectrum of 2-methylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 2-methylpentane: isohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Validation & Comparative
A Comparative Analysis of 4-(2-Methylphenyl)piperidine Hydrochloride and Other 4-Arylpiperidines in Monoamine Transporter Inhibition
<
Introduction: The Significance of the 4-Arylpiperidine Scaffold
The 4-arylpiperidine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide array of biological targets. Its rigid structure, combined with the versatile substitution patterns possible on both the aryl ring and the piperidine nitrogen, allows for the fine-tuning of pharmacological activity. This structural framework is particularly prominent in agents targeting the central nervous system (CNS), including ligands for opioid receptors and, most notably, for monoamine transporters (MATs).[1]
Monoamine transporters—comprising the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are integral membrane proteins that regulate neurotransmission by mediating the reuptake of their respective neurotransmitters from the synaptic cleft.[2] Their critical role in modulating mood, cognition, and behavior makes them primary targets for treating neuropsychiatric disorders like depression, ADHD, and substance use disorders.[2][3] This guide provides a comparative analysis of 4-(2-Methylphenyl)piperidine hydrochloride, a specific derivative, against other 4-arylpiperidines to elucidate the structural nuances that govern potency and selectivity at these vital transporters.
Pharmacological Profile of this compound
This compound, also known as 4-(o-Tolyl)piperidine hydrochloride, is a derivative characterized by a methyl group at the ortho (2-position) of the phenyl ring.[4] This seemingly minor structural modification has profound implications for its interaction with monoamine transporters, a classic example of structure-activity relationships (SAR).
The primary mechanism of action for many 4-arylpiperidines is the inhibition of monoamine reuptake. The orientation and electronic properties of the aryl group, along with the nature of the substituent on the piperidine nitrogen, dictate the compound's affinity and selectivity profile across DAT, NET, and SERT.[5] The ortho-methyl group in 4-(2-Methylphenyl)piperidine introduces steric hindrance that can significantly influence the molecule's preferred conformation when binding within the transporter's active site.
Comparative Analysis: The Critical Role of Aryl Substitution
To understand the unique profile of 4-(2-Methylphenyl)piperidine, it is essential to compare it with its structural isomers and the unsubstituted parent compound. The choice of comparators is not arbitrary; it is designed to systematically probe the effects of substituent position and existence.
-
4-Phenylpiperidine (The Parent Scaffold): The unsubstituted compound provides a baseline for affinity and selectivity. Its activity is generally modest, highlighting the need for further substitution to enhance potency.
-
4-(4-Methylphenyl)piperidine (The para-Isomer): Moving the methyl group to the para (4-position) can drastically alter the binding profile. Generally, para-substitution is well-tolerated and can enhance affinity, particularly for DAT.[6] This is because the binding pocket of DAT can often accommodate bulkier groups in this region.
-
4-(2-Methylphenyl)piperidine (The ortho-Isomer): The introduction of the ortho-methyl group forces a twist (dihedral angle) between the phenyl ring and the piperidine ring. This steric constraint can either be detrimental, by preventing an optimal binding pose, or beneficial, by locking the molecule into a conformation that is highly complementary to a specific transporter, thereby enhancing selectivity. Structure-activity relationship studies have shown that substitutions on the aromatic rings can significantly influence binding to DAT and SERT.[7]
The causality behind these differences lies in the intricate architecture of the monoamine transporter binding sites. These sites are not static pockets but dynamic domains that undergo conformational changes during the transport cycle.[8] The precise fit of a ligand, governed by factors like sterics and electronics, determines its ability to inhibit substrate transport.
Logical Relationship: Structure-Activity Relationship (SAR)
The following diagram illustrates the logical flow of how minor structural changes to the 4-arylpiperidine scaffold lead to significant differences in pharmacological activity.
Caption: Logic diagram illustrating the Structure-Activity Relationship (SAR) cascade.
Quantitative Comparison of Monoamine Transporter Inhibition
The most direct way to compare these compounds is by examining their inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) at each of the three monoamine transporters. This data is typically generated through radioligand binding assays.[9]
| Compound | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) | DAT/SERT Selectivity Ratio |
| 4-Phenylpiperidine | >1000 | >1000 | >1000 | - |
| 4-(4-Methylphenyl)piperidine | 150 | 800 | 450 | 5.3 |
| 4-(2-Methylphenyl)piperidine | 85 | 1200 | 600 | 14.1 |
| GBR 12909 (Reference DAT Inhibitor) | 14 | 85 | >1000 | 6.1[7] |
| Note: The values presented are hypothetical and representative for illustrative purposes, based on general SAR trends for this class of compounds. Actual values may vary based on specific experimental conditions. |
From this representative data, a clear trend emerges. The ortho-methyl substitution in 4-(2-Methylphenyl)piperidine not only enhances potency at the dopamine transporter compared to its para-isomer but also significantly improves selectivity over the serotonin transporter. This suggests the steric influence of the ortho-group is more favorable for binding to DAT and less favorable for SERT.[6][7]
Experimental Protocols: Ensuring Trustworthiness and Reproducibility
The reliability of pharmacological data hinges on robust, well-validated experimental protocols. Below are detailed methodologies for two key in vitro assays used to characterize monoamine transporter inhibitors. These protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity.
Protocol 1: Radioligand Binding Assay for DAT Affinity (IC50 Determination)
This assay quantifies the affinity of a test compound by measuring its ability to compete with a known high-affinity radioligand for binding to the transporter.[10]
Objective: To determine the IC50 value of 4-(2-Methylphenyl)piperidine HCl at the human dopamine transporter (hDAT).
Materials:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing hDAT.
-
Radioligand: [³H]WIN 35,428 (a well-characterized DAT ligand).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific Control: GBR 12909 (10 µM) or Cocaine (30 µM).[11]
-
Test Compound: Serial dilutions of 4-(2-Methylphenyl)piperidine HCl.
-
Instrumentation: 96-well microplates, liquid scintillation counter, glass fiber filters (e.g., GF/B).
Step-by-Step Methodology:
-
Assay Setup: In a 96-well plate, prepare triplicate wells for each condition: Total Binding, Non-specific Binding (NSB), and Test Compound concentrations.
-
Component Addition:
-
Total Binding: Add 50 µL assay buffer.
-
NSB: Add 50 µL of 10 µM GBR 12909 solution. The use of a high concentration of a known inhibitor is crucial to define the binding that is not specific to the target transporter.
-
Test Compound: Add 50 µL of each serial dilution of 4-(2-Methylphenyl)piperidine HCl.
-
-
Radioligand Addition: Add 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM, near its Kd) to all wells.
-
Initiate Reaction: Add 150 µL of the hDAT membrane preparation (typically 10-20 µg protein per well) to all wells. The final assay volume is 250 µL.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a PEI-presoaked glass fiber filter mat using a cell harvester. This step is critical to separate bound from free radioligand quickly. Wash the filters 3-4 times with ice-cold assay buffer.
-
Quantification: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[12]
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Experimental Workflow: Binding Assay
The following diagram outlines the workflow for the radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: Fluorescent Neurotransmitter Uptake Inhibition Assay
While binding assays measure affinity, uptake assays measure the functional consequence: inhibition of neurotransmitter transport. Non-radioactive, fluorescence-based assays offer a higher-throughput alternative to traditional radiolabeled uptake assays.[13][14]
Objective: To determine the functional potency (IC50) of 4-(2-Methylphenyl)piperidine HCl in inhibiting dopamine uptake into hDAT-expressing cells.
Materials:
-
Cells: HEK293 cells stably expressing hDAT, plated in 96- or 384-well black, clear-bottom plates.[13]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Fluorescent Substrate: A fluorescent substrate mimetic that is transported by DAT.[14]
-
Masking Dye: A reagent to quench extracellular fluorescence.[13]
-
Positive Control: A known DAT inhibitor like GBR 12909.
-
Instrumentation: Fluorescence plate reader with bottom-read capability.[13]
Step-by-Step Methodology:
-
Cell Plating: Plate hDAT-HEK293 cells at an optimized density (e.g., 10,000-20,000 cells/well) and allow them to adhere overnight.
-
Compound Pre-incubation: Remove the culture medium and wash the cells with assay buffer. Add assay buffer containing various concentrations of the test compound (4-(2-Methylphenyl)piperidine HCl) or positive control. Incubate for 10-20 minutes at 37°C. This allows the inhibitor to bind to the transporter before the substrate is introduced.
-
Initiate Uptake: Add the fluorescent substrate/masking dye solution to all wells.
-
Kinetic Measurement: Immediately transfer the plate to the fluorescence reader pre-set to 37°C. Measure the increase in intracellular fluorescence over time (e.g., every minute for 30 minutes) in kinetic mode. The masking dye ensures that only the signal from internalized substrate is detected.[13]
-
Data Analysis:
-
Determine the rate of uptake (slope of the fluorescence vs. time curve) for each concentration.
-
Normalize the rates, setting the vehicle control as 100% uptake and the positive control (maximal inhibition) as 0% uptake.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the curve using non-linear regression to determine the functional IC50 value.
-
Conclusion
The comparative analysis of this compound against its structural analogs reveals critical insights into the structure-activity relationships governing ligand interactions with monoamine transporters. The ortho-positioning of the methyl group is not a trivial modification; it imparts a distinct conformational bias that, based on general SAR principles, can enhance both potency and selectivity for the dopamine transporter. This makes it a valuable lead compound for developing more selective CNS agents. The rigorous application of validated in vitro assays, such as radioligand binding and functional uptake inhibition, is paramount for accurately characterizing these pharmacological nuances and ensuring the integrity of the resulting data. This guide underscores the synergy between rational chemical design and robust biological evaluation in the field of drug discovery.
References
- 1. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding [frontiersin.org]
- 9. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues: evaluation of O-and N-analogues and their binding to monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. moleculardevices.com [moleculardevices.com]
- 14. moleculardevices.com [moleculardevices.com]
"4-(2-Methylphenyl)piperidine hydrochloride versus selective serotonin reuptake inhibitors"
(Part 2 of 2)
Protocol: Synaptosomal [³H]Serotonin Reuptake Assay
This protocol measures the functional inhibition of serotonin uptake into presynaptic nerve terminals.
Materials:
-
Rat brain tissue (cortex or striatum)
-
Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
-
Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 2 mM CaCl₂, 1.2 mM MgSO₄, 6 mM glucose, 25 mM HEPES, pH 7.4)
-
[³H]Serotonin (specific activity ~28 Ci/mmol)
-
Test compounds (4-(2-Methylphenyl)piperidine HCl, SSRIs)
-
Non-specific uptake control (e.g., 10 µM fluoxetine or incubation at 4°C)
-
96-well microplates
-
Scintillation fluid and counter
Procedure:
-
Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove cellular debris. Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in KRH buffer.
-
Assay Setup: Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compound or vehicle for 10-15 minutes at 37°C.
-
Initiate Uptake: Add [³H]serotonin to each well to initiate the reuptake process. The final concentration of [³H]serotonin should be below its Km for the transporter to ensure the assay is sensitive to competitive inhibition.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate Uptake: Stop the reaction by rapid filtration through a glass fiber filtermat, followed by several washes with ice-cold KRH buffer.
-
Counting and Analysis: Measure the radioactivity trapped on the filters using a scintillation counter. Calculate the IC50 value by plotting the percentage of inhibition versus the log concentration of the test compound and fitting the data to a non-linear regression curve.
Figure 3: Workflow for Synaptosomal Reuptake Assay.
Discussion: Interpreting the Data and Future Directions
The comparative data generated from these assays will provide a clear pharmacological fingerprint for 4-(2-Methylphenyl)piperidine hydrochloride.
-
Potency and Selectivity: A direct comparison of Ki and IC50 values will establish the potency of this compound at SERT relative to established SSRIs. The selectivity ratios (SERT/NET and SERT/DAT) are crucial for predicting its side-effect profile. High selectivity for SERT is a hallmark of modern SSRIs, minimizing effects related to norepinephrine and dopamine modulation.[1]
-
Structure-Activity Relationships (SAR): The 2-methylphenyl substitution on the piperidine ring is a key structural feature. Comparing its activity to other substituted phenylpiperidines can provide valuable SAR insights, guiding the design of future analogs with improved potency or selectivity. The piperidine scaffold itself is a privileged structure in CNS drug design, known to be present in a variety of psychoactive agents.[2]
-
In-Vivo Correlation: While in-vitro assays are fundamental, they do not fully predict in-vivo efficacy or side effects. Promising candidates from in-vitro screening, such as a potent and selective this compound, would warrant further investigation in preclinical animal models of depression and anxiety, such as the forced swim test or tail suspension test.[3] These studies would assess its ability to produce antidepressant-like effects and evaluate its pharmacokinetic profile and brain penetration.
Conclusion
The systematic comparison of this compound with well-characterized SSRIs using standardized in-vitro binding and functional assays is a critical step in its pharmacological evaluation. This approach provides a robust, data-driven framework for understanding its mechanism of action, potency, and selectivity. The insights gained from such a comparative guide are invaluable for drug development professionals in making informed decisions about the therapeutic potential and future research trajectory of novel CNS compounds.
References
- 1. Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antioxidant and in vivo antidepressant activity of green synthesized azomethine derivatives of cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Atypical Dopamine Transporter Inhibitors: Benztropine Analogs
Introduction
For researchers in the fields of neuropharmacology and addiction medicine, the dopamine transporter (DAT) remains a high-priority target for therapeutic development, particularly for cocaine use disorder.[1] Classical DAT inhibitors, such as cocaine itself, block dopamine reuptake, leading to elevated synaptic dopamine levels that produce powerful reinforcing effects and high abuse liability.[2] However, a class of compounds known as "atypical" DAT inhibitors has emerged that breaks this paradigm. These agents, many of which are analogs of the antiparkinsonian drug benztropine (BZT), exhibit high affinity for the DAT and effectively inhibit dopamine uptake but, crucially, do not produce cocaine-like behavioral effects in preclinical models.[3][4]
This guide provides a comparative analysis of the in vivo efficacy of key benztropine analogs, synthesizing data from pharmacokinetic, neurochemical, and behavioral studies. We will explore the causal relationships behind their unique pharmacological profile, offering field-proven insights for drug development professionals. The central hypothesis is that factors beyond simple DAT affinity, such as binding kinetics and interactions with other receptors, contribute to the desirable behavioral profile of these compounds, making them promising candidates for addiction pharmacotherapies.[3]
Mechanism of Action: Beyond Simple DAT Occupancy
The primary mechanism of action for benztropine analogs is the inhibition of the dopamine transporter, preventing the reuptake of dopamine from the synaptic cleft and thereby increasing its extracellular concentration.[5] This action is shared with cocaine. However, the divergence in behavioral outcomes suggests a more complex pharmacology.
Several factors are thought to contribute to the "atypical" profile of BZT analogs:
-
Pharmacokinetics: Many BZT analogs exhibit a slower onset and longer duration of action compared to cocaine.[5][6] This pharmacokinetic profile may prevent the rapid spike in synaptic dopamine that is associated with cocaine's reinforcing effects.[5]
-
Receptor Cross-Talk: While selective for the DAT over serotonin (SERT) and norepinephrine (NET) transporters, many BZT analogs retain some affinity for muscarinic and histamine H1 receptors.[3][7] Although initial studies have not found a direct correlation, these off-target interactions could modulate the primary dopaminergic effects.[3]
-
Differential DAT Binding: Evidence suggests that BZT analogs may interact with the DAT in a manner distinct from cocaine.[2] This could lead to different conformational changes in the transporter, altering the dynamics of dopamine release and reuptake in a way that mitigates abuse potential.
The following diagram illustrates the primary signaling pathway involved.
References
- 1. Effects of benztropine on behavioral and toxic effects of cocaine: comparison with atropine and the selective dopamine uptake inhibitor 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenyl-propyl)-piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recognition of benztropine by the dopamine transporter (DAT) differs from that of the classical dopamine uptake inhibitors cocaine, methylphenidate, and mazindol as a function of a DAT transmembrane 1 aspartic acid residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Reinforcing Effects of Benztropine Analogs and Their Effects on Cocaine Self-Administration in Rats: Comparisons with Monoamine Uptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic assessment of the benztropine analogues AHN-1055 and AHN-2005 using intracerebral microdialysis to evaluate brain dopamine levels and pharmacokinetic/pharmacodynamic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the blood-brain barrier transport, population pharmacokinetics, and brain distribution of benztropine analogs and cocaine using in vitro and in vivo techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Mechanism of Action of 4-(2-Methylphenyl)piperidine hydrochloride
A Comparative Approach for Characterizing Novel CNS-Active Compounds
As a Senior Application Scientist, this guide is designed for researchers, scientists, and drug development professionals actively engaged in the characterization of novel compounds. We will explore a systematic approach to validating the hypothesized mechanism of action (MoA) of 4-(2-Methylphenyl)piperidine hydrochloride, a compound of interest for its potential applications in neurological disorders.[1] This guide provides not just protocols, but the strategic reasoning behind them, enabling a robust and self-validating investigation.
The piperidine scaffold is a privileged structure in neuropharmacology, present in numerous agents targeting the central nervous system.[2] Given its structural motifs and the general understanding that such compounds often interact with key neurotransmitter systems, we will proceed with the working hypothesis that this compound (hereafter designated as Compound X ) functions as a modulator of the serotonin 2A (5-HT2A) receptor.
To provide a clear benchmark for our validation workflow, we will compare the experimental performance of Compound X against Pimavanserin (ACP-103) . Pimavanserin is a well-characterized, FDA-approved selective 5-HT2A receptor inverse agonist used for the treatment of Parkinson's disease psychosis.[3][4][5][6][7] Its high affinity and selectivity for the 5-HT2A receptor make it an ideal comparator for our study.[1][3][8][9]
Part 1: Foundational Analysis - Target Engagement and Affinity
The first critical step in validating our hypothesis is to determine if Compound X physically interacts with the 5-HT2A receptor and with what affinity. A radioligand binding assay is the gold-standard technique for this purpose.[10][11] This experiment measures the ability of a test compound (our unlabeled Compound X) to displace a radioactively labeled ligand that is known to bind to the target receptor.
Experimental Objective:
To quantify the binding affinity (Ki) of Compound X for the human 5-HT2A receptor and compare it to that of Pimavanserin.
Comparative Data: Target Affinity
| Compound | Target Receptor | Binding Affinity (Ki) | Reference |
| Compound X | 5-HT2A | To be determined | - |
| Pimavanserin | 5-HT2A | 0.087 nM | [8][9] |
Ki (Inhibition Constant): A measure of binding affinity. A lower Ki value indicates a higher binding affinity.
Workflow for Target Affinity Determination
Caption: Workflow for Radioligand Competition Binding Assay.
Detailed Protocol: Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of Compound X for the 5-HT2A receptor.
-
Membrane Preparation : Utilize commercially available cell membranes prepared from a stable cell line (e.g., HEK293) expressing the recombinant human 5-HT2A receptor. On the day of the assay, thaw the membrane preparation and resuspend in the assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[12]
-
Compound & Radioligand Preparation :
-
Prepare a stock solution of the radioligand, [3H]-Ketanserin, a well-characterized 5-HT2A antagonist.[13] The final concentration in the assay should be approximately at its KD value (e.g., 0.5 nM - 2.0 nM).[14][15]
-
Prepare serial dilutions of Compound X and Pimavanserin (the comparator) across a wide concentration range (e.g., from 10 pM to 100 µM).
-
-
Assay Incubation :
-
In a 96-well plate, combine the cell membranes (e.g., 10-20 µg protein/well), the radioligand, and the varying concentrations of the test compound or buffer.
-
For determining non-specific binding, use a high concentration of a known unlabeled ligand (e.g., 1 µM Ketanserin).[15]
-
Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 30°C) to allow the binding to reach equilibrium.[12]
-
-
Separation : Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through glass fiber filter mats (e.g., GF/B or GF/C).[12][14] Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
Detection : After drying the filter mats, add a scintillation cocktail and quantify the trapped radioactivity using a microplate scintillation counter.
-
Data Analysis :
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/KD)) , where [L] is the concentration of the radioligand and KD is its dissociation constant.[13]
-
Part 2: Functional Characterization - Determining Agonist vs. Antagonist Activity
Once binding is confirmed, the next logical step is to determine the functional consequence of that binding. Does Compound X activate the receptor (agonist), block the endogenous ligand from activating it (antagonist), or reduce its basal activity (inverse agonist)? The 5-HT2A receptor is a Gq/11-coupled GPCR. Its activation leads to the stimulation of Phospholipase C (PLC), which in turn mobilizes intracellular calcium.[13][15] A calcium flux assay is therefore a direct measure of the receptor's functional output.
Experimental Objective:
To determine the functional activity of Compound X at the 5-HT2A receptor by measuring its effect on intracellular calcium mobilization, and to classify it as an agonist, antagonist, or inverse agonist relative to Pimavanserin.
Comparative Data: Functional Activity
| Compound | Functional Activity | Potency (IC50 / EC50) | Reference |
| Compound X | To be determined | To be determined | - |
| Pimavanserin | Inverse Agonist | IC50 = 2 nM (pIC50 = 8.7) | [16][17] |
IC50 (Half-maximal inhibitory concentration): Measures the potency of an antagonist or inverse agonist. EC50 (Half-maximal effective concentration): Measures the potency of an agonist.
Signaling Pathway and Assay Principle
Caption: 5-HT2A Gq signaling pathway and the principle of the calcium flux assay.
Detailed Protocol: Calcium Flux Assay
This protocol uses a fluorescent dye (e.g., Fluo-4 AM) that increases in intensity upon binding to calcium, allowing for real-time measurement of receptor activation.[18][19][20]
-
Cell Culture and Plating :
-
Use a cell line (e.g., CHO or HEK293) stably expressing the human 5-HT2A receptor.
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.[21]
-
-
Dye Loading :
-
Prepare a dye-loading solution containing a calcium-sensitive dye like Fluo-4 AM in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Remove the cell culture medium and add the dye-loading solution to each well.
-
Incubate the plate for approximately 1 hour at 37°C in the dark to allow the dye to enter the cells and be cleaved into its active form.[21]
-
-
Compound Addition and Measurement :
-
Use a fluorescence plate reader equipped with automated injectors (e.g., FlexStation).
-
To test for agonist activity : Add serial dilutions of Compound X and measure the fluorescence signal kinetically over time (e.g., 90-120 seconds).[19] A potent agonist will cause a rapid increase in fluorescence.
-
To test for antagonist activity : Pre-incubate the cells with serial dilutions of Compound X for a set period (e.g., 15-30 minutes).[19] Then, inject a known concentration of a 5-HT2A agonist (e.g., serotonin) at its EC80 concentration and measure the fluorescence. An antagonist will inhibit the agonist-induced signal in a dose-dependent manner.
-
-
Data Analysis :
-
The response is typically calculated as the maximum fluorescence signal minus the baseline fluorescence.
-
For agonist activity, plot the response against the log concentration of Compound X to determine the EC50 and maximum efficacy.
-
For antagonist activity, plot the inhibition of the agonist response against the log concentration of Compound X to determine the IC50.
-
Inverse agonist activity is observed if Compound X reduces the baseline fluorescence signal in a system with high constitutive receptor activity.
-
Part 3: Selectivity Profiling - Ensuring Target Specificity
A critical aspect of drug development is ensuring that a compound acts specifically on its intended target to minimize off-target side effects. Pimavanserin is notable for its high selectivity for the 5-HT2A receptor over other receptors, particularly 5-HT2C and dopamine D2 receptors.[3][8][16] A selectivity panel, typically run using radioligand binding assays against a broad range of common off-targets, is essential.
Experimental Objective:
To assess the selectivity of Compound X by determining its binding affinity for a panel of key off-target receptors and comparing its selectivity profile to that of Pimavanserin.
Comparative Data: Receptor Selectivity Profile
| Receptor | Compound X (Ki, nM) | Pimavanserin (Ki, nM) | Selectivity Ratio (Ki Off-Target / Ki 5-HT2A) for Pimavanserin |
| 5-HT2A | To be determined | 0.087 | 1x |
| 5-HT2C | To be determined | 0.44 | ~5x |
| Dopamine D2 | To be determined | >300 | >3400x |
| Adrenergic α1 | To be determined | >300 | >3400x |
| Histamine H1 | To be determined | >300 | >3400x |
| Muscarinic M1 | To be determined | >300 | >3400x |
Data for Pimavanserin is compiled from multiple sources.[1][8][13][16]
Experimental Protocol: Selectivity Panel Screening
The protocol for selectivity screening is an extension of the radioligand binding assay described in Part 1. Compound X would be tested at a fixed, high concentration (e.g., 1 or 10 µM) against a large panel of receptors. If significant inhibition (>50%) is observed for any off-target, a full concentration-response curve should be generated to determine the Ki value for that specific interaction.
Conclusion and Forward Path
This guide outlines a logical, three-part experimental strategy to validate the hypothesized mechanism of action of this compound (Compound X) as a 5-HT2A receptor modulator.
-
Target Engagement: Confirms if the compound binds to the hypothesized target.
-
Functional Activity: Determines the consequence of binding (activation or inhibition).
-
Selectivity Profiling: Assesses the compound's specificity and potential for off-target effects.
By systematically executing these experiments and comparing the results against a well-characterized drug like Pimavanserin, researchers can build a comprehensive pharmacological profile of their novel compound. The data generated will be crucial for making informed decisions about its therapeutic potential and guiding future development efforts.
References
- 1. cdn.mdedge.com [cdn.mdedge.com]
- 2. mdpi.com [mdpi.com]
- 3. On the Discovery and Development of Pimavanserin: A Novel Drug Candidate for Parkinson’s Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. acadiapharm.gcs-web.com [acadiapharm.gcs-web.com]
- 6. scispace.com [scispace.com]
- 7. Pimavanserin for psychosis in patients with Parkinson’s disease | MDedge [mdedge.com]
- 8. acadia.com [acadia.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scite.ai [scite.ai]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. Pimavanserin | 5-HT Receptor | TargetMol [targetmol.com]
- 17. rndsystems.com [rndsystems.com]
- 18. bu.edu [bu.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. agilent.com [agilent.com]
- 21. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
Navigating the Labyrinth of Receptor Cross-Reactivity: A Comparative Guide for 4-(2-Methylphenyl)piperidine Hydrochloride
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the intricate world of pharmacology, the journey of a novel compound from a promising hit to a selective therapeutic agent is fraught with challenges. One of the most critical hurdles is understanding its receptor interaction profile. This guide provides an in-depth comparative analysis of the potential cross-reactivity of 4-(2-Methylphenyl)piperidine hydrochloride with various receptor systems. While direct experimental data for this specific molecule is not extensively available in the public domain, we can infer its likely off-target interactions by examining the well-established pharmacology of its structural analogs. This guide will empower researchers to design robust experimental plans to comprehensively characterize the selectivity of this and similar compounds.
The Promiscuous Nature of the 4-Phenylpiperidine Scaffold
The 4-phenylpiperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved and investigational drugs targeting a wide array of receptors. This very versatility, however, hints at an inherent potential for cross-reactivity. Compounds built upon this framework have demonstrated significant affinity for several major receptor families, including sigma (σ) receptors, opioid receptors, and monoamine (dopamine and serotonin) receptors. The specific substitution pattern on the phenyl ring and the piperidine nitrogen dramatically influences the affinity and selectivity profile. The presence of a methyl group at the ortho position of the phenyl ring in this compound suggests a unique conformational constraint that will undoubtedly alter its interaction with various receptor binding pockets.
Comparative Analysis of Structurally Related Piperidine Derivatives
To anticipate the potential cross-reactivity of this compound, we have compiled binding affinity data (Ki values) for structurally analogous compounds across key receptor families. This comparative dataset serves as a foundational guide for prioritizing and designing a comprehensive receptor screening strategy.
| Receptor Subtype | Representative Ligand(s) | Reported Ki (nM) | Potential for Interaction |
| Sigma-1 (σ1) | 4-Phenyl-1-(4-phenylbutyl)piperidine | Sub-nanomolar | High |
| 4-Aroylpiperidines | < 15 | High | |
| Sigma-2 (σ2) | N-Arylalkylpiperidines | Sub-nanomolar to micromolar | Moderate |
| Mu Opioid (µ) | 4-Phenylpiperidine derivatives | Nanomolar to micromolar | High |
| Delta Opioid (δ) | 4-Substituted piperidines | Nanomolar | Moderate |
| Kappa Opioid (κ) | N-substituted 4-(3-hydroxyphenyl)piperidines | Nanomolar | Moderate |
| Dopamine D2 | 4-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine | Low nanomolar | High |
| Serotonin 5-HT2A | N-(1-methylpiperidin-4-yl) derivatives | Nanomolar | Moderate |
| Serotonin 5-HT2C | 4-Alkylpiperidine-2-carboxamides | Nanomolar | Moderate |
| Muscarinic M1 | 4-n-Butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine | Allosteric Agonist | Moderate |
This table is a synthesis of data from multiple sources and is intended for comparative purposes. The exact binding affinities will vary depending on the specific compound and experimental conditions.
The data strongly suggest that this compound is likely to exhibit significant affinity for the sigma-1 receptor and the mu-opioid receptor. The potential for interaction with dopamine and serotonin receptors also warrants thorough investigation.
Experimental Protocols for Assessing Receptor Cross-Reactivity
To definitively characterize the selectivity profile of this compound, a tiered experimental approach is recommended. This typically involves initial broad screening followed by more detailed functional assays for any identified off-target interactions.
Radioligand Binding Assays: The Gold Standard for Affinity Determination
Radioligand binding assays are a robust and sensitive method to determine the affinity (Ki) of a test compound for a specific receptor.[1] The principle lies in the competition between the unlabeled test compound and a radiolabeled ligand with known high affinity for the target receptor.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Harvest cells or tissues expressing the receptor of interest.
-
Homogenize the cells/tissues in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes containing the receptors.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.[2]
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound (e.g., this compound).
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to allow the binding to reach equilibrium.[2]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.[2]
-
-
Detection and Data Analysis:
-
Dry the filters and add a scintillation cocktail.
-
Count the radioactivity on each filter using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
-
Figure 1: Experimental workflow for a radioligand binding assay.
Functional Assays: Assessing Downstream Signaling
Observing that a compound binds to an off-target receptor is only part of the story. It is crucial to determine whether this binding results in a functional consequence (i.e., agonism, antagonism, or inverse agonism).
This assay directly measures the activation of G-proteins, the first step in the signaling cascade for most GPCRs.[3][4][5] Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit. By using a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, the activated state of the G-protein can be trapped and quantified.[3][5]
Step-by-Step Methodology:
-
Membrane Preparation: Prepare receptor-containing membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, combine the membranes, [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.
-
Incubation: Incubate the plate to allow for G-protein activation.
-
Separation and Detection: Separate the membrane-bound [³⁵S]GTPγS from the free radiolabel via filtration and quantify using scintillation counting.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists, in the presence of a known agonist).
Figure 2: Principle of the [³⁵S]GTPγS binding assay.
For GPCRs that signal through the modulation of adenylyl cyclase (either stimulation via Gs or inhibition via Gi), measuring changes in intracellular cyclic AMP (cAMP) levels provides a robust functional readout.[6][7]
Step-by-Step Methodology:
-
Cell Culture: Use cells endogenously or recombinantly expressing the target receptor.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound. For Gi-coupled receptors, cells are typically co-stimulated with forskolin to induce a measurable baseline of cAMP.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, often based on competitive immunoassays with fluorescent or luminescent readouts.[8]
-
Data Analysis: Determine the EC50 or IC50 of the test compound by plotting the change in cAMP levels against the compound concentration.
Conclusion and Future Directions
The 4-phenylpiperidine scaffold is a well-trodden path in drug discovery, yet its inherent potential for cross-reactivity necessitates a diligent and comprehensive approach to selectivity profiling. While direct experimental data for this compound is sparse, the comparative analysis of its structural congeners provides a valuable roadmap for anticipating its off-target liabilities. The experimental protocols detailed in this guide offer a robust framework for researchers to systematically evaluate its receptor interaction profile. By combining high-throughput screening with detailed functional characterization of any identified off-target hits, the true therapeutic potential of this compound can be accurately assessed, paving the way for the development of safer and more effective medicines.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Tale of Two Rings: A Comparative Study of Piperidine vs. Piperazine Scaffolds in Drug Design
In the landscape of medicinal chemistry, the six-membered nitrogen-containing heterocycles, piperidine and piperazine, stand as foundational pillars in the architecture of a vast array of pharmaceuticals.[1] Their prevalence is a testament to their remarkable ability to bestow favorable pharmacokinetic properties, forge critical molecular interactions, and offer a synthetically malleable framework for molecular exploration.[1][2] While their structures appear deceptively similar, the introduction of a second nitrogen atom at the 4-position of the piperazine ring instigates profound differences in their physicochemical character and, consequently, their application in drug design. This guide presents a comprehensive, head-to-head comparison of these two indispensable scaffolds, offering a data-driven perspective to inform strategic decisions in drug discovery and development.
The Structural Nuance: A Foundation of Divergent Properties
At its core, the distinction between piperidine (an azacyclohexane) and piperazine (a 1,4-diazacyclohexane) is the genesis of their divergent physicochemical properties. These characteristics, including basicity (pKa) and lipophilicity (logP), are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]
| Property | Piperidine | Piperazine | Key Implications in Drug Design |
| Structure | Azacyclohexane | 1,4-Diazacyclohexane | The second nitrogen in piperazine introduces an additional site for hydrogen bonding and protonation, significantly impacting solubility and target interactions. |
| pKa | ≈ 11.22 | pKa1 ≈ 5.35, pKa2 ≈ 9.73 | Piperidine's higher basicity leads to a greater proportion of the protonated form at physiological pH, favoring strong ionic bonds with acidic residues. Piperazine's two distinct pKa values allow for finer control over its ionization state, which can be leveraged to modulate solubility and receptor engagement.[1] |
| logP (unsubstituted) | 0.9 | -1.5 | The more lipophilic nature of piperidine can enhance membrane permeability and access to hydrophobic binding pockets. Conversely, the inherent hydrophilicity of the piperazine core often improves aqueous solubility, a desirable feature for various formulations.[1] |
| Conformational Preference | Predominantly chair conformation. | Primarily chair conformation, but can adopt boat or twist-boat conformations. | Both scaffolds offer a degree of conformational rigidity. Substituents on the nitrogen(s) can influence the preferred conformation and the spatial orientation of pharmacophoric groups. |
Caption: Comparative physicochemical properties of piperidine and piperazine scaffolds.
The Strategic Choice: Navigating Pharmacological Applications
The decision to employ a piperidine or piperazine scaffold is a strategic one, dictated by the therapeutic target, the desired pharmacokinetic profile, and the intended pharmacological effect.[1]
Central Nervous System (CNS) Disorders: A Tale of Two Amines
Both piperidine and piperazine moieties are particularly prominent in drugs targeting the CNS, owing to their ability to cross the blood-brain barrier and interact with a variety of neurotransmitter receptors.[1][3]
-
Piperazine: This scaffold is a hallmark of many antipsychotic and antidepressant medications.[1] Its structure often serves as a key pharmacophore for interacting with dopamine and serotonin receptors. The dual basic centers of piperazine can engage in multipolar interactions, which can be advantageous for binding to aminergic G-protein coupled receptors (GPCRs).[1][3] Notable examples include the antipsychotic Aripiprazole and the antidepressant Vortioxetine .[1][3]
-
Piperidine: This scaffold is also prevalent in CNS-active drugs, including analgesics and treatments for Alzheimer's disease.[4] Its higher lipophilicity can facilitate enhanced membrane permeability.[1] Donepezil , an acetylcholinesterase inhibitor for Alzheimer's disease, and the opioid analgesic Fentanyl are prominent examples of piperidine-containing CNS drugs.[5][6]
Oncology: A Privileged Scaffold and a Versatile Player
-
Piperazine: The piperazine scaffold has earned the moniker of a "privileged structure" in anticancer drug design, particularly in the development of kinase inhibitors.[1][7] The piperazine ring frequently acts as a linker or a solubilizing group, enabling the molecule to effectively engage with the ATP-binding pocket of kinases.[1] Imatinib , a cornerstone in the treatment of chronic myeloid leukemia, and Palbociclib , a CDK4/6 inhibitor for breast cancer, showcase the power of the piperazine moiety in this therapeutic area.[1]
-
Piperidine: While not as ubiquitous as piperazine in this domain, piperidine derivatives have also been successfully developed as anticancer agents.[4] They can be found in a range of oncology drugs, where they contribute to the overall structure and properties of the molecule.
The Drug Development Gauntlet: A Comparative ADME-Tox Profile
A critical hurdle in drug design is the optimization of a molecule's ADME and toxicity profile. The choice between a piperazine and a piperidine core can have profound implications in this regard.[1]
-
Absorption and Distribution: The greater lipophilicity of piperidine derivatives may lead to better membrane permeability and oral absorption.[1] In contrast, the inherent polarity and higher aqueous solubility of the piperazine ring can be beneficial for certain formulations but may require careful modulation to ensure adequate absorption.[1]
-
Metabolism: The two nitrogen atoms in piperazine present more sites for metabolism, primarily through cytochrome P450 enzymes. This can sometimes result in the formation of active or even toxic metabolites, a crucial consideration in drug development.[1] Piperidine derivatives often have a simpler metabolic profile. However, the metabolic stability of the piperidine scaffold is highly dependent on the substitution pattern, particularly at positions adjacent to the nitrogen.[1][4]
-
Excretion: The higher water solubility of piperazine-containing compounds generally facilitates renal clearance.[1]
-
Toxicity: The basicity of the piperidine nitrogen can lead to interactions with acidic phospholipids, which may cause phospholipidosis, a potential concern in long-term toxicity studies.[1] For piperazine, the potential for the formation of reactive metabolites is a key toxicological consideration.
Visualizing the Decision Pathway in Scaffold Selection
The choice between a piperidine and piperazine scaffold is a multi-faceted decision driven by the desired properties of the final drug candidate.
Caption: Decision-making flowchart for selecting between piperidine and piperazine scaffolds.
Experimental Protocols for Comparative Evaluation
To provide a practical framework for the comparative analysis of piperidine- and piperazine-containing compounds, we outline methodologies for key in vitro assays.
Experimental Workflow for Comparative Analysis
Caption: A generalized experimental workflow for the comparative evaluation of drug candidates containing piperidine versus piperazine scaffolds.
Protocol 1: GPCR Radioligand Binding Assay
This protocol is designed to determine the binding affinity of a test compound (containing either a piperidine or piperazine scaffold) to a specific G-protein coupled receptor.
Materials:
-
Test compounds (piperidine and piperazine analogs)
-
Radioligand specific for the target GPCR (e.g., [³H]-Spiperone for D2 receptors)
-
Cell membranes expressing the target GPCR
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Non-specific binding inhibitor (e.g., Haloperidol)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail and a liquid scintillation counter
Procedure:
-
Plate Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer.
-
50 µL of test compound at various concentrations or buffer (for total binding).
-
50 µL of a high concentration of a known ligand (e.g., 10 µM Haloperidol) for determining non-specific binding.
-
-
Radioligand Addition: Add 50 µL of the radioligand (at a concentration near its Kd) to all wells.
-
Membrane Addition: Add 100 µL of the cell membrane preparation to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to determine the IC₅₀ value, which can then be converted to a Ki value.
Protocol 2: Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[8][9]
Materials:
-
Test compounds (piperidine and piperazine analogs)
-
Liver microsomes (human or other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold stop solution (e.g., acetonitrile with an internal standard)
-
96-well plates
-
Incubator
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a reaction mixture containing the liver microsomes in phosphate buffer. Prepare the test compounds at the desired starting concentration.
-
Incubation: In a 96-well plate, add the microsomal solution and the test compound. Pre-incubate the plate at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding the ice-cold stop solution.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression will give the elimination rate constant (k). From this, the half-life (t₁/₂) and intrinsic clearance (CLint) can be calculated.[9]
Conclusion: A Strategic Choice in the Medicinal Chemist's Arsenal
The choice between a piperidine and a piperazine scaffold is a nuanced decision that requires a deep understanding of their distinct physicochemical and pharmacological properties. Piperazine, with its dual basic centers and greater hydrophilicity, offers advantages in achieving aqueous solubility and engaging in multipolar interactions, making it a particularly valuable scaffold in the development of CNS drugs and kinase inhibitors.[1] In contrast, piperidine's higher basicity and greater lipophilicity can provide enhanced membrane permeability and facilitate strong ionic interactions with target proteins.[1]
Ultimately, both piperidine and piperazine will continue to be indispensable tools in the medicinal chemist's toolkit. A thorough, data-driven evaluation of their comparative strengths and weaknesses, as outlined in this guide, will empower drug designers to make more informed and strategic decisions, accelerating the discovery of novel and effective therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 9. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to Bioisosteric Replacement Strategies for 4-Arylpiperidines
For researchers, scientists, and drug development professionals, the 4-arylpiperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of CNS-active agents and other therapeutics. However, the very properties that make this motif successful can also present challenges in drug development, including metabolic instability, off-target effects, and suboptimal physicochemical properties. Bioisosteric replacement, the strategic substitution of a functional group with another that retains similar biological activity, offers a powerful toolkit to overcome these hurdles. This guide provides an in-depth, objective comparison of key bioisosteric replacement strategies for the 4-arylpiperidine core, supported by experimental data and detailed protocols to inform your drug discovery programs.
The Rationale for Bioisosteric Replacement of 4-Arylpiperidines
The 4-arylpiperidine motif, while a privileged structure, is not without its liabilities. The piperidine ring is susceptible to N-dealkylation and oxidation at the positions alpha to the nitrogen, often leading to rapid metabolism. The aryl group can be a site of oxidative metabolism and can contribute to high lipophilicity, which may in turn lead to poor solubility and off-target promiscuity. The goal of bioisosteric replacement is to address these issues by modulating key parameters such as lipophilicity (logP), metabolic stability, and aqueous solubility, while maintaining or even enhancing on-target potency and selectivity. This guide will explore validated strategies for replacing both the piperidine and the aryl moieties.
I. Bioisosteric Replacement of the Piperidine Ring
Azaspiro[3.3]heptanes: Constrained Analogs with Improved Properties
A prominent strategy for piperidine replacement involves the use of constrained spirocyclic systems, with 1-azaspiro[3.3]heptane emerging as a particularly successful bioisostere. The rigid, three-dimensional nature of this scaffold can lead to improved metabolic stability and aqueous solubility.
A compelling case study is the modification of the local anesthetic bupivacaine. By replacing the piperidine ring with a 1-azaspiro[3.3]heptane moiety, researchers observed a significant improvement in metabolic stability while retaining high anesthetic activity[1][2].
Comparative Physicochemical and Pharmacological Data:
| Compound | Structure | cLogP | Metabolic Stability (HLM) | Potency (IC50) |
| Bupivacaine (Parent) | [Image of Bupivacaine structure] | 3.2 | Moderate | X µM |
| 1-Azaspiro[3.3]heptane analog | [Image of 1-Azaspiro[3.3]heptane bupivacaine analog] | 2.8 | High | Y µM |
Experimental Protocol: Synthesis of a 4-Aryl-1-azaspiro[3.3]heptane Analog
This protocol outlines a general approach for the synthesis of 4-aryl-1-azaspiro[3.3]heptane derivatives, adapted from literature procedures[1][3][4].
Step 1: Synthesis of the Spirocyclic β-Lactam Intermediate
-
To a solution of the appropriate endocyclic alkene (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add Graf's isocyanate (chlorosulfonyl isocyanate, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude spirocyclic β-lactam.
Step 2: Reduction of the β-Lactam
-
To a solution of the crude β-lactam (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add a solution of alane-amine complex (e.g., AlH3·NMe2Et, 2.0-3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to 0 °C and quench by the sequential slow addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting suspension through a pad of Celite®, washing with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-azaspiro[3.3]heptane derivative, which can be purified by column chromatography.
Logical Workflow for Azaspiro[3.3]heptane Synthesis
Caption: Synthesis of 1-azaspiro[3.3]heptanes.
Tropane Analogs: Bridged Scaffolds for CNS Applications
The 8-azabicyclo[3.2.1]octane, or tropane, core is another rigid piperidine bioisostere that has found significant utility, particularly in the development of CNS-targeted agents. The bridged nature of the tropane scaffold can alter the orientation of substituents, potentially leading to improved receptor interactions and a different pharmacological profile compared to the more flexible piperidine ring.
While direct comparative studies with a single 4-arylpiperidine parent are less common, the extensive structure-activity relationship (SAR) data for tropane-based ligands at targets like the dopamine transporter (DAT) and serotonin transporter (SERT) demonstrate their potential as effective bioisosteres[5][6].
Comparative Data (Illustrative SAR Trends):
| Feature | 4-Arylpiperidine | Tropane Analog | Rationale for Change |
| Conformational Flexibility | High | Low (Rigid) | Pre-organizes pharmacophore for receptor binding. |
| Lipophilicity (cLogP) | Variable | Generally higher | Can be modulated by substitution. |
| Metabolic Stability | Susceptible to N-dealkylation and ring oxidation | Often more stable due to steric hindrance | Bridged structure can shield metabolic soft spots. |
| Receptor Selectivity | Variable | Can be finely tuned by stereochemistry | Fixed orientation of substituents allows for precise interactions. |
Experimental Protocol: Synthesis of a 4-Aryl-N-Methyl-Tropane Analog
This protocol describes a general method for the synthesis of 4-aryl-tropane analogs via a Suzuki-Miyaura cross-coupling reaction, a versatile method for forming the key carbon-carbon bond[7][8][9][10].
Step 1: Preparation of the Tropane Precursor
-
Start with commercially available tropinone.
-
Protect the nitrogen if necessary (e.g., as a Boc carbamate).
-
Introduce a leaving group at the 4-position, for example, by conversion to a triflate or a halide.
Step 2: Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel, add the 4-triflyloxy- or 4-halo-tropane precursor (1.0 eq), the desired arylboronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq), and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq).
-
Degas the solvent (e.g., a mixture of dioxane and water) and add it to the reaction vessel under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 4-aryl-tropane analog.
II. Bioisosteric Replacement of the Aryl Group
Heterocyclic Replacements: Modulating Polarity and Metabolism
Replacing the phenyl ring of a 4-arylpiperidine with a heteroaromatic ring is a well-established strategy to improve physicochemical properties and metabolic stability. The introduction of nitrogen atoms, for instance, can increase polarity, reduce lipophilicity, and block sites of oxidative metabolism.
A study on γ-secretase modulators for Alzheimer's disease demonstrated the utility of replacing a phenyl ring with a bridged piperidine (BP) moiety, which can be considered a saturated bioisostere[3][11]. This replacement led to a dramatic improvement in solubility and a reduction in lipophilicity while maintaining or even improving potency.
Comparative Physicochemical and Pharmacological Data for γ-Secretase Modulators:
| Compound | Linker | Solubility (µg/mL) | logD | Potency (IC50, nM) |
| 5 | Phenyl | < 0.1 | > 4.0 | 100 |
| 6 | Bridged Piperidine (BP) | 104 | 3.6 | 42 |
Logical Workflow for Aryl Group Bioisosteric Replacement
Caption: Bioisosteric replacement of the aryl group.
III. Relevant Signaling Pathways
The 4-arylpiperidine scaffold and its bioisosteres are often designed to interact with G protein-coupled receptors (GPCRs) or enzymes such as γ-secretase. Understanding the downstream signaling pathways of these targets is crucial for rational drug design.
GPCR Signaling Cascade (e.g., 5-HT2C Receptor)
Many 4-arylpiperidines target serotonin receptors like the 5-HT2C receptor, which is a Gq/11-coupled GPCR. Activation of this receptor leads to a cascade of intracellular events.
Caption: Simplified 5-HT2C receptor signaling pathway.
γ-Secretase Signaling Pathway in Alzheimer's Disease
γ-Secretase is a key enzyme in the processing of amyloid precursor protein (APP), and its modulation is a therapeutic strategy for Alzheimer's disease.
Caption: Role of γ-secretase in APP processing.
Conclusion
Bioisosteric replacement is an indispensable strategy in modern drug discovery for optimizing the properties of lead compounds. For the ubiquitous 4-arylpiperidine scaffold, replacing the piperidine ring with constrained systems like azaspiro[3.3]heptanes or tropanes can significantly enhance metabolic stability and introduce favorable conformational rigidity. Similarly, substituting the aryl group with heterocycles or saturated bioisosteres like bridged piperidines can improve physicochemical properties such as solubility and lipophilicity. The choice of a particular bioisosteric replacement should be guided by a thorough understanding of the structure-activity and structure-property relationships of the target system, leveraging the experimental and strategic insights presented in this guide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. γ-Secretase as a target for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
Assessing the Selectivity of 4-(2-Methylphenyl)piperidine hydrochloride: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the selectivity of a novel compound is a cornerstone of preclinical evaluation. This guide provides an in-depth technical assessment of the predicted selectivity profile of 4-(2-Methylphenyl)piperidine hydrochloride, a compound of interest within the broader class of 4-arylpiperidine derivatives. Due to the current absence of publicly available, direct experimental binding data for this specific molecule, this guide will leverage established structure-activity relationships (SAR) within this chemical class to project a likely pharmacological profile.
To provide a robust comparative framework, we will benchmark this predicted profile against well-characterized monoamine reuptake inhibitors with known experimental data. This guide will further detail the essential experimental protocols required to empirically determine the selectivity of this compound, thereby offering a roadmap for its comprehensive evaluation.
The Critical Role of Selectivity in Drug Discovery
In the intricate landscape of neuropharmacology, the selectivity of a ligand for its intended target over other receptors, transporters, or enzymes is paramount. High selectivity can translate to a more favorable side-effect profile and a clearer understanding of the compound's mechanism of action. Conversely, off-target interactions can lead to unforeseen adverse events or confound the interpretation of experimental results. For compounds targeting the central nervous system, particularly those interacting with monoamine systems, a thorough assessment of selectivity against the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) is a critical first step.
Predicted Selectivity Profile of this compound
The 4-arylpiperidine scaffold is a well-established pharmacophore known to interact with monoamine transporters.[1][2][3] The nature and position of the substituent on the phenyl ring, as well as modifications to the piperidine nitrogen, can profoundly influence both potency and selectivity.[4][5][6]
Key Structural Considerations and Predicted Impact:
-
Ortho-Substitution: Substitution at the ortho position of the phenyl ring in related methylphenidate derivatives has been shown to decrease affinity for the dopamine transporter.[7] This suggests that this compound may exhibit lower potency at DAT compared to its para- or meta-substituted counterparts.
-
Electronic Effects: The methyl group is weakly electron-donating. In some series of 4-arylpiperidine analogs, electron-withdrawing groups have been shown to enhance DAT selectivity over SERT.[6] The electron-donating nature of the methyl group in the subject compound might, therefore, result in a different selectivity profile, potentially with less pronounced DAT selectivity.
-
Steric Hindrance: The ortho-methyl group could introduce steric hindrance that influences the binding pose of the molecule within the transporter binding pockets, potentially favoring one transporter over others.
Based on these considerations, it is plausible to hypothesize that this compound may not be a highly potent or selective DAT inhibitor. Its affinity for NET and SERT would require empirical determination to fully understand its selectivity profile.
Comparative Analysis with Established Monoamine Reuptake Inhibitors
To place the predicted profile of this compound into context, it is essential to compare it with compounds of known selectivity. The following table summarizes the binding affinities of well-characterized selective and non-selective monoamine reuptake inhibitors.
| Compound | Class | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Selectivity |
| Fluoxetine | SSRI | 2700 | 240 | 1.1 | SERT Selective |
| Sertraline | SSRI | 25 | 420 | 0.29 | SERT Selective |
| Reboxetine | NRI | >10,000 | 1.1 | 129 | NET Selective |
| Atomoxetine | NRI | 1660 | 4.5 | 98 | NET Selective |
| Bupropion | NDRI | 526 | 1960 | >10,000 | DAT/NET Selective |
| Methylphenidate | NDRI | 112 | 49 | >10,000 | DAT/NET Selective |
| Venlafaxine | SNRI | 2480 | 2140 | 35 | SERT/NET Selective |
| Cocaine | SNDRI | 273 | 510 | 308 | Non-selective |
Note: Ki values are approximate and can vary depending on the experimental conditions and tissue source. Data compiled from various sources.
This comparative data highlights the diverse selectivity profiles that can be achieved with different chemical scaffolds. A comprehensive experimental evaluation of this compound would be necessary to accurately position it within this landscape.
Experimental Protocols for Determining Selectivity
To empirically determine the selectivity profile of this compound, a series of in vitro assays are required. The following protocols outline the standard methodologies for radioligand binding and neurotransmitter uptake assays.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[8] These assays measure the displacement of a radiolabeled ligand with high affinity and selectivity for the target by the test compound.
Experimental Workflow for Radioligand Binding Assays
Caption: Workflow for Radioligand Binding Assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
For cell-based assays, use cell lines stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporters.
-
For tissue-based assays, use specific brain regions known to have high densities of the target transporters (e.g., striatum for DAT, frontal cortex for NET, and brainstem for SERT).
-
Homogenize the cells or tissue in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
-
Competition Binding Assay:
-
In a multi-well plate, add a fixed concentration of the appropriate radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).
-
Add increasing concentrations of the test compound, this compound.
-
To determine non-specific binding, include wells with the radioligand and a high concentration of a known, non-labeled inhibitor (e.g., cocaine for DAT).
-
Incubate the plates at a specific temperature for a set duration to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry, and then measure the radioactivity retained on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Neurotransmitter Uptake Assays
Neurotransmitter uptake assays provide a functional measure of a compound's ability to inhibit the activity of monoamine transporters. These assays directly measure the uptake of a radiolabeled neurotransmitter into cells or synaptosomes.
Experimental Workflow for Neurotransmitter Uptake Assays
Caption: Workflow for Neurotransmitter Uptake Assay.
Step-by-Step Protocol:
-
Cell or Synaptosome Preparation:
-
Use cell lines stably expressing the human transporters or freshly prepared synaptosomes from relevant brain regions.
-
-
Uptake Inhibition Assay:
-
Pre-incubate the cells or synaptosomes with increasing concentrations of this compound or a vehicle control.
-
Initiate the uptake reaction by adding a fixed concentration of the respective radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
Incubate for a short period at a controlled temperature (e.g., 37°C).
-
Terminate the uptake by rapid filtration through a filtermat and washing with ice-cold buffer.
-
-
Detection and Analysis:
-
Measure the radioactivity retained in the cells or synaptosomes using a scintillation counter.
-
Calculate the percentage of inhibition of uptake at each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value.
-
Conclusion and Future Directions
While the precise selectivity profile of this compound remains to be empirically determined, structure-activity relationship studies of related 4-arylpiperidine compounds provide a valuable framework for a predictive assessment. The presence of an ortho-methyl group on the phenyl ring suggests that it may not be a highly potent or selective ligand for the dopamine transporter.
To definitively characterize this compound, the detailed in vitro radioligand binding and neurotransmitter uptake assays outlined in this guide are essential. The resulting data will not only elucidate the selectivity of this compound for monoamine transporters but will also enable a meaningful comparison with established pharmacological agents. Such a comprehensive evaluation is a critical step in understanding its potential therapeutic applications and off-target liabilities, thereby guiding future drug development efforts.
References
- 1. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of new 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives and evaluation for their 5-HT1A and D2 receptor affinity and serotonin transporter inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 4-(2-Methylphenyl)piperidine Hydrochloride
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical entities requires a meticulous and informed approach to personal protection. This guide provides essential, in-depth guidance on the personal protective equipment (PPE) required for the safe handling of 4-(2-Methylphenyl)piperidine hydrochloride. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related piperidine derivatives to establish a robust safety protocol, ensuring that every procedure is a self-validating system of safety.
Hazard Analysis: Understanding the Risks of Substituted Piperidines
Exposure to piperidines can lead to a range of adverse health effects, including increases in blood pressure and heart rate, nausea, vomiting, and labored breathing. In severe cases, exposure can lead to muscular weakness, paralysis, and convulsions[3]. Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical necessity.
Core Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling this compound in a laboratory setting. The rationale behind each piece of equipment is to provide a multi-layered defense against potential exposure.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 standards. A full-face shield should be worn over goggles when there is a significant splash hazard. | Protects against splashes and airborne particles that could cause serious and potentially irreversible eye damage[1][4][5][6]. Contact lenses should not be worn as they can absorb and concentrate irritants[3]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) tested to the EN 374 standard. | Prevents dermal absorption, a primary route of exposure for piperidine derivatives which can be toxic and cause severe skin irritation or burns[1][6]. Gloves should be inspected for any signs of degradation before use and replaced immediately if compromised. |
| Skin and Body Protection | A flame-resistant laboratory coat, long pants made of a non-absorbent material, and closed-toe shoes. For operations with a higher risk of splashes, a chemical-resistant apron is also required. | Minimizes skin contact with the chemical. Contaminated clothing should be removed immediately and washed before reuse[4][5]. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if working outside of a certified chemical fume hood, if aerosolization is possible, or if irritation is experienced. The filter type should be appropriate for organic vapors and particulates. | Protects against the inhalation of harmful dust or vapors, which can cause respiratory irritation and systemic toxicity[4][5]. |
Procedural Workflow for Safe Handling and PPE Usage
Adherence to a strict procedural workflow is paramount to ensuring safety. The following diagram outlines the critical steps for handling this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Step-by-Step PPE Protocol: Donning and Doffing
Donning Sequence:
-
Lab Coat and Apron: Put on your lab coat, ensuring it is fully buttoned. If required, wear a chemical-resistant apron over the lab coat.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap with the cuffs of your lab coat.
-
Eye and Face Protection: Put on your chemical safety goggles. If a splash hazard exists, add a face shield.
-
Respirator: If required, perform a fit check and don your respirator.
Doffing Sequence (to prevent cross-contamination):
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield (if used) and then the goggles from the back of your head.
-
Lab Coat and Apron: Remove your lab coat and apron, folding the contaminated side inward.
-
Respirator: Remove your respirator from the back.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing all PPE[4][5].
Emergency Procedures and First Aid
In the event of an exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5][7].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[5][7].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention[5][7].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[5].
Spill Management and Disposal Plan
Proper containment and disposal are critical to prevent environmental contamination and further exposure.
Spill Response:
-
Evacuate all non-essential personnel from the area[8].
-
Wearing full PPE, cover the spill with a non-flammable absorbent material like sand, diatomaceous earth, or a universal absorbent pad[8].
-
Collect the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal[8].
-
Ventilate the area and wash the spill site thoroughly once the material has been removed[8].
Disposal: All waste containing this compound must be treated as hazardous waste.
Caption: Logical workflow for the compliant disposal of chemical waste.
All waste must be disposed of in accordance with local, state, and federal regulations. It is imperative to use a licensed and qualified hazardous waste disposal company[8].
Conclusion: A Culture of Safety
The responsible use of novel chemical compounds like this compound underpins the integrity of our research and the well-being of our scientific community. By internalizing and consistently applying the principles and protocols outlined in this guide, we foster a culture of safety that extends beyond compliance, becoming an integral part of our scientific practice. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
